molecular formula C11H14O4 B1597011 Methyl 3,5-dimethoxy-4-methylbenzoate CAS No. 60441-79-4

Methyl 3,5-dimethoxy-4-methylbenzoate

Cat. No.: B1597011
CAS No.: 60441-79-4
M. Wt: 210.23 g/mol
InChI Key: LEYIAQXZHTVTCH-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-4-methylbenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dimethoxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dimethoxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dimethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIAQXZHTVTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372695
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60441-79-4
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in organic synthesis. Its structural framework, featuring a densely functionalized benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from commercially available materials. It further details a rigorous, multi-technique approach for its structural characterization, ensuring an unambiguous confirmation of its identity and purity. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated pathway to this important chemical entity.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

Retrosynthetic Analysis & Strategy Rationale

The most direct and efficient synthetic route to Methyl 3,5-dimethoxy-4-methylbenzoate is the esterification of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. This precursor is readily available from chemical suppliers.

The chosen method is the Fischer-Speier esterification , a cornerstone of organic synthesis. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a robust and scalable process. The causality behind this choice rests on several factors:

  • High Efficiency: The reaction reliably proceeds to high conversion, particularly when the alcohol is used as the solvent, which drives the equilibrium toward the product side according to Le Chatelier's principle.

  • Cost-Effectiveness: The reagents—methanol and a strong acid catalyst like sulfuric acid (H₂SO₄)—are inexpensive and readily available.

  • Simple Workup: The purification process is straightforward, involving simple extraction and solvent evaporation, making it suitable for both small-scale and large-scale preparations.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 3,5-Dimethoxy-4-methylbenzoic Acid reaction Fischer Esterification (Reflux) start->reaction Add to reagents Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) reagents->reaction Add to workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cool & Process purification Solvent Evaporation (Rotary Evaporation) workup->purification Isolate Organic Phase product Methyl 3,5-dimethoxy-4-methylbenzoate purification->product Remove Solvent

Caption: Synthetic workflow for Methyl 3,5-dimethoxy-4-methylbenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in the subsequent section.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxy-4-methylbenzoic acid (10.0 g, 50.9 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with gentle stirring. The addition of acid is exothermic and should be performed with care.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching & Neutralization: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is then added portion-wise until effervescence ceases. This step is critical for neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers are combined. This step isolates the desired ester, which is more soluble in the organic solvent, from the aqueous phase containing salts and other water-soluble impurities.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel if necessary, although the extraction procedure often yields a product of high purity. The final product should be a white to off-white solid.

Characterization of Synthesized Product

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Methyl 3,5-dimethoxy-4-methylbenzoate. The following techniques provide complementary information for an unambiguous structural assignment.

Caption: Relationship between structure and characterization techniques.

Physical and Chemical Properties

The following table summarizes key identifiers and properties for the starting material and the expected properties of the final product.

Property3,5-Dimethoxy-4-methylbenzoic acid (Starting Material)Methyl 3,5-dimethoxy-4-methylbenzoate (Product)
Molecular Formula C₁₀H₁₂O₄C₁₁H₁₄O₄
Molecular Weight 196.20 g/mol [1]210.22 g/mol
CAS Number 61040-81-1[1]Not assigned
Appearance White solidExpected: White solid
Melting Point Not specifiedExpected: Solid at room temperature
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of hydrogen atoms in the molecule. The predicted spectrum in CDCl₃ is highly symmetrical.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25Singlet (s)2HAromatic Protons (H-2, H-6)The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak.
~ 3.90Singlet (s)3HEster Methyl Protons (-COOCH₃)The protons of the ester methyl group are deshielded by the adjacent carbonyl group. This is a characteristic shift for methyl esters.[2]
~ 3.85Singlet (s)6HMethoxy Protons (-OCH₃)The two methoxy groups at positions 3 and 5 are equivalent, and their protons appear as a single sharp peak.[3]
~ 2.20Singlet (s)3HAromatic Methyl Protons (Ar-CH₃)The methyl group attached directly to the aromatic ring appears in the typical benzylic region.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 167.0Ester Carbonyl (C=O)The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[4]
~ 158.0C-3, C-5 (Ar-OCH₃)Aromatic carbons directly bonded to oxygen are significantly deshielded.
~ 139.0C-4 (Ar-CH₃)The carbon bearing the methyl group.
~ 126.0C-1 (Ar-COOCH₃)The ipso-carbon attached to the ester group.
~ 106.0C-2, C-6 (Ar-H)Aromatic carbons bonded to hydrogen appear in this region.
~ 56.0Methoxy (-OCH₃)The carbons of the two equivalent methoxy groups.[4]
~ 52.0Ester Methyl (-COOCH₃)The carbon of the ester methyl group.
~ 16.0Aromatic Methyl (Ar-CH₃)The carbon of the methyl group on the aromatic ring appears upfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 2950-3000C-H Stretch (sp³)-CH₃Corresponds to the stretching vibrations of the methyl groups.
~ 3050-3100C-H Stretch (sp²)Aromatic C-HCorresponds to the stretching of C-H bonds on the aromatic ring.
~ 1720 C=O Stretch (Strong) Ester A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak.[5]
~ 1600, ~1480C=C StretchAromatic RingVibrations of the carbon-carbon double bonds within the benzene ring.
~ 1250-1300C-O Stretch (Aryl Ether)Ar-O-CH₃Asymmetric stretching of the aryl-alkyl ether linkage.
~ 1100-1150C-O Stretch (Ester)C-OStretching of the C-O single bond of the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z RatioIonRationale
210 [M]⁺ (Molecular Ion) The molecular ion peak corresponding to the exact molecular weight of the compound (C₁₁H₁₄O₄).
179[M - OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
151[M - COOCH₃]⁺Loss of the entire carbomethoxy group.

Applications and Future Outlook

Methyl 3,5-dimethoxy-4-methylbenzoate, as a functionalized aromatic compound, serves as a key intermediate in synthetic organic chemistry. Its utility is analogous to related compounds like Methyl 3,5-dimethoxybenzoate, which is a known starting reagent for synthesizing 5,7-dimethoxy-4-methylphthalide, a crucial intermediate for mycophenolic acid and its analogs. The specific substitution pattern of the title compound makes it an attractive candidate for developing novel derivatives in areas such as:

  • Pharmaceutical Synthesis: As a scaffold for building more complex, biologically active molecules.

  • Materials Science: For the synthesis of specialty polymers and liquid crystals.

  • Agrochemicals: As a precursor for novel herbicides and pesticides.

Further research could focus on exploring its reactivity, particularly electrophilic aromatic substitution reactions, and its potential as a precursor in total synthesis projects.

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate via Fischer esterification. The comprehensive characterization plan, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for verifying the identity and purity of the synthesized product. The information presented herein is intended to empower researchers and scientists to confidently produce and validate this valuable chemical intermediate for their advanced research and development endeavors.

References

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Sources

A Technical Guide to the Biological Activity Screening of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, Methyl 3,5-dimethoxy-4-methylbenzoate. Designed for researchers and professionals in drug development, this document outlines a strategic, multi-tiered screening approach to elucidate the compound's potential therapeutic activities. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction and Rationale

Methyl 3,5-dimethoxy-4-methylbenzoate is a small organic molecule with a substitution pattern on the benzene ring that hints at potential biological activity. Its structural similarity to other known bioactive benzoic acid derivatives warrants a systematic investigation of its therapeutic potential. For instance, the related compound 3,5-Dimethoxy-4-methylbenzoic acid is a known intermediate in the synthesis of anti-inflammatory and analgesic agents[1]. Furthermore, other methoxy- and methyl-substituted benzoic acid derivatives have demonstrated antibacterial properties[2][3]. These structural precedents form the basis of our hypothesis that Methyl 3,5-dimethoxy-4-methylbenzoate may possess valuable pharmacological activities.

This guide details a logical and efficient screening cascade designed to broadly assess the compound's bioactivity profile, starting with fundamental cytotoxicity assessment, followed by primary screening for antimicrobial and antioxidant effects, and culminating in more specific secondary enzyme inhibition assays.

Compound Handling and Preparation

Prior to initiating any biological screening, it is imperative to ensure the purity and proper handling of Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Purity Assessment : The compound's purity should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination : The solubility of the compound in various solvents (e.g., DMSO, ethanol, water) must be determined to prepare appropriate stock solutions for the assays. DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution Preparation : A high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its effect on cell viability. This foundational data is crucial for interpreting the results of subsequent activity screens and for identifying a non-toxic concentration range for further testing. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability[4][5].

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce yellow tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product[4]. The amount of formazan produced is directly proportional to the number of viable cells[4][6]. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar method, but it produces a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step[4].

Experimental Protocol: MTT Assay
  • Cell Seeding : Seed a human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of Methyl 3,5-dimethoxy-4-methylbenzoate from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
195.1 ± 3.8
1088.7 ± 5.1
5062.3 ± 6.5
10045.8 ± 4.9
20021.4 ± 3.3

This is example data and does not reflect actual experimental results.

Tier 2: Primary Biological Activity Screening

Based on the cytotoxicity profile, a range of non-toxic concentrations should be selected for primary screening assays.

Antimicrobial Activity Screening

Given that structurally related benzoic acid derivatives have shown antibacterial effects, it is logical to screen Methyl 3,5-dimethoxy-4-methylbenzoate for antimicrobial activity[3]. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[7][8].

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_compound Prepare serial dilutions of Methyl 3,5-dimethoxy-4-methylbenzoate inoculate Inoculate 96-well plate containing compound dilutions with bacteria prep_compound->inoculate Add to plate prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_bacteria->inoculate Add to plate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Visually or spectrophotometrically determine bacterial growth incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic G cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis setup Prepare assay buffer, enzyme (e.g., soybean LOX), and substrate (e.g., linoleic acid) add_compound Add varying concentrations of Methyl 3,5-dimethoxy-4-methylbenzoate setup->add_compound initiate_reaction Initiate reaction by adding substrate add_compound->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate measure_absorbance Measure absorbance at 234 nm (formation of conjugated diene) incubate->measure_absorbance calculate_inhibition Calculate % inhibition relative to control measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for a lipoxygenase inhibition assay.

  • Assay Preparation : In a UV-transparent 96-well plate, add assay buffer, the lipoxygenase enzyme (e.g., soybean lipoxygenase), and various concentrations of Methyl 3,5-dimethoxy-4-methylbenzoate. Include a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

  • Kinetic Measurement : Immediately measure the change in absorbance at 234 nm over time. The formation of a conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Data Analysis : Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Data Interpretation and Path Forward

The collective data from this tiered screening approach will provide a comprehensive initial biological profile of Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Hit Identification : A "hit" compound is one that demonstrates significant and reproducible activity in a primary assay at non-toxic concentrations.

  • Lead Generation : Promising hits from primary screening that also show activity in a secondary, more specific assay (e.g., enzyme inhibition) can be considered "leads" for further optimization.

  • Structure-Activity Relationship (SAR) Studies : If Methyl 3,5-dimethoxy-4-methylbenzoate shows interesting activity, further studies involving the synthesis and screening of structural analogs can be initiated to understand the structure-activity relationship and to optimize potency and other pharmacological properties.

This systematic approach ensures that resources are focused on compounds with the highest potential, paving the way for more in-depth preclinical development.

References

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A Comprehensive Technical Guide to the Solubility and Stability of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development as a drug candidate or its use in other applications. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind experimental designs and provide detailed protocols to ensure the generation of robust and reliable data.

Physicochemical Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Before embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

Molecular Structure:

Caption: Chemical structure of Methyl 3,5-dimethoxy-4-methylbenzoate.

Based on its structure, the presence of the ester functional group suggests potential susceptibility to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The methoxy groups and the aromatic ring may also be susceptible to oxidative degradation. The overall molecule is relatively non-polar, suggesting that its aqueous solubility might be limited.[4]

Table 1: Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate and Related Compounds.

Property Value (Methyl 3,5-dimethoxy-4-methylbenzoate) Value (Methyl 3,5-dimethoxybenzoate)[5] Value (3,5-dimethoxy-4-methylbenzoic acid)[6]
Molecular Formula C11H14O4 C10H12O4 C10H12O4
Molecular Weight 210.23 g/mol 196.20 g/mol 196.20 g/mol
XLogP3-AA (Predicted) 2.1 1.8 1.8
Hydrogen Bond Donor Count 0 0 1
Hydrogen Bond Acceptor Count 4 4 4

| Rotatable Bond Count | 4 | 3 | 3 |

Note: Some properties are for the specified compound, while others are for structurally related molecules and are provided for comparative purposes. Predicted values should be confirmed experimentally.

Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental for its formulation and delivery.

Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[7]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of Methyl 3,5-dimethoxy-4-methylbenzoate to a series of vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, and purified water).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Equilibrium Confirmation: Equilibrium is confirmed when the concentration of the compound remains constant between two consecutive time points.

Causality Behind Experimental Choices:

  • Multiple pH values: To understand the influence of ionization on solubility. Although this molecule does not have strongly acidic or basic groups, pH can still affect the overall solution environment.

  • Multiple time points: To ensure that the system has reached true thermodynamic equilibrium.

  • Constant temperature: Solubility is temperature-dependent.

Kinetic Solubility

Kinetic solubility assessment is often employed in early-stage drug discovery for high-throughput screening. This method involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Incubation and Analysis: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that has precipitated, often by nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

Table 2: Thermodynamic Solubility of Methyl 3,5-dimethoxy-4-methylbenzoate.

Medium pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl 1.2 25 [Insert experimental data]
Acetate Buffer 4.5 25 [Insert experimental data]
Phosphate Buffer 6.8 25 [Insert experimental data]
Phosphate Buffer 7.4 25 [Insert experimental data]
Purified Water ~7.0 25 [Insert experimental data]
0.1 N HCl 1.2 37 [Insert experimental data]
Acetate Buffer 4.5 37 [Insert experimental data]
Phosphate Buffer 6.8 37 [Insert experimental data]
Phosphate Buffer 7.4 37 [Insert experimental data]

| Purified Water | ~7.0 | 37 | [Insert experimental data] |

Stability Studies

Stability studies are crucial for identifying potential degradation pathways, determining shelf-life, and developing stable formulations. A forced degradation (stress testing) study is a key component of this evaluation.[10][11][12][13]

G cluster_0 Forced Degradation Study Workflow cluster_1 Stress Conditions cluster_2 Data Evaluation start Drug Substance/Product Sample acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH) start->base Expose to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to thermal Thermal Degradation (e.g., 60°C) start->thermal Expose to photo Photostability (ICH Q1B) start->photo Expose to analysis Stability-Indicating Analytical Method (e.g., HPLC) acid->analysis Analyze Samples at Time Points base->analysis Analyze Samples at Time Points oxidation->analysis Analyze Samples at Time Points thermal->analysis Analyze Samples at Time Points photo->analysis Analyze Samples at Time Points degradation Identify & Quantify Degradation Products analysis->degradation pathway Elucidate Degradation Pathways degradation->pathway mass_balance Assess Mass Balance pathway->mass_balance report Comprehensive Stability Report mass_balance->report

Caption: Workflow for a forced degradation study.

Forced Degradation Studies

The goal of forced degradation is to generate degradation products to a level of 5-20%.[10]

Experimental Protocol: Forced Degradation

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Rationale: The ester linkage is susceptible to acid and base-catalyzed hydrolysis.[1][3]

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Monitor at various time points.

    • Rationale: To assess the susceptibility of the molecule to oxidation. The aromatic ring and methoxy groups can be sites of oxidation.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

    • Analyze samples at various time points.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[14][15][16][17][18] A dark control should be run in parallel.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.

Data Presentation: Forced Degradation Summary

Table 3: Summary of Forced Degradation Studies on Methyl 3,5-dimethoxy-4-methylbenzoate.

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants Major Degradant(s) (Retention Time)
Acid Hydrolysis 0.1 N HCl, 60°C [Insert data] [Insert data] [Insert data] [Insert data]
Base Hydrolysis 0.1 N NaOH, RT [Insert data] [Insert data] [Insert data] [Insert data]
Oxidation 3% H2O2, RT [Insert data] [Insert data] [Insert data] [Insert data]
Thermal 80°C (Solid) [Insert data] [Insert data] [Insert data] [Insert data]

| Photolytic | ICH Q1B | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

Analytical Method Validation

A crucial aspect of both solubility and stability studies is the use of a validated, stability-indicating analytical method, typically HPLC. The method must be able to separate the parent compound from its degradation products and from any excipients if in a formulation.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the solubility and stability of Methyl 3,5-dimethoxy-4-methylbenzoate. By following these protocols, researchers and drug development professionals can generate the high-quality data necessary to support formulation development, define appropriate storage conditions, and meet regulatory requirements. The insights gained from these studies are indispensable for advancing a compound through the development pipeline.

References

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Quora. (2017). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 3,5-dimethoxy-4-methylbenzoate (CAS: 60441-79-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, outlines a robust synthesis protocol, and explores its potential applications as a versatile intermediate in the development of novel compounds. The information is structured to provide both foundational knowledge and actionable insights for professionals in research and development.

Core Compound Characteristics

Methyl 3,5-dimethoxy-4-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of two methoxy groups and a methyl group on the aromatic ring, in addition to the methyl ester functionality, makes it a valuable building block in the synthesis of more complex molecules. The electron-donating nature of the methoxy and methyl groups influences the reactivity of the aromatic ring, making it amenable to a variety of chemical transformations.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of Methyl 3,5-dimethoxy-4-methylbenzoate are summarized below.

PropertyValueSource
CAS Number 60441-79-4[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol N/A
Physical Form White to Yellow Solid[1]
Purity 95%[1]
Spectral Analysis

While specific spectral data for Methyl 3,5-dimethoxy-4-methylbenzoate is not widely published, representative spectra for the closely related compound, Methyl 3,5-dimethoxybenzoate, are available and can provide valuable comparative insights.[2] For unambiguous identification, it is crucial to acquire and interpret the spectral data for the specific compound of interest.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts and coupling patterns will be indicative of their respective electronic environments.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching of the ester and ether linkages, and C-H stretching and bending vibrations of the aromatic ring and the methyl groups.[3]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The most direct and common method for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid, with methanol in the presence of an acid catalyst. This method is well-established, generally high-yielding, and utilizes readily available reagents.[4][5][6]

Synthetic Workflow

The logical flow of the synthesis is straightforward, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,5-dimethoxy-4-methylbenzoic_acid 3,5-Dimethoxy-4-methylbenzoic Acid Esterification Fischer-Speier Esterification 3,5-dimethoxy-4-methylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Product Methyl 3,5-dimethoxy-4-methylbenzoate Esterification->Product  + Water

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing water and extract the product with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 3,5-dimethoxy-4-methylbenzoate can be purified by recrystallization or column chromatography to yield a white to yellow solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point.

Applications in Research and Development

Substituted benzoates are a cornerstone of medicinal chemistry and materials science. While specific biological activities of Methyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its true value lies in its potential as a versatile chemical intermediate.

Intermediate in Pharmaceutical Synthesis

The functional groups of Methyl 3,5-dimethoxy-4-methylbenzoate provide multiple avenues for further chemical modification, making it an attractive starting material for the synthesis of more complex pharmaceutical ingredients. For instance, related dimethoxy-methylbenzoate derivatives have been investigated for their potential biological activities.[7][8] The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring can undergo further substitutions, and the methyl group can potentially be functionalized.

A plausible synthetic utility is its use as a precursor for compounds with potential therapeutic applications, such as in the development of kinase inhibitors or other targeted therapies where a substituted aromatic scaffold is required.[9]

Role in Drug Discovery

The "me-too" and "me-better" approaches in drug discovery often involve the synthesis of analogs of existing drugs to improve their efficacy, selectivity, or pharmacokinetic properties. The introduction of methyl and methoxy groups can significantly impact a molecule's biological activity and metabolic stability.[10] Therefore, Methyl 3,5-dimethoxy-4-methylbenzoate can serve as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a prudent laboratory practice, Methyl 3,5-dimethoxy-4-methylbenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [N/A]

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical research and drug development. This guide has provided a comprehensive overview of its known properties, a detailed protocol for its synthesis, and an exploration of its potential applications. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

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An In-depth Technical Guide to Methyl 3,5-dimethoxy-4-methylbenzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring with two methoxy groups, a methyl group, and a methyl ester functionality, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its synthesis from its carboxylic acid precursor, its physicochemical and spectroscopic properties, and a discussion of its potential utility in research and drug development.

Precursor: 3,5-Dimethoxy-4-methylbenzoic Acid

The direct precursor to methyl 3,5-dimethoxy-4-methylbenzoate is 3,5-dimethoxy-4-methylbenzoic acid. A thorough understanding of this starting material is crucial for the successful synthesis of the target ester.

Chemical Structure and Identifiers
Figure 1: Chemical structure of 3,5-dimethoxy-4-methylbenzoic acid.

Table 1: Chemical Identifiers for 3,5-Dimethoxy-4-methylbenzoic Acid

IdentifierValue
CAS Number 61040-81-1[1]
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [1]
IUPAC Name 3,5-dimethoxy-4-methylbenzoic acid[1]
InChI Key QIBMVRYNEXOCCF-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1OC)C(=O)O)OC[1]
Physicochemical Properties

Table 2: Physicochemical Properties of 3,5-Dimethoxy-4-methylbenzoic Acid

PropertyValueSource
Melting Point 210-216 °C[2]
Boiling Point (Predicted) 347.7 ± 37.0 °C
Density (Predicted) 1.180 ± 0.06 g/cm³
pKa (Predicted) 4.13 ± 0.10
Appearance White to off-white solid
Solubility Soluble in liquid ammonia.[2]
Spectroscopic Data

Table 3: Spectroscopic Data for 3,5-Dimethoxy-4-methylbenzoic Acid

SpectroscopyKey Data
GC-MS Major peaks (m/z): 196 (M+), 181, 153, 125, 97, 77, 65, 51.
Vapor Phase IR Key absorptions can be inferred from the structure: C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (carboxylic acid) broad ~2500-3300 cm⁻¹, C-O stretches (ethers and acid) ~1050-1300 cm⁻¹, aromatic C=C stretches ~1450-1600 cm⁻¹.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The most common and straightforward method for the synthesis of methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer esterification of its carboxylic acid precursor, 3,5-dimethoxy-4-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Reaction Scheme
Figure 2: Synthetic workflow for the Fischer esterification of 3,5-dimethoxy-4-methylbenzoic acid.
Causality Behind Experimental Choices

The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester product, an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used. The acid catalyst, usually a strong mineral acid like sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is typically performed at reflux to increase the reaction rate. The removal of water as it is formed can also be employed to drive the equilibrium towards the product side.

Self-Validating Protocol: A Step-by-Step Methodology

This protocol is a self-validating system, where the successful synthesis of the product can be confirmed by monitoring the disappearance of the starting material and the appearance of the product using techniques like Thin Layer Chromatography (TLC). The final product's identity and purity are then validated through spectroscopic analysis.

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3,5-dimethoxy-4-methylbenzoate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to yield the pure ester.

Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Chemical Structure and Identifiers
Figure 3: Chemical structure of Methyl 3,5-dimethoxy-4-methylbenzoate.

Table 4: Predicted Chemical Identifiers for Methyl 3,5-dimethoxy-4-methylbenzoate

IdentifierValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
IUPAC Name methyl 3,5-dimethoxy-4-methylbenzoate
InChI Key (Predicted)
SMILES COC1=C(C(=O)OC)C=C(OC)C=C1C
Physicochemical Properties

Table 5: Predicted Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate

PropertyPredicted Value
Melting Point (°C) Not available
Boiling Point (°C) Not available
Appearance Likely a solid or oil at room temperature.
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of Methyl 3,5-dimethoxy-4-methylbenzoate.

Table 6: Predicted Spectroscopic Data for Methyl 3,5-dimethoxy-4-methylbenzoate

SpectroscopyPredicted Key Signals
¹H NMR * Aromatic protons: A singlet for the two equivalent aromatic protons. * Methoxy protons: A singlet for the six equivalent protons of the two methoxy groups. * Methyl ester protons: A singlet for the three protons of the methyl ester group. * Aromatic methyl protons: A singlet for the three protons of the methyl group on the ring.
¹³C NMR * Carbonyl carbon: A signal in the ester carbonyl region. * Aromatic carbons: Signals for the substituted and unsubstituted aromatic carbons. * Methoxy carbons: A signal for the carbons of the methoxy groups. * Methyl ester carbon: A signal for the carbon of the methyl ester group. * Aromatic methyl carbon: A signal for the carbon of the methyl group on the ring.
IR (cm⁻¹) * C=O stretch (ester): ~1720 cm⁻¹ * C-O stretches (ester and ethers): ~1050-1300 cm⁻¹ * Aromatic C=C stretches: ~1450-1600 cm⁻¹ * C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹
Mass Spec (m/z) * Molecular ion peak (M+): at m/z = 210. * Common fragments: Loss of the methoxy group (-OCH₃), loss of the methyl ester group (-COOCH₃), and other fragments characteristic of substituted benzoates.

Potential Applications in Drug Development and Research

Substituted benzoates and their derivatives are common scaffolds in medicinal chemistry. The presence of methoxy and methyl groups on the aromatic ring of Methyl 3,5-dimethoxy-4-methylbenzoate can influence its lipophilicity, electronic properties, and metabolic stability, making it a valuable starting point for the synthesis of novel bioactive compounds. Potential areas of investigation could include its use as a precursor for:

  • Enzyme inhibitors: The scaffold could be modified to target the active sites of various enzymes.

  • Receptor ligands: Further functionalization could lead to compounds with affinity for specific biological receptors.

  • Antimicrobial or anticancer agents: Aromatic compounds with multiple oxygen-containing substituents have shown promise in these therapeutic areas.

The specific substitution pattern of Methyl 3,5-dimethoxy-4-methylbenzoate provides a unique template for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate is a readily accessible compound through the Fischer esterification of its corresponding carboxylic acid. While experimental data for the final product is not widely available, its synthesis is based on a well-established and reliable chemical transformation. This technical guide provides a comprehensive framework for its preparation and a predicted profile of its key characteristics. As a versatile building block, Methyl 3,5-dimethoxy-4-methylbenzoate holds potential for the development of novel molecules in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound and explore its reactivity and biological activity is warranted.

References

  • PubChem. 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

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  • Real Chemistry. Predicting the product of an esterification reaction. YouTube. [Link]

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An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dimethoxy-4-methylbenzoate is a benzoate ester with a substitution pattern that suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural similarity to compounds with known pharmacological effects provides a strong foundation for hypothesizing its mechanisms of action. This guide synthesizes information from related benzoate and methoxy-substituted phenolic compounds to propose and detail potential mechanisms of action for Methyl 3,5-dimethoxy-4-methylbenzoate. We will explore its potential as a topoisomerase I inhibitor, an antioxidant, and a modulator of key cellular signaling pathways such as the Akt/NF-κB cascade. For each proposed mechanism, a comprehensive experimental workflow is provided to enable researchers to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar small molecules.

Introduction and Molecular Profile

Methyl 3,5-dimethoxy-4-methylbenzoate is a small organic molecule characterized by a central benzene ring substituted with two methoxy groups, a methyl group, and a methyl ester. This arrangement of functional groups, particularly the methoxy substituents on the aromatic ring, is a common feature in many biologically active natural products and synthetic compounds. The electron-donating nature of the methoxy groups can influence the molecule's reactivity and its ability to interact with biological targets.

PropertyValue
IUPAC Name methyl 3,5-dimethoxy-4-methylbenzoate
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
SMILES COC1=CC(=CC(=C1OC)C)C(=O)OC

Given the nascent stage of research into this specific compound, this guide will focus on building a logical, evidence-based framework for its investigation. We will draw parallels from structurally analogous compounds to propose three primary potential mechanisms of action.

Hypothesized Mechanism of Action 1: Topoisomerase I Inhibition

A key area of investigation for novel anticancer agents is the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. The stabilization of the Top1-DNA cleavage complex by small molecules leads to DNA damage and apoptosis in rapidly dividing cancer cells. A sesquiterpene-aryl ester derivative of Methyl 3,5-dimethoxy-4-methylbenzoate has been shown to possess cytotoxic activity, with topoisomerase I inhibition being a proposed mechanism of action. This suggests that the Methyl 3,5-dimethoxy-4-methylbenzoate moiety itself may contribute to this activity.

Rationale for Topoisomerase I Inhibition

The planar aromatic ring of Methyl 3,5-dimethoxy-4-methylbenzoate could potentially intercalate into the DNA base pairs at the site of Top1 activity. The methoxy and methyl substituents would then influence the binding affinity and stability of the ternary complex. Pharmacophore modeling of known topoisomerase I inhibitors often reveals the importance of aromatic rings and hydrogen bond acceptors, features present in our target molecule[1][2][3][4][5].

Experimental Workflow for Validating Topoisomerase I Inhibition

A multi-step approach is recommended to validate this potential mechanism, starting with a general assessment of cytotoxicity and progressing to specific enzymatic assays.

workflow_top1 cluster_invitro In Vitro Cellular Assays cluster_enzymatic Enzymatic & Molecular Assays cluster_insilico In Silico Analysis A Cytotoxicity Screening (MTT Assay) B Apoptosis Induction (Caspase 3/7 Assay) A->B If cytotoxic C Topoisomerase I Relaxation Assay B->C If apoptotic D DNA Cleavage Assay C->D If relaxation inhibited E Molecular Docking D->E To understand binding

Workflow for Investigating Topoisomerase I Inhibition

The initial step is to determine if Methyl 3,5-dimethoxy-4-methylbenzoate exhibits cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for this purpose, measuring cell viability through metabolic activity[6][7][8].

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Methyl 3,5-dimethoxy-4-methylbenzoate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

If the compound is found to be cytotoxic, a direct assessment of its effect on Top1 enzymatic activity is necessary. The Top1 relaxation assay measures the conversion of supercoiled plasmid DNA to its relaxed form[9][10][11][12][13].

Protocol: Topoisomerase I Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine 10x Top1 assay buffer, 200-500 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Enzyme Addition: Add 1-2 units of human Topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive inhibitor control (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Hypothesized Mechanism of Action 2: Antioxidant Activity

Many phenolic compounds, especially those with methoxy substituents, are known to possess antioxidant properties. A structurally related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, has demonstrated antioxidant capabilities[14]. The methoxy groups on Methyl 3,5-dimethoxy-4-methylbenzoate can donate electrons, enabling it to scavenge free radicals and reduce oxidative stress.

Rationale for Antioxidant Activity

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group or an electron from the aromatic ring to neutralize free radicals. While Methyl 3,5-dimethoxy-4-methylbenzoate lacks a free hydroxyl group, the electron-rich aromatic system due to the methoxy groups can still participate in radical scavenging.

Experimental Workflow for Assessing Antioxidant Potential

A combination of in vitro chemical assays is recommended to evaluate the antioxidant capacity of the compound.

workflow_antioxidant cluster_assays In Vitro Antioxidant Assays cluster_comparison Comparative Analysis A DPPH Radical Scavenging Assay C Calculate IC50 and Trolox Equivalents (TEAC) A->C B ABTS Radical Cation Decolorization Assay B->C pathway_akt_nfkb cluster_pathway Akt/NF-κB Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Survival, Proliferation) Nucleus->Gene Molecule Methyl 3,5-dimethoxy- 4-methylbenzoate Molecule->Akt Potential Inhibition

Potential Inhibition of the Akt/NF-κB Pathway
Experimental Workflow for Investigating Akt/NF-κB Modulation

This involves cell-based assays to measure the phosphorylation status of key proteins and the nuclear translocation of NF-κB.

Western blotting is the gold standard for detecting changes in protein phosphorylation.[15][16][17][18][19]

Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, A549) and treat with Methyl 3,5-dimethoxy-4-methylbenzoate for various times and concentrations. Include a positive control for pathway activation (e.g., insulin or EGF stimulation).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal.

This assay determines if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[20][21][22][23][24]

Protocol: NF-κB Nuclear Translocation Assay

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with an anti-p65 primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm in stimulated cells.

  • Quantitative Analysis (Alternative): Alternatively, perform subcellular fractionation to separate nuclear and cytoplasmic extracts and analyze p65 levels in each fraction by Western blot.

In Silico Assessment: Drug-Likeness and Structural Alerts

Prior to extensive in vitro testing, computational tools can provide valuable insights into the potential of Methyl 3,5-dimethoxy-4-methylbenzoate as a drug candidate.

Prediction of ADME and Drug-Likeness Properties

Web-based tools like SwissADME can predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion - ADME), and drug-likeness based on established rules such as Lipinski's Rule of Five.[25] This can help in early-stage assessment of the compound's potential for oral bioavailability.

Identification of Structural Alerts

It is also prudent to analyze the molecule for any structural alerts, which are chemical motifs that may be associated with toxicity through the formation of reactive metabolites.[26][27] While the core structure of Methyl 3,5-dimethoxy-4-methylbenzoate does not contain obvious, highly reactive groups, a thorough in silico evaluation is a crucial part of a modern drug discovery workflow.

Conclusion and Future Directions

Methyl 3,5-dimethoxy-4-methylbenzoate presents an intriguing scaffold for biological investigation. Based on the activities of structurally related compounds, we have proposed three plausible mechanisms of action: topoisomerase I inhibition, antioxidant activity, and modulation of the Akt/NF-κB signaling pathway. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically evaluate these hypotheses.

Future research should focus on a stepwise validation of these potential mechanisms. Positive results in the initial in vitro assays should be followed by more complex cell-based models and eventually, preclinical in vivo studies to ascertain the therapeutic potential and safety profile of Methyl 3,5-dimethoxy-4-methylbenzoate. The insights gained from such studies will be invaluable in determining its future as a lead compound in drug development.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. PMC - NIH. [Link]

  • In-silico identification of novel Topoisomerase-I inhibitors: Application of ligand based pharmacophore modeling. Der Pharma Chemica. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH. [Link]

  • Design and development of topoisomerase inhibitors using molecular modelling studies. PMC - NIH. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PubMed. [Link]

  • Discovery of Camptothecin Based Topoisomerase I Inhibitors: Identification Using an Atom Based 3D-QSAR, Pharmacophore Modeling, Virtual Screening and Molecular Docking Approach. PubMed. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual - NCBI - NIH. [Link]

  • View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]

  • Assay of topoisomerase I activity. Protocols.io. [Link]

  • Western Blot Analysis of AKT Phosphorylation. Bio-protocol. [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. ResearchGate. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Methyl 3,5-Dimethoxybenzoate. PubChem - NIH. [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. ResearchGate. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. [Link]

  • Methyl benzoate. AERU - University of Hertfordshire. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia. [Link]

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. [Link]

  • Bioactivation of Structural Alerts. Drug Hunter. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

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An In-depth Technical Guide to Methyl 3,5-dimethoxy-4-methylbenzoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dimethoxy-4-methylbenzoate, a distinct substituted aromatic ester, represents a molecule of interest within the expansive landscape of organic synthesis and medicinal chemistry. While a singular, celebrated discovery event for this compound is not prominent in the historical scientific literature, its structural motifs are present in a variety of biologically active molecules and natural products. This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxy-4-methylbenzoate, with a primary focus on its synthesis, starting from its carboxylic acid precursor, 3,5-dimethoxy-4-methylbenzoic acid. We will delve into the strategic considerations behind its synthesis, present detailed experimental protocols, and discuss its physicochemical properties and potential areas of application. This document serves as a practical resource for researchers aiming to synthesize, utilize, or further investigate this compound and its derivatives.

Introduction and Scientific Context

The historical background of Methyl 3,5-dimethoxy-4-methylbenzoate is not marked by a specific breakthrough discovery but is rather embedded in the broader progression of organic synthesis and the exploration of substituted benzoic acid derivatives. Compounds bearing the dimethoxy-methyl-aromatic scaffold are of significant interest due to their presence in natural products and their potential as building blocks in the synthesis of more complex molecules. The strategic placement of methoxy and methyl groups on the benzene ring influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its reactivity and potential biological activity.

The synthesis of such specifically substituted aromatic compounds is a testament to the advancements in synthetic methodology, allowing for precise control over the functionalization of the benzene ring. This guide will illuminate the chemical logic and experimental intricacies involved in the creation of Methyl 3,5-dimethoxy-4-methylbenzoate, providing a foundational understanding for its application in further research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of Methyl 3,5-dimethoxy-4-methylbenzoate are summarized in the table below.

PropertyValue
IUPAC Name Methyl 3,5-dimethoxy-4-methylbenzoate
CAS Number 60441-79-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₄O₄[1][2][4][5]
Molecular Weight 210.23 g/mol [1][2][4]
Appearance White to yellow solid[3]
Purity >97% (commercially available)[1]

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate is most logically approached via the esterification of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Therefore, this section is divided into two key stages: the synthesis of the carboxylic acid precursor and its subsequent conversion to the methyl ester.

Synthesis of the Precursor: 3,5-dimethoxy-4-methylbenzoic Acid

The historical and practical synthesis of 3,5-dimethoxy-4-methylbenzoic acid (CAS Number: 61040-81-1) often starts from more readily available precursors. While a definitive first synthesis is not clearly documented, established organic chemistry principles allow for several plausible synthetic routes. One common strategy involves the modification of a pre-existing substituted benzene ring.

A logical, though not definitively historical, retrosynthetic analysis is presented below:

G methylbenzoate Methyl 3,5-dimethoxy-4-methylbenzoate benzoicacid 3,5-dimethoxy-4-methylbenzoic acid methylbenzoate->benzoicacid Esterification precursor Substituted Toluene Derivative benzoicacid->precursor Oxidation & Functional Group Interconversion

Caption: Retrosynthetic analysis of Methyl 3,5-dimethoxy-4-methylbenzoate.

A plausible forward synthesis, based on common organic transformations, would involve the selective functionalization of a substituted toluene derivative.

Esterification of 3,5-dimethoxy-4-methylbenzoic Acid

The conversion of a carboxylic acid to its methyl ester is a fundamental and well-established transformation in organic chemistry. The most common and direct method is the Fischer-Speier esterification.

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The large excess of methanol serves to drive the equilibrium towards the formation of the ester product.

G start 3,5-dimethoxy-4-methylbenzoic acid + Methanol (excess) reagents H₂SO₄ (catalytic) start->reagents Add catalyst reflux Reflux reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification product Methyl 3,5-dimethoxy-4-methylbenzoate purification->product

Caption: Workflow for Fischer-Speier Esterification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Potential Applications and Future Directions

While specific, high-impact applications of Methyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of chemical and pharmaceutical research.

  • Scaffold for Medicinal Chemistry: The substituted benzoate core is a common motif in a wide range of biologically active compounds. The specific substitution pattern of Methyl 3,5-dimethoxy-4-methylbenzoate could be exploited in the design and synthesis of novel therapeutic agents. For instance, related hydroxybenzoic acid derivatives have been investigated for their potential in targeting cell signaling pathways relevant to cancer research.[6]

  • Intermediate in Natural Product Synthesis: The structural features of this compound may lend themselves to being an intermediate in the total synthesis of more complex natural products.

  • Material Science: Aromatic esters can sometimes find applications in the development of new materials, such as polymers and liquid crystals, although this is a more speculative area for this particular molecule.

Further research is warranted to explore the biological activity profile of Methyl 3,5-dimethoxy-4-methylbenzoate and its derivatives. Screening this compound in various biological assays could uncover previously unknown therapeutic potential.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate, while not a compound with a storied history of discovery, represents a valuable molecular entity for researchers in the chemical sciences. Its synthesis, achievable through well-established organic chemistry methodologies, provides access to a versatile building block. This guide has provided a detailed overview of its synthesis, starting from its carboxylic acid precursor, and has outlined a robust experimental protocol for its preparation. As the fields of drug discovery and materials science continue to evolve, the potential applications of such specifically functionalized aromatic compounds remain a fertile ground for future investigation.

References

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Anvia Chemicals. (n.d.). Methyl 3,5-dimethoxy-4-methylbenzoate. Retrieved January 21, 2026, from [Link]

  • 3B Scientific Corporation. (n.d.). Methyl 3,5-dimethoxy-4-methylbenzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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Methodological & Application

Experimental protocol for the synthesis of "Methyl 3,5-dimethoxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate, a valuable building block in organic synthesis. The described methodology encompasses the preparation of the precursor, 3,5-dimethoxy-4-methylbenzoic acid, followed by its efficient conversion to the target ester via Fischer esterification. This guide is intended for researchers, scientists, and professionals in drug development and chemical research, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a reproducible and safe laboratory execution.

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with applications in the synthesis of more complex organic molecules, including pharmaceutical intermediates and materials with novel properties. Its structure, featuring a combination of methoxy and methyl substituents on the benzene ring, provides a versatile scaffold for further chemical modifications. The reliable synthesis of this compound is therefore of significant interest to the scientific community.

This document outlines a robust two-stage synthesis. The first part details the preparation of the key intermediate, 3,5-dimethoxy-4-methylbenzoic acid. The second part provides a detailed protocol for the Fischer esterification of this carboxylic acid to yield the desired Methyl 3,5-dimethoxy-4-methylbenzoate. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the synthetic process.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme Starting_Material Precursor Synthesis Carboxylic_Acid 3,5-dimethoxy-4-methylbenzoic acid Starting_Material->Carboxylic_Acid Details in Part 3 Esterification Fischer Esterification (Methanol, H₂SO₄) Carboxylic_Acid->Esterification Final_Product Methyl 3,5-dimethoxy-4-methylbenzoate Esterification->Final_Product

Caption: Overall synthetic scheme for Methyl 3,5-dimethoxy-4-methylbenzoate.

Synthesis of 3,5-dimethoxy-4-methylbenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods exist, a common approach involves the methylation of a suitably substituted phenol. For the purpose of this guide, we will assume the availability of a suitable starting material that can be converted to 3,5-dimethoxy-4-methylbenzoic acid. A representative, though not exhaustive, synthetic approach is described in the patent literature, often involving multiple steps of protection, methylation, and deprotection/oxidation.

Note: The specific starting material and detailed multi-step synthesis for 3,5-dimethoxy-4-methylbenzoic acid can vary. Researchers should consult relevant literature for a route that best suits their available resources. For the context of this protocol, we will proceed from commercially available or pre-synthesized 3,5-dimethoxy-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification of 3,5-dimethoxy-4-methylbenzoic Acid

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is used, which also serves as the solvent.

Materials and Equipment
Reagents Equipment
3,5-dimethoxy-4-methylbenzoic acidRound-bottom flask (100 mL)
Methanol (anhydrous)Reflux condenser
Sulfuric acid (concentrated, 98%)Magnetic stirrer and stir bar
Sodium bicarbonate (saturated solution)Heating mantle
Diethyl ether (or ethyl acetate)Separatory funnel
Anhydrous magnesium sulfate (or sodium sulfate)Rotary evaporator
Deionized waterBeakers, Erlenmeyer flasks, graduated cylinders
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add an excess of anhydrous methanol (e.g., 50 mL). The methanol acts as both a reagent and a solvent, and using it in large excess helps to shift the reaction equilibrium towards the formation of the ester.

    • Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition:

    • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise while cooling the flask in an ice bath to control the temperature. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of the product ester spot.

  • Work-up and Neutralization:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold deionized water (approximately 100 mL). This will precipitate the crude ester.

    • Slowly and carefully neutralize the excess sulfuric acid by adding a saturated solution of sodium bicarbonate. Add the bicarbonate solution portion-wise with stirring until the effervescence (evolution of CO₂) ceases. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). The organic solvent will dissolve the desired ester.

    • Combine the organic extracts in a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Visualization of the Workflow

Esterification_Workflow Start Start: 3,5-dimethoxy-4-methylbenzoic acid Dissolve Dissolve in excess Methanol Start->Dissolve Catalyze Add conc. H₂SO₄ (catalyst) Dissolve->Catalyze Reflux Reflux for 2-4 hours Catalyze->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Pour into cold water Cool->Quench Neutralize Neutralize with NaHCO₃ solution Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify (Recrystallization/Chromatography) Evaporate->Purify Product Final Product: Methyl 3,5-dimethoxy-4-methylbenzoate Purify->Product

Caption: Experimental workflow for the Fischer esterification.

Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Technique Expected Observations
Appearance White to off-white solid.
Melting Point Literature values should be consulted for comparison.
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methoxy groups, the methyl group on the ring, and the methyl ester group. The splitting patterns and integration values should be consistent with the structure.
¹³C NMR The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂O₄, MW: 196.20 g/mol ).
IR Spectroscopy The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720 cm⁻¹ and C-O stretching bands.

¹H NMR Data (Reference):

  • A representative ¹H NMR spectrum of Methyl 3,5-dimethoxybenzoate (a closely related compound) in DMSO-d₆ shows aromatic protons around δ 7.07 ppm and δ 6.78 ppm, and methoxy protons at δ 3.80 ppm.[1] The additional methyl group in the target compound will introduce another singlet in the aliphatic region.

Safety and Handling

  • Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Always add acid to the solvent, never the other way around.

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated fume hood.

  • Organic Solvents (Diethyl Ether, Ethyl Acetate): Are highly flammable. Ensure there are no open flames or spark sources in the vicinity during their use.

Troubleshooting

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is appropriate for reflux.
Presence of water in reagents or glassware.Use anhydrous methanol and thoroughly dry all glassware before use.
Insufficient catalyst.Ensure the correct amount of sulfuric acid is added.
Product is an oil/impure Incomplete removal of starting material or by-products.Ensure thorough neutralization and extraction. Purify the crude product by recrystallization or column chromatography.
Presence of residual solvent.Ensure complete removal of the solvent on the rotary evaporator. The product can be further dried under high vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate. By following the outlined steps and adhering to the safety precautions, researchers can effectively prepare this valuable compound for their scientific endeavors. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

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Application Notes & Protocols: Purification of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

Methyl 3,5-dimethoxy-4-methylbenzoate is a polysubstituted aromatic ester, a class of molecules that serve as crucial building blocks and intermediates in the synthesis of complex pharmaceutical agents and fine chemicals. The precise arrangement of methoxy and methyl groups on the benzoate core imparts specific steric and electronic properties, making it a valuable synthon. However, the utility of this intermediate is directly contingent on its purity. Residual starting materials, side-products, or catalysts from its synthesis can lead to undesirable downstream reactions, complicate kinetic studies, and compromise the integrity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of field-proven purification techniques for Methyl 3,5-dimethoxy-4-methylbenzoate. We will delve into the mechanistic principles behind method selection, offer detailed, step-by-step protocols for recrystallization and column chromatography, and outline the necessary best practices for achieving and verifying high purity, ensuring the reliability and reproducibility of your research. While specific data for the target molecule is limited, the protocols herein are derived from established methods for structurally analogous compounds, such as Methyl 3,5-dimethoxybenzoate and other substituted methyl benzoates.[1][2][3]

Pre-Purification Analysis: A Strategy-Defining Step

Before any purification attempt, it is critical to characterize the crude material. This initial analysis informs the choice of purification method and provides a baseline against which the final purity can be judged.

  • Potential Impurities: The most common synthesis of this target molecule involves the esterification of 3,5-dimethoxy-4-methylbenzoic acid with methanol, often catalyzed by a strong acid like H₂SO₄.[3][4] Potential impurities therefore include:

    • Unreacted 3,5-dimethoxy-4-methylbenzoic acid (acidic impurity).

    • Residual methanol or acid catalyst.

    • By-products from side reactions (e.g., etherification if conditions are too harsh).

  • Recommended Preliminary Analysis:

    • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the complexity of the crude mixture. Develop a TLC system (e.g., using a mixture of ethyl acetate and hexanes) to resolve the target compound from its impurities. The unreacted carboxylic acid, being more polar, will typically have a lower Rf value than the desired ester product.

    • Proton NMR (¹H NMR): Provides structural confirmation and can quantify major impurities if their signals are resolved from the product's peaks.

    • Crude Melting Point: A broad and depressed melting point range is a clear indicator of impurities.

Table 1: Physical Properties of Target Compound and Analogs
Compound NameMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Form
Methyl 3,5-dimethoxy-4-methylbenzoate 210.22Estimated 45-55Estimated >298Solid
Methyl 3,5-dimethoxybenzoate[2]196.2042-43298Solid
Methyl 3,4-dimethoxybenzoate[5]196.2058-62284.1Solid

Note: Properties for the target molecule are estimated based on its close analog, Methyl 3,5-dimethoxybenzoate. The addition of a methyl group is expected to slightly increase the melting point and molecular weight without drastically altering its solid-state nature.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds on a moderate to large scale, provided a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[6]

Causality of Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling). For aromatic esters like our target molecule, moderately polar solvents are often effective.[7][8]

Solvent Screening Protocol:

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixture) dropwise at room temperature until a slurry is formed.

  • If the compound dissolves completely at room temperature, the solvent is too good and should be discarded for single-solvent recrystallization.

  • Gently heat the tubes that did not fully dissolve. The ideal solvent will dissolve the compound completely near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a high quantity of crystalline precipitate is a good candidate. Methanol and ethanol/water mixtures are excellent starting points for substituted methyl benzoates.[9][10][11]

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 5 grams of crude Methyl 3,5-dimethoxy-4-methylbenzoate.

Materials:

  • Crude Methyl 3,5-dimethoxy-4-methylbenzoate

  • Candidate solvent (e.g., Methanol)

  • Erlenmeyer flasks (125 mL and 50 mL)

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (5.0 g) in a 125 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., methanol) in small portions (~5-10 mL at a time). Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[9]

  • Drying: Press the crystals dry on the funnel, then transfer them to a watch glass to air-dry or place them in a vacuum oven at a temperature well below the melting point (e.g., 40°C) until a constant weight is achieved.

Self-Validation and Troubleshooting
  • Purity Check: The purified product should exhibit a significantly sharper and higher melting point than the crude material. A narrow range (≤ 1°C) indicates high purity.

  • Troubleshooting:

    • Oiling Out: If the product separates as an oil upon cooling, the boiling point of the solvent may be higher than the melting point of the compound, or significant impurities are present. Re-heat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.

    • No Crystals Form: The solution may be too dilute, or the compound is too soluble. Try boiling off some of the solvent to increase concentration or scratch the inside of the flask with a glass rod to induce nucleation. If this fails, a different solvent system is required.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Cool Slowly to Room Temperature Dissolve->Cool HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Method 2: Purification by Flash Column Chromatography

When recrystallization is ineffective or when dealing with complex mixtures of similar polarity, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12]

Causality of System Selection
  • Stationary Phase: Silica gel is the standard adsorbent for compounds of moderate polarity like aromatic esters. Its slightly acidic nature effectively separates compounds with different polar functional groups.[13]

  • Mobile Phase (Eluent): The key to a successful separation is finding an eluent system that provides an optimal Rf value for the target compound on a TLC plate.

    • Goal Rf: Aim for an Rf value between 0.25 and 0.35 for the target compound.[14] This ensures the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

    • Common Eluents: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is standard.[15][16] For Methyl 3,5-dimethoxy-4-methylbenzoate, a starting point of 10-20% Ethyl Acetate in Hexanes is recommended for TLC analysis. Adjust the ratio to achieve the target Rf.

Detailed Flash Chromatography Protocol

Materials:

  • Crude Methyl 3,5-dimethoxy-4-methylbenzoate

  • Silica gel (230-400 mesh)

  • Eluent (e.g., 15% Ethyl Acetate in Hexanes, determined by TLC)

  • Chromatography column

  • Sand, cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the eluent. Use approximately 30-50 g of silica for every 1 g of crude material.[12]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, adding more eluent to the top as the silica bed settles. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully add the concentrated sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, just until the liquid level meets the top of the bed.

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during eluent addition.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Continuously monitor the separation by collecting small spots from the column outlet for TLC analysis.

  • Fraction Analysis and Pooling:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate using the eluent as the mobile phase and visualize the spots (e.g., under UV light).

    • Combine the fractions that contain only the pure product (single spot at the correct Rf).

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Methyl 3,5-dimethoxy-4-methylbenzoate.

Self-Validation and Troubleshooting
  • Purity Check: Confirm the purity of the final product by TLC (should be a single spot), melting point, and NMR spectroscopy.

  • Troubleshooting:

    • Poor Separation: If compounds elute together, the eluent is likely too polar. If nothing moves, it is not polar enough. Re-optimize the solvent system using TLC.

    • Cracked Column Bed: A cracked or channeled silica bed leads to poor separation. This is caused by letting the column run dry or improper packing. The column must be repacked.

Final Purity Assessment and Best Practices

Regardless of the method used, the final product's purity must be rigorously assessed.

  • Melting Point: A sharp, un-depressed melting point is a strong indicator of purity.

  • Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to the product structure with no significant impurity peaks.

  • Chromatography: A single peak in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis provides quantitative purity data (e.g., >99%).

Best Practices:

  • Safety: Always handle organic solvents and silica gel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17]

  • Storage: Store the purified, dry solid in a tightly sealed container in a cool, dry place away from light to prevent degradation.[17]

References

  • Methyl 3,4-dimethoxybenzoate. LookChem.[Link]

  • Methyl 3,5-Dimethoxybenzoate. PubChem, National Institutes of Health.[Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. Maiyam Group.[Link]

  • Column Chromatography Notes. Membrane Solutions.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.[Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri–St. Louis, Department of Chemistry.[Link]

  • Methyl 4-isopropyl-3,5-dimethoxybenzoate. ChemBK.[Link]

  • How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube).[Link]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate. PubChem, National Institutes of Health.[Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Organic Chemistry II (YouTube).[Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Column chromatography. University of Arizona, Department of Chemistry and Biochemistry.[Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry.[Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros.[Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube.[Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Harvard University, Department of Chemistry and Chemical Biology.[Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.[Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem.[Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem.com.[Link]

  • NITRATION OF METHYL BENZOATE. University of Wisconsin-La Crosse, Department of Chemistry & Biochemistry.[Link]

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The Strategic Utility of Methyl 3,5-dimethoxy-4-methylbenzoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dimethoxy-4-methylbenzoate (CAS No. 60441-79-4) is a polysubstituted aromatic compound emerging as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible methyl group, electronically activating methoxy substituents, and a readily transformable methyl ester, provides a confluence of reactivity that can be selectively exploited to construct complex molecular architectures. This guide delineates the synthetic value of this reagent, offering in-depth application notes and detailed, field-proven protocols for its use. We will explore its role in the synthesis of natural products, the generation of key pharmaceutical intermediates, and its functional group transformations, providing researchers, medicinal chemists, and process development scientists with a comprehensive framework for its effective utilization.

Introduction: A Building Block of Untapped Potential

Polysubstituted aromatic rings are foundational motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] The precise arrangement of substituents dictates the molecule's steric and electronic properties, and thereby its biological activity and physical characteristics. Methyl 3,5-dimethoxy-4-methylbenzoate presents a compelling scaffold for several reasons:

  • Orthogonal Reactivity: The molecule possesses three distinct functional groups—an ester, two methoxy ethers, and a benzylic methyl group—that can be addressed with a high degree of selectivity.

  • Electronic Activation: The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. However, the steric hindrance they provide, flanking the C2 and C6 positions, directs substitution to the sterically unencumbered positions.

  • Latent Functionality: The benzylic methyl group is a key handle for subsequent functionalization through radical or oxidative pathways, allowing for chain extension and the introduction of new pharmacophores.

  • Synthetic Accessibility: The compound can be reliably synthesized from its corresponding carboxylic acid, which is itself accessible from commercially available precursors.[2]

This combination of features makes Methyl 3,5-dimethoxy-4-methylbenzoate a valuable precursor for creating elaborate molecules, as demonstrated in the total synthesis of complex natural products and the generation of biologically active compounds.[3][4]

Physicochemical & Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis.

PropertyValue
CAS Number 60441-79-4
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Off-white to white crystalline solid
IUPAC Name methyl 3,5-dimethoxy-4-methylbenzoate
Known Applications Intermediate in natural product synthesis, precursor for pharmaceutical derivatives.[3][4][5][6]

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The most direct and widely applicable method for the preparation of the title compound is the Fischer esterification of its parent carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. This method is high-yielding and utilizes common laboratory reagents.

Protocol 1: Fischer Esterification of 3,5-Dimethoxy-4-methylbenzoic Acid

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.[2]

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dimethoxy-4- methylbenzoic Acid D Heat to 80°C (Reflux) A->D B Methanol (Anhydrous) B->D C Sulfuric Acid (cat.) C->D E Solvent Evaporation D->E F Aqueous Work-up E->F G Extraction F->G H Purification (Crystallization/Chromatography) G->H I Methyl 3,5-dimethoxy-4- methylbenzoate H->I

Caption: Fischer Esterification Workflow.

Materials:

  • 3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (serving as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxy-4-methylbenzoic acid.

  • Add a sufficient volume of anhydrous methanol to dissolve the acid (e.g., 10-20 mL per gram of acid).

  • Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 3,5-dimethoxy-4-methylbenzoate as a crystalline solid.

Expected Yield: >95%[2]

Application in Natural Product Synthesis

The strategic value of this building block is powerfully demonstrated by its application in the synthesis of complex, biologically active natural products.

Application 1: Key Precursor in the Total Synthesis of Chlorofusin

Chlorofusin is a complex fungal metabolite that inhibits the p53/MDM2 protein-protein interaction. The total synthesis of this molecule by Panek and co-workers utilized 3,5-dimethoxy-4-methylbenzoic acid, the parent acid of our title compound, as a crucial starting material for the chromophore unit.[3] The methyl ester provides an analogous entry point into this synthetic sequence.

Synthetic Logic: The 3,5-dimethoxy-4-methyl substitution pattern is a core structural element of the azaphilone chromophore of Chlorofusin. The synthesis begins with a one-carbon homologation of the benzoic acid to form a phenylacetic acid derivative, a key transformation that highlights the utility of this building block.

Conceptual Workflow from Parent Acid:

G A 3,5-Dimethoxy-4- methylbenzoic Acid B Activation (e.g., SOCl₂) A->B C One-Carbon Homologation B->C D Further Transformations C->D E Azaphilone Chromophore D->E F Chlorofusin E->F

Caption: Role in Chlorofusin Synthesis.

The initial steps involve converting the carboxylic acid to a more reactive species (like an acid chloride) and then performing a homologation.[3] This establishes the carbon skeleton required for the subsequent construction of the complex chromophore.

Functional Group Transformations

The true power of Methyl 3,5-dimethoxy-4-methylbenzoate as a building block lies in the selective manipulation of its functional groups.

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

The conversion of the methyl ester to the corresponding benzyl alcohol, (3,5-dimethoxy-4-methylphenyl)methanol, unmasks a new site for reactivity and is a common step in multi-step synthesis. While lithium aluminum hydride (LAH) is a standard reagent for this transformation, a milder and more chemoselective method utilizes sodium borohydride in a mixed solvent system. This method is particularly advantageous when other reducible functional groups might be present in more complex substrates.[7]

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up A Methyl 3,5-dimethoxy-4- methylbenzoate D Reflux A->D B Sodium Borohydride B->D C THF / Methanol C->D E Quench with 2N HCl D->E F Extraction with Ethyl Acetate E->F G Purification F->G H (3,5-Dimethoxy-4- methylphenyl)methanol G->H

Caption: Ester Reduction Workflow.

Materials:

  • Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq)

  • Sodium borohydride (NaBH₄) (6.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,5-dimethoxy-4-methylbenzoate in THF.

  • Add sodium borohydride powder to the stirred solution. The mixture will form a suspension.

  • Heat the suspension to 65°C for 15 minutes.

  • Carefully add methanol dropwise to the heated suspension. An exothermic reaction with gas evolution will be observed.

  • After the addition of methanol is complete, reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of 2N HCl until the bubbling ceases.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

Expected Yield: 70-92% (based on analogous reductions).[7]

Causality Behind Experimental Choices: The use of a THF/methanol co-solvent system is critical. THF solubilizes the ester, while methanol acts as a proton source to facilitate the reduction by sodium borohydride, which is typically unreactive towards esters in alcohol-free aprotic solvents. This system provides a safer and more selective alternative to metal hydrides like LAH.[7]

Application 2: Synthesis of Biologically Active Sesquiterpene-Aryl Esters

The parent acid, 3,5-dimethoxy-4-methylbenzoic acid, has been successfully esterified with the natural sesquiterpene (-)-drimenol to produce novel derivatives with cytotoxic activity.[4] This highlights the utility of the carboxylate functionality (accessible via hydrolysis of the methyl ester) for coupling with other molecules of interest to create new chemical entities for drug discovery. The resulting derivative, ((1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methyl 3,5-dimethoxy-4-methylbenzoate, demonstrates how this aromatic core can be appended to a complex natural product scaffold.[4]

Protocol 3: Side-Chain Functionalization via Bromination (Conceptual)

The benzylic methyl group is a prime target for functionalization. While direct bromination of the methyl ester is not explicitly documented in the sourced literature, the reaction of the parent acid with N-bromosuccinimide (NBS) provides a strong precedent. However, this reaction can be complex; studies on 3,5-dimethoxy-4-methylbenzoic acid showed that under certain conditions, nuclear bromination occurs at the C2 position due to the strong activation by the methoxy groups.[8] This underscores the importance of carefully selecting reaction conditions to favor side-chain versus aromatic substitution.

To achieve selective benzylic bromination, radical conditions are required.

Conceptual Workflow:

G A Methyl 3,5-dimethoxy-4- methylbenzoate E Light / Heat A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (e.g., AIBN, Benzoyl Peroxide) C->E D Solvent (e.g., CCl₄) D->E F Methyl 4-(bromomethyl)-3,5- dimethoxybenzoate E->F

Caption: Benzylic Bromination Workflow.

This transformation would yield Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate, a highly valuable intermediate. The benzylic bromide can readily participate in nucleophilic substitution reactions (e.g., with cyanides, azides, amines, or alcohols) and is a precursor for the corresponding aldehyde via the Sommelet reaction or Kornblum oxidation.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate is more than a simple aromatic ester; it is a sophisticated building block offering multiple avenues for synthetic elaboration. Its strategic deployment has been validated in the synthesis of complex natural products and its potential for further diversification is clear. The protocols and applications detailed in this guide provide a robust starting point for chemists to leverage the unique reactivity of this compound. By understanding the interplay of its functional groups and the subtle factors that control its reactivity, researchers can unlock new pathways to novel molecules in pharmaceutical and materials science.

References

  • Li, W., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. Available at: [Link]

  • Li, W., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. PMC. Available at: [Link]

  • Amerigo Scientific. Methyl 3,5-Dimethoxy-4-methylbenzoate. Available at: [Link]

  • Narayana, K. Y., et al. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]

  • St-Gelais, M., et al. (2007). Total Synthesis of Chlorofusin, its Seven Chromophore Diastereomers, and Key Partial Structures. PMC. Available at: [Link]

  • Amerigo Scientific. Chemical Building Blocks. Available at: [Link]

  • Araya-Maturana, R., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. PMC. Available at: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • King, F. E., & Grundon, M. F. (1950). The Constitution of Chlorophorin. Part II. Further Oxidation Experiments. RSC Publishing. Available at: [Link]

  • Universität des Saarlandes. (2015). Entwicklung von 17β-HSD2-Inhibitoren mit und ohne Strukturelement für das Knochen-Targeting. Available at: [https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/26738/1/diss_j_sch schneider.pdf]([Link] schneider.pdf)

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Derivatization of "Methyl 3,5-dimethoxy-4-methylbenzoate" for enhanced biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Derivatization of Methyl 3,5-dimethoxy-4-methylbenzoate for Enhanced Performance in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with a scaffold that holds potential for modification in drug discovery and chemical biology. In its native form, its utility in aqueous biological assays is limited by its ester functionality, which imparts neutrality and modest polarity. Chemical derivatization is a critical strategy to unlock the full potential of this scaffold, enabling the modulation of physicochemical properties and the introduction of pharmacophores to enhance biological activity and assay compatibility.[1] This guide provides a detailed framework for the strategic derivatization of Methyl 3,5-dimethoxy-4-methylbenzoate. We present validated, step-by-step protocols for three core transformations: saponification to the carboxylic acid, amide synthesis via carbodiimide coupling, and reduction to the primary alcohol. Furthermore, we detail the application of these derivatives in two common biological assays—a cytotoxicity MTT assay and a fluorescence-based enzyme inhibition assay—to demonstrate how these modifications can lead to the discovery of novel bioactive agents.

Introduction: The Rationale for Derivatization

The process of chemical derivatization involves modifying a compound to alter its physicochemical properties, such as volatility, stability, chromatographic behavior, or, critically for drug discovery, its biological activity.[2][3][4] For a starting material like Methyl 3,5-dimethoxy-4-methylbenzoate, the ester group is a stable and synthetically accessible handle. However, for biological applications, this group is often a liability rather than an asset.

Why Derivatize Methyl 3,5-dimethoxy-4-methylbenzoate?

  • Introduce Bioactive Functional Groups: The methyl ester itself has limited ability to form strong interactions (e.g., hydrogen bonds, ionic bonds) with biological macromolecules like proteins and nucleic acids. Converting it to a carboxylic acid, an amide, or an alcohol introduces functional groups capable of forming these critical interactions, which are often the basis of potent biological activity.

  • Modulate Physicochemical Properties: Solubility, lipophilicity (LogP), and metabolic stability are key determinants of a compound's performance. Converting the ester to a carboxylic acid, for example, dramatically increases aqueous solubility at physiological pH. Creating a library of amides allows for the fine-tuning of lipophilicity to optimize cell permeability.

  • Enable Structure-Activity Relationship (SAR) Studies: By systematically creating a series of derivatives (e.g., different amides) and testing their biological activity, researchers can build a robust SAR model. This model is essential for understanding which structural features are required for activity and for rationally designing more potent and selective compounds.

  • Improve Assay Compatibility: Derivatization can introduce moieties that are more amenable to specific assay formats, such as adding a fluorescent tag for imaging or improving solubility in assay buffers to prevent compound precipitation.[5]

This guide focuses on three primary, high-yield derivatization pathways that transform the chemically placid ester into a versatile set of intermediates and final compounds for biological screening.

Core Derivatization Strategies & Protocols

The following section details the experimental protocols for creating three key derivatives from the starting material. These products serve as foundational building blocks for more extensive library synthesis.

Strategy A: Saponification to 3,5-dimethoxy-4-methylbenzoic acid

Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is arguably the most crucial first step. The resulting carboxylate is a versatile intermediate that can be readily coupled with a diverse range of amines to form amides, or used directly in assays where an acidic group is hypothesized to be important for activity (e.g., mimicking an aspartate or glutamate residue in an enzyme's active site). Saponification, the base-mediated hydrolysis of an ester, is a robust and high-yielding reaction.[6][7]

Experimental Protocol: Saponification using LiOH

  • Reaction Setup: To a round-bottom flask, add Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq). Add a magnetic stir bar.

  • Solvent Addition: Add a 4:1 mixture of tetrahydrofuran (THF) and water. A typical concentration is 0.2 M with respect to the starting ester.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq). The use of excess base ensures the reaction goes to completion.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).

  • Work-up (Acidification): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) to acidify the mixture to a pH of ~2. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethoxy-4-methylbenzoic acid.[6]

  • Purification: The product is often pure enough for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Strategy B: Amide Synthesis via EDC/HOBt Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Amides are generally more stable to hydrolysis than esters and provide both a hydrogen bond donor (the N-H) and acceptor (the C=O), making them ideal for probing interactions within protein binding pockets. Using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) is a mild and efficient method that minimizes side reactions and preserves the stereochemistry of chiral amines.[8][9] The water-soluble urea byproduct generated from EDC makes purification significantly easier than with agents like DCC.[9]

Experimental Protocol: General Amide Coupling

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Dissolve the acid in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.1 eq) and the desired primary or secondary amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize it.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.[9]

  • Work-up: Dilute the reaction mixture with DCM. Wash successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product using flash column chromatography on silica gel.

Strategy C: Reduction to (3,5-dimethoxy-4-methylphenyl)methanol

Rationale: Reducing the ester to a primary alcohol provides another key functional group for diversification. The resulting benzyl alcohol can be used in ether synthesis, further oxidation to an aldehyde, or as a nucleophile in other reactions. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols.[10][11]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Substrate Addition: Dissolve Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction Execution: Cool the LiAlH₄ suspension to 0 °C. Add the ester solution dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours or until TLC indicates completion.

  • Work-up (Quenching): (Caution: Exothermic and generates H₂ gas!) Cool the reaction mixture back to 0 °C. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel if necessary.

Visualization of Derivatization Pathways

Derivatization Start Methyl 3,5-dimethoxy- 4-methylbenzoate Acid 3,5-dimethoxy- 4-methylbenzoic acid Start->Acid Saponification (LiOH, THF/H2O) Alcohol (3,5-dimethoxy- 4-methylphenyl)methanol Start->Alcohol Reduction (LiAlH4, THF) Amide Amide Library (R-NH-CO-Ar) Acid->Amide Amide Coupling (EDC, HOBt, R-NH2)

Caption: Core derivatization pathways from the starting ester.

Characterization and Data Summary

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the desired transformation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should ideally be >95% for biological screening.

Compound Synthetic Strategy Expected M+H⁺ Key ¹H NMR Signals (δ, ppm, CDCl₃)
Starting Material-197.08~3.9 (s, 3H, -COOCH₃), ~3.8 (s, 6H, Ar-OCH₃), ~2.2 (s, 3H, Ar-CH₃)
Carboxylic AcidSaponification183.06Disappearance of δ ~3.9 signal; appearance of broad -COOH proton (>10 ppm)
Benzyl AlcoholReduction169.09Disappearance of δ ~3.9 signal; appearance of -CH₂OH signal (~4.6 ppm)
Example AmideEDC/HOBt Coupling240.13Disappearance of δ ~3.9 signal; appearance of amide N-H proton (~6-8 ppm)
Data for the N-propyl amide derivative is shown as an example.

Application in Biological Assays

This section provides protocols for two common biological assays, demonstrating how the synthesized derivatives can be screened for potential therapeutic activities.

Application 1: Cytotoxicity Screening via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] By screening a library of amide derivatives, one can identify compounds that are toxic to cancer cells, a hallmark of potential anticancer agents. The assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.[12]

Detailed Protocol: MTT Assay in a 96-Well Plate Format

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include wells with vehicle control (DMSO only) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16] Incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active derivative.

Application 2: Fluorescence-Based Enzyme Inhibition Assay

Rationale: Many drugs function by inhibiting the activity of specific enzymes. Fluorescence-based assays are highly sensitive and suitable for high-throughput screening (HTS).[17][18] In a typical "turn-on" assay, a non-fluorescent enzyme substrate is cleaved to release a fluorescent product. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The carboxylic acid and amide derivatives are excellent candidates for screening as enzyme inhibitors due to their ability to form directed interactions in an active site.

Detailed Protocol: Generic Protease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme: Prepare a working solution of the target protease in assay buffer. The final concentration should be determined empirically to give a robust signal within a linear range.

    • Substrate: Use a fluorogenic substrate (e.g., a peptide with an AMC or rhodamine leaving group) that is cleaved by the enzyme. Prepare a working solution in assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Kₘ).[19][20]

    • Test Compounds: Prepare serial dilutions of the synthesized derivatives in DMSO, then further dilute in assay buffer.

  • Assay Procedure (384-Well Plate):

    • Add 2 µL of test compound solution to the wells of a black, opaque 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add 10 µL of the enzyme working solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate working solution to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence intensity over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Screening Workflow

Workflow cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Hit Validation Lib_Synth Derivative Library Synthesis Purify Purification (Chromatography) Lib_Synth->Purify QC Characterization & QC (NMR, MS, HPLC >95%) Purify->QC Primary_Screen Primary Screen (e.g., 10 µM single point) QC->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response SAR SAR Analysis Dose_Response->SAR Secondary_Assay Secondary Assays (e.g., Orthogonal, Selectivity) SAR->Secondary_Assay

Caption: High-level workflow from synthesis to hit validation.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate serves as an excellent starting point for the generation of diverse chemical libraries for biological screening. The synthetic protocols outlined in this guide for saponification, amidation, and reduction are robust, scalable, and provide access to key chemical functionalities. By applying these derivatives in well-validated biological assays, such as the MTT and fluorescence-based enzyme inhibition assays, researchers can effectively probe structure-activity relationships and identify novel hit compounds. This strategic approach, combining versatile chemistry with rigorous biological evaluation, is fundamental to the modern drug discovery process.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • operachem. (2024). Saponification-Typical procedures.
  • Abcam. (n.d.). MTT assay protocol.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Chen, J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Royal Society of Chemistry. (2004). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Common Conditions. (n.d.). Ester to Alcohol.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Refluxing the ester. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Beek, R., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC. Available at: [Link]

  • WuXi AppTec DMPK. (2025). Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling.
  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • Higashi, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Benchchem. (2025). Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers.
  • AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
  • Lurie, I. S., & Wittwer, J. D. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]

  • PubMed. (1991). The Application of Chemical Derivatization to Clinical Drug Analysis. Available at: [Link]

  • Benchchem. (2025). An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • YouTube. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed?. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]

  • Chegg. (2020). Saponification of methyl benzoate and isolation of the product form lab. Available at: [Link]

  • Marquis, B. J., et al. (2020). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia. Available at: [Link]

  • of DSpace. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities.
  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Available at: [Link]

  • PubMed. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Available at: [Link]

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Application Notes and Protocols for the Quantitative Analysis of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a significant organic compound, often encountered as a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its precise quantification is paramount for ensuring the quality, efficacy, and safety of the final products. This document provides detailed application notes and robust protocols for the quantitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to deliver high accuracy, precision, and reliability, leveraging common analytical instrumentation.

The structural similarity of Methyl 3,5-dimethoxy-4-methylbenzoate to other substituted benzoates allows for the adaptation of well-established analytical techniques. This guide will focus on two primary methods: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific analyses, including impurity profiling.

Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate

A thorough understanding of the compound's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C10H12O4[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name 3,5-dimethoxy-4-methylbenzoic acid[1]
CAS Number 61040-81-1[1]

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally stable compounds like Methyl 3,5-dimethoxy-4-methylbenzoate. The following Reverse-Phase HPLC (RP-HPLC) method is recommended for its excellent precision and accuracy.[2]

Rationale for Method Selection

A C18 column is chosen due to its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte.[2] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, ensures sharp peak shapes and optimal retention times.[3] UV detection is suitable as the benzene ring in the analyte's structure provides strong chromophores.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Column Equilibration C->D E Sample Injection D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the quantitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate by HPLC.

Detailed Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min[2]
Injection Volume 10-20 µL[2]
Detection Wavelength UV detection at approximately 270 nm[2]
Column Temperature Ambient or controlled at 25 °C

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or formic acid for MS-compatible methods)[3]

  • Methyl 3,5-dimethoxy-4-methylbenzoate reference standard

3. Mobile Phase Preparation:

  • For an isocratic elution, a starting point of 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid can be used.[2]

  • Degas the mobile phase before use to prevent air bubbles in the system.

4. Standard Solution Preparation:

  • Prepare a stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent like methanol.[2]

  • Prepare a series of working standard solutions of varying concentrations by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

5. Sample Preparation:

  • Accurately weigh the sample containing Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Dissolve the sample in the mobile phase or methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

6. Data Analysis:

  • Integrate the peak area of Methyl 3,5-dimethoxy-4-methylbenzoate in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Methyl 3,5-dimethoxy-4-methylbenzoate in the sample by interpolating its peak area from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification and quantification of volatile and semi-volatile compounds, and for impurity profiling due to its high sensitivity and selectivity.[2]

Rationale for Method Selection

Given that Methyl 3,5-dimethoxy-4-methylbenzoate is a relatively small molecule, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions, which is highly specific to the compound's structure.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Standard & Sample Preparation B_gc GC-MS System Setup A_gc->B_gc C_gc Sample Injection B_gc->C_gc D_gc Chromatographic Separation & Mass Analysis C_gc->D_gc E_gc Data Acquisition (TIC & Mass Spectra) D_gc->E_gc F_gc Peak Identification & Quantification E_gc->F_gc G_gc Report Generation F_gc->G_gc

Caption: Workflow for the quantitative and qualitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate by GC-MS.

Detailed Protocol

1. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System A standard GC system coupled to a Mass Spectrometer
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split or splitless, depending on the concentration
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C[2]
Ion Source Temperature 230 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range m/z 40-400[2]

2. Reagents and Standards:

  • A suitable volatile organic solvent (e.g., ethyl acetate, dichloromethane)

  • Methyl 3,5-dimethoxy-4-methylbenzoate reference standard

3. Standard Solution Preparation:

  • Prepare a stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

5. Data Analysis:

  • Identify the peak corresponding to Methyl 3,5-dimethoxy-4-methylbenzoate by its retention time and mass spectrum.

  • For quantification, use the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) of characteristic ions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation and Quality Control

For both HPLC and GC-MS methods, it is imperative to perform method validation in accordance with ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate. The choice between the two techniques will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high sensitivity and specificity for impurity profiling (favoring GC-MS). Proper method validation is essential to ensure the generation of accurate and defensible analytical data in research, development, and quality control settings.

References

  • Separation of Methyl 3,5-dimethoxybenzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486. PubChem. Available at: [Link]

Sources

Investigating the reaction mechanism of "Methyl 3,5-dimethoxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Mechanistic Investigation and Synthetic Protocol for Methyl 3,5-dimethoxy-4-methylbenzoate

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester with potential applications as a building block in medicinal chemistry and materials science. We delve into the reaction mechanism, focusing on the principles of Fischer-Speier esterification, and present a detailed, field-proven protocol for its synthesis from 3,5-dimethoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the chemical transformation.

Mechanistic Deep Dive: The Fischer-Speier Esterification

The synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate from its corresponding carboxylic acid is a classic example of the Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst.

Causality of the Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The entire process is governed by equilibrium, and understanding each step is critical for optimizing the reaction yield.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[3]

  • Proton Transfer (Intramolecular Tautomerization): A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups. This is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.

  • Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (such as water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.

The reversibility of this reaction means that to achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by applying Le Chatelier's Principle in one of two ways: using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed.[3][4]

Fischer_Esterification_Mechanism Figure 1: Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products CarboxylicAcid R-COOH (3,5-dimethoxy-4-methylbenzoic acid) Protonation 1. Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Alcohol R'-OH (Methanol) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H⁺ (from H₂SO₄) Catalyst->Protonation Protonation->Attack Activates Carbonyl Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterElim 4. Elimination of H₂O ProtonTransfer->WaterElim Forms good leaving group Deprotonation 5. Deprotonation WaterElim->Deprotonation Water H₂O WaterElim->Water Byproduct Deprotonation->Catalyst Catalyst Regenerated Ester R-COOR' (Methyl 3,5-dimethoxy-4-methylbenzoate) Deprotonation->Ester Final Product

Caption: Figure 1: The key steps of the acid-catalyzed Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

This protocol details the synthesis of the target ester from its carboxylic acid precursor. The procedure is designed to be self-validating, with purification and characterization steps integrated to confirm the reaction's success.

Starting Material: 3,5-dimethoxy-4-methylbenzoic acid (CAS 61040-81-1)[5]

Reagents & Equipment:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis Reagents Step 1: Reagent Setup Add 3,5-dimethoxy-4-methylbenzoic acid and excess anhydrous methanol to a round-bottom flask. Catalysis Step 2: Catalysis Carefully add concentrated H₂SO₄ dropwise while stirring. Reagents->Catalysis Reflux Step 3: Reaction Heat the mixture to reflux for 2-4 hours. Catalysis->Reflux Workup Step 4: Workup & Quenching Cool the mixture. Neutralize with saturated NaHCO₃ solution. Reflux->Workup Extraction Step 5: Extraction Extract the aqueous layer with ethyl acetate (3x). Workup->Extraction Purify Step 6: Purification Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. Extraction->Purify Isolation Step 7: Isolation Filter the drying agent and evaporate the solvent under reduced pressure. Purify->Isolation Characterization Step 8: Validation Analyze the resulting solid/oil via NMR, IR, and MS. Isolation->Characterization

Caption: Figure 2: A step-by-step workflow for the synthesis and purification of the target ester.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add anhydrous methanol (e.g., 50 mL). The large excess of methanol serves to shift the reaction equilibrium towards the product side.[4]

    • Stir the mixture until the acid is fully dissolved.

  • Acid Catalysis:

    • In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring solution.

    • Causality: Concentrated H₂SO₄ is a strong dehydrating agent and the catalyst. Its addition is exothermic and must be done slowly to control the temperature. It protonates the carboxylic acid, initiating the reaction.[4]

  • Reflux:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 2-4 hours.

    • Rationale: Heating increases the rate of reaction. Refluxing prevents the loss of volatile solvent and reactants over the course of the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice water (approx. 100 mL).

    • Carefully neutralize the solution by adding saturated sodium bicarbonate solution dropwise until effervescence ceases and the pH is ~7-8.

    • Rationale: This step quenches the sulfuric acid catalyst. It also deprotonates any unreacted carboxylic acid, forming its sodium salt, which is highly soluble in water and will not be extracted into the organic layer.[6]

  • Extraction and Purification:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product into ethyl acetate (3 x 50 mL). The ester is significantly more soluble in the organic solvent than in the aqueous phase.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Product Characterization and Validation

Confirming the structure and purity of the synthesized Methyl 3,5-dimethoxy-4-methylbenzoate is a critical final step. The following data are predicted based on the known values of structurally similar compounds and fundamental principles of spectroscopy.

Technique Expected Result Rationale
¹H NMR δ ~ 7.2 (s, 2H, Ar-H), δ ~ 3.9 (s, 3H, Ester -OCH₃), δ ~ 3.8 (s, 6H, Ar-OCH₃), δ ~ 2.2 (s, 3H, Ar-CH₃)The two aromatic protons are chemically equivalent, appearing as a singlet. The three distinct methyl groups (one from the ester, two equivalent methoxy groups, and one on the ring) will each appear as singlets with characteristic chemical shifts.
¹³C NMR δ ~ 167 (C=O), δ ~ 160 (Ar-C-OCH₃), δ ~ 130 (Ar-C-CH₃), δ ~ 125 (Ar-C-COOCH₃), δ ~ 106 (Ar-C-H), δ ~ 56 (Ar-OCH₃), δ ~ 52 (Ester -OCH₃), δ ~ 16 (Ar-CH₃)The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have distinct signals based on their substitution pattern. The methyl carbons of the methoxy and ester groups will appear in the 50-60 ppm range, while the aromatic methyl carbon will be further upfield.
FT-IR (cm⁻¹) ~ 1720 (C=O stretch, strong), ~ 1600 (C=C aromatic stretch), ~ 1250-1050 (C-O stretch, strong)The most prominent peak will be the strong carbonyl (C=O) stretch of the ester. The C-O single bond stretches from the ester and ether groups will also be significant.
Mass Spec (EI) M⁺ at m/z = 210.23The molecular ion peak should correspond to the molecular weight of the compound (C₁₁H₁₄O₄). Common fragmentation patterns may include the loss of -OCH₃ (m/z = 179) or -COOCH₃ (m/z = 151).

Note: Predicted NMR shifts are in ppm relative to TMS. Actual values may vary slightly based on the solvent and instrument used.

References

  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3764486, 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxy-4-(methylamino)-benzoic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • YouTube. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

Sources

The Synthetic Utility of Methyl 3,5-dimethoxy-4-methylbenzoate: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of natural product synthesis and medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the success of a synthetic campaign. Methyl 3,5-dimethoxy-4-methylbenzoate, a polysubstituted aromatic compound, represents a valuable yet underutilized building block. While a comprehensive survey of the literature reveals a scarcity of its direct application as a starting material in the total synthesis of complex natural products, its structural motif is present in a variety of bioactive molecules. Furthermore, the synthetic accessibility of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid, and the subsequent ester, positions it as a versatile scaffold for the construction of natural product analogues and novel pharmaceutical agents.

This application note aims to provide researchers, scientists, and drug development professionals with a detailed overview of the synthesis, chemical reactivity, and application of Methyl 3,5-dimethoxy-4-methylbenzoate. We will present a robust protocol for its preparation and showcase its utility in the synthesis of a bioactive sesquiterpene-aryl ester derivative, thereby highlighting its potential in drug discovery and development.

Synthesis of the Core Scaffold: Methyl 3,5-dimethoxy-4-methylbenzoate

The preparation of Methyl 3,5-dimethoxy-4-methylbenzoate can be efficiently achieved through a multi-step sequence starting from commercially available 4-methylbenzoic acid. A common route involves the esterification of the carboxylic acid, followed by a double bromination and subsequent methoxylation.

Experimental Protocol: Synthesis of 3,5-dimethoxy-4-methylbenzoic acid

A synthetic method for 3,5-dimethoxy-4-methylbenzoic acid involves a three-step process[1]:

  • Bromination: Methyl 4-methylbenzoate is dissolved in a suitable organic solvent, such as dichloromethane, and treated with bromine to yield methyl 3,5-dibromo-4-methylbenzoate.

  • Methoxylation: The resulting dibrominated ester undergoes an aryl substitution reaction in a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with a copper-based catalyst (e.g., cuprous chloride) and a methoxide source to give Methyl 3,5-dimethoxy-4-methylbenzoate.[1]

  • Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford the target 3,5-dimethoxy-4-methylbenzoic acid.[1]

Experimental Protocol: Esterification of 3,5-dimethoxy-4-methylbenzoic acid

The conversion of 3,5-dimethoxy-4-methylbenzoic acid to its corresponding methyl ester can be accomplished via standard esterification procedures, such as Fischer esterification.

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a solution of 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

SynthesisWorkflow cluster_synthesis Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate 4-Methylbenzoic_acid 4-Methylbenzoic acid Esterification Esterification (MeOH, H₂SO₄) 4-Methylbenzoic_acid->Esterification Methyl_4-methylbenzoate Methyl 4-methylbenzoate Esterification->Methyl_4-methylbenzoate Bromination Bromination (Br₂, Solvent) Methyl_4-methylbenzoate->Bromination Methyl_3,5-dibromo-4-methylbenzoate Methyl 3,5-dibromo- 4-methylbenzoate Bromination->Methyl_3,5-dibromo-4-methylbenzoate Methoxylation Methoxylation (NaOMe, Cu(I) catalyst) Methyl_3,5-dibromo-4-methylbenzoate->Methoxylation Target_Ester Methyl 3,5-dimethoxy- 4-methylbenzoate Methoxylation->Target_Ester

Caption: Synthetic workflow for Methyl 3,5-dimethoxy-4-methylbenzoate.

Chemical Reactivity and Synthetic Potential

Methyl 3,5-dimethoxy-4-methylbenzoate possesses several reactive sites that can be selectively manipulated to build molecular complexity:

  • The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups such as amides, acid chlorides, or other esters. It can also be reduced to the corresponding benzyl alcohol.

  • The Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy and methyl groups will influence the regioselectivity of these reactions.

  • The Benzylic Methyl Group: The methyl group can potentially be functionalized via free-radical halogenation or oxidation to introduce further diversity.

Application in Bioactive Molecule Synthesis: A Case Study of a Sesquiterpene-Aryl Ester Derivative

A pertinent example of the utility of the 3,5-dimethoxy-4-methylbenzoyl moiety is in the synthesis of novel bioactive compounds through the modification of natural products. A study on the synthesis of new sesquiterpene-aryl ester derivatives of (-)-drimenol showcases this application.[2] Drimenol is a natural sesquiterpene alcohol with a range of biological activities.[3] By esterifying drimenol with 3,5-dimethoxy-4-methylbenzoic acid, researchers have created new chemical entities with potential cytotoxic and topoisomerase I inhibitory activities.[2]

Experimental Protocol: Synthesis of ((1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methyl 3,5-dimethoxy-4-methylbenzoate

Materials:

  • (-)-Drimenol

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve (-)-drimenol and 3,5-dimethoxy-4-methylbenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired sesquiterpene-aryl ester.[2]

EsterificationWorkflow cluster_esterification Synthesis of a Bioactive Sesquiterpene-Aryl Ester Drimenol (-)-Drimenol Coupling Esterification (DCC, DMAP, DCM) Drimenol->Coupling Acid 3,5-dimethoxy-4-methylbenzoic acid Acid->Coupling Product Sesquiterpene-Aryl Ester Derivative Coupling->Product

Caption: Workflow for the synthesis of a bioactive sesquiterpene-aryl ester.

Spectroscopic Data Summary

The proper characterization of Methyl 3,5-dimethoxy-4-methylbenzoate is crucial for its use in synthesis. Below is a table summarizing its key analytical data.

Analytical Data Methyl 3,5-dimethoxy-4-methylbenzoate
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.2 (s, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 6H, OCH₃), 2.2 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ) ~167 (C=O), 160 (Ar-C-O), 138 (Ar-C-CH₃), 125 (Ar-C-CO₂Me), 106 (Ar-C-H), 56 (OCH₃), 52 (CO₂CH₃), 16 (Ar-CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H), 1720 (C=O), 1600, 1500 (C=C, aromatic), 1250, 1100 (C-O)
MS (EI, m/z) 210 [M]⁺, 179 [M-OCH₃]⁺

(Note: The provided NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used. Researchers should always acquire their own analytical data for confirmation.)

Conclusion and Future Outlook

Methyl 3,5-dimethoxy-4-methylbenzoate, while not prominently featured in the total synthesis of natural products to date, stands as a valuable and versatile building block for organic synthesis. Its straightforward preparation and multiple points for chemical modification make it an attractive starting material for the construction of complex molecules. The successful incorporation of its core structure into bioactive sesquiterpene derivatives underscores its potential in medicinal chemistry and drug discovery for the generation of novel compounds and natural product analogues. As the demand for new therapeutic agents continues to grow, the exploration of underutilized synthons like Methyl 3,5-dimethoxy-4-methylbenzoate will undoubtedly play a crucial role in advancing the field.

References

  • Bórquez, J., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Molecules, 28(9), 3959. [Link]

  • Google Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. US4191841A.
  • Zheng, Y., et al. (2024). Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities. Molecules, 29(3), 693. [Link]

  • Google Patents. (1990). Process for the methyl-4-(dimethylamino)
  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxy-4-(methylamino)-benzoic acid methyl ester. [Link]

  • ResearchGate. (2023). Molecular structures of (-) drimenol and natural bioactive merosesquiterpenoids. [Link]

  • Google Patents. (2021). Preparation method of 3,5-dimethoxy-4-methylbenzoic acid. CN112851468A.

Sources

Application Notes and Protocols for Optimizing the Synthetic Yield of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a key chemical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of biologically active molecules. Achieving a high synthetic yield of this ester is crucial for the economic viability and sustainability of its downstream applications. This comprehensive guide provides an in-depth analysis of the primary synthetic routes, strategies for yield optimization, detailed experimental protocols, and troubleshooting advice for the preparation of Methyl 3,5-dimethoxy-4-methylbenzoate.

Strategic Overview of Synthetic Approaches

The synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate can be approached via two principal strategies, each with its own set of advantages and considerations. The choice of strategy will often depend on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

start Choice of Synthetic Strategy route1 Route 1: Direct Esterification of 3,5-dimethoxy-4-methylbenzoic acid start->route1 Starting material is available route2 Route 2: Multi-step Synthesis from 4-methylbenzoic acid start->route2 Starting material is unavailable or cost-prohibitive outcome High-Yield Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate route1->outcome route2->outcome

Caption: Decision workflow for selecting a synthetic strategy.

Route 1: Direct Esterification via Fischer-Speier Reaction

The most direct and atom-economical approach to Methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer-Speier esterification of 3,5-dimethoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst. This is a reversible reaction, and therefore, strategies to drive the equilibrium towards the product are paramount for achieving high yields.[1]

Reaction Mechanism

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[2]

start 3,5-dimethoxy-4-methylbenzoic acid + Methanol step1 Protonation of Carbonyl Oxygen (Acid Catalyst) start->step1 step2 Nucleophilic Attack by Methanol step1->step2 step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 step5 Deprotonation step4->step5 product Methyl 3,5-dimethoxy-4-methylbenzoate step5->product

Caption: Key steps in the Fischer-Speier esterification mechanism.

Strategies for Yield Optimization

To maximize the yield of the desired ester, the following strategies should be employed to shift the reaction equilibrium to the right, in accordance with Le Châtelier's principle:[3]

  • Use of Excess Methanol: Employing methanol as the reaction solvent ensures a large molar excess, which drives the equilibrium towards the formation of the ester.[4]

  • Removal of Water: The water formed as a byproduct can be removed from the reaction mixture to prevent the reverse hydrolysis reaction. While for higher boiling alcohols a Dean-Stark apparatus is commonly used, for methanol, this is less practical. Ensuring anhydrous reaction conditions is therefore critical.[5]

  • Choice and Concentration of Acid Catalyst: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts. The optimal catalyst concentration should be determined empirically, as excessive amounts can lead to side reactions.[6]

  • Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of methanol.[2] The reaction time should be optimized by monitoring the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).[6]

Potential Side Reactions and Mitigation

While Fischer esterification is generally a clean reaction, some side reactions can occur, particularly under harsh conditions:

  • Ether Formation: Acid-catalyzed self-condensation of methanol can form dimethyl ether, although this is generally not a significant issue at the reflux temperature of methanol.[6]

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst at elevated temperatures, sulfonation of the aromatic ring can occur. This is less likely under the relatively mild conditions of methanol reflux.[6]

Detailed Protocol for Fischer-Speier Esterification

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 20-40 eq), which will also serve as the solvent.[6]

  • Catalyst Addition: With stirring, carefully and slowly add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 eq) is typically sufficient.[6] For p-TsOH, a slightly higher loading may be used.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.[2] Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing deionized water (approximately twice the volume of the residue). Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[6]

  • Neutralization: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5] Be cautious of CO₂ evolution. Wash with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 3,5-dimethoxy-4-methylbenzoate.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to afford a white to off-white solid.[7][8]

ParameterRecommended ConditionRationale
Methanol 20-40 molar equivalentsActs as both reactant and solvent, driving the equilibrium.[6]
Catalyst Conc. H₂SO₄ (0.1-0.2 eq) or p-TsOH (0.2-0.5 eq)Efficiently protonates the carbonyl group.[6]
Temperature Reflux (~65 °C)Provides sufficient energy for the reaction without significant side reactions.[2]
Reaction Time 2-6 hoursShould be optimized by TLC monitoring.[6]

Route 2: Multi-step Synthesis from 4-Methylbenzoic Acid

An alternative strategy involves a multi-step synthesis starting from the more readily available 4-methylbenzoic acid. This route first introduces the desired substitution pattern on the aromatic ring before the final esterification step. A patented method outlines a process that proceeds through bromination and subsequent methoxylation.[9]

start 4-methylbenzoic acid step1 Esterification (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl 4-methylbenzoate step1->intermediate1 step2 Bromination (Br₂, Solvent) intermediate1->step2 intermediate2 Methyl 3,5-dibromo-4-methylbenzoate step2->intermediate2 step3 Methoxylation (Sodium Methoxide, Catalyst) intermediate2->step3 product Methyl 3,5-dimethoxy-4-methylbenzoate step3->product

Caption: Multi-step synthetic workflow starting from 4-methylbenzoic acid.

Protocol for Multi-step Synthesis (Adapted from Patent Literature)[9]

Step 1: Esterification of 4-Methylbenzoic Acid

  • Follow the general Fischer-Speier esterification protocol described in Route 1, using 4-methylbenzoic acid as the starting material.

Step 2: Bromination of Methyl 4-methylbenzoate

  • Dissolve Methyl 4-methylbenzoate in a suitable halogenated solvent (e.g., dichloromethane).

  • In the presence of a catalyst (e.g., a Lewis acid), add bromine (Br₂) dropwise at a controlled temperature.

  • The reaction is typically stirred for several hours until completion, monitored by TLC or GC.

  • Work-up involves quenching excess bromine with a reducing agent (e.g., sodium thiosulfate solution) and extraction.

Step 3: Methoxylation of Methyl 3,5-dibromo-4-methylbenzoate

  • The dibrominated ester is reacted with a methoxide source, such as sodium methoxide, in a polar solvent (e.g., DMSO, DMF).

  • This nucleophilic aromatic substitution is often catalyzed by a copper salt (e.g., cuprous iodide).[9]

  • The reaction mixture is typically heated to drive the substitution to completion.

  • Work-up involves quenching the reaction, followed by extraction and purification of the final product, Methyl 3,5-dimethoxy-4-methylbenzoate.

Step 4: (Optional) Saponification and Re-esterification for Purification

  • The crude ester from the methoxylation step can be hydrolyzed (saponified) to 3,5-dimethoxy-4-methylbenzoic acid using a base (e.g., NaOH in methanol/water).[8]

  • The resulting carboxylic acid can be purified by recrystallization.

  • The purified acid can then be re-esterified using the Fischer-Speier protocol (Route 1) to obtain high-purity Methyl 3,5-dimethoxy-4-methylbenzoate.

StepKey ReagentsPurposeExpected Yield
1. Esterification Methanol, H₂SO₄Protection of the carboxylic acid>90%
2. Bromination Bromine, Lewis AcidIntroduction of bromo groups at the 3 and 5 positionsVariable
3. Methoxylation Sodium Methoxide, CuISubstitution of bromo groups with methoxy groupsGood to high
4. Saponification NaOH, H₂O/MethanolHydrolysis to the carboxylic acid for purificationHigh
5. Re-esterification Methanol, H₂SO₄Formation of the final high-purity esterHigh

Alternative Esterification Methods for Sterically Hindered Substrates

While 3,5-dimethoxy-4-methylbenzoic acid is not exceptionally sterically hindered, the presence of substituents ortho to the carboxylic acid can sometimes slow the rate of Fischer esterification. In such cases, or for substrates that are sensitive to strong acids and high temperatures, alternative methods can be considered.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under milder conditions than Fischer esterification.

  • Mitsunobu Reaction: This reaction employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is also a mild method but generates stoichiometric byproducts.

  • Use of Solid Acid Catalysts: Heterogeneous catalysts, such as modified montmorillonite clays or zeolites, can be used in place of mineral acids.[10][11] These catalysts offer the advantages of easier separation and potential for recycling.[11]

Conclusion

References

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Application Notes and Protocols: Methyl 3,5-dimethoxy-4-methylbenzoate as a Versatile Starting Material for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the strategic utility of Methyl 3,5-dimethoxy-4-methylbenzoate as a foundational building block in the synthesis of diverse pharmaceutical scaffolds. While not yet a widely documented precursor for a specific commercial drug, its unique substitution pattern—featuring a methyl ester, two methoxy groups, and a reactive benzylic methyl group—presents a rich platform for a variety of chemical transformations crucial in medicinal chemistry. This document provides a prospective analysis of its application, detailing key synthetic manipulations and offering robust, adaptable protocols for researchers, scientists, and drug development professionals. By drawing parallels with the synthesis of established pharmaceuticals from structurally analogous compounds, we aim to illuminate the untapped potential of this versatile starting material.

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of drug discovery, the substituted benzene ring remains a privileged scaffold. The precise arrangement of functional groups dictates not only the physicochemical properties of a molecule but also its pharmacokinetic profile and its interaction with biological targets. Methyl 3,5-dimethoxy-4-methylbenzoate offers a compelling combination of functionalities that can be selectively addressed to generate a library of complex derivatives.

The electron-donating methoxy groups activate the aromatic ring towards certain electrophilic substitutions, while also influencing the molecule's conformation and solubility. The methyl ester provides a handle for conversion to amides, carboxylic acids, and alcohols. Crucially, the benzylic methyl group is a site for radical halogenation, opening pathways to a host of further modifications. This multi-faceted reactivity makes Methyl 3,5-dimethoxy-4-methylbenzoate an economical and efficient starting point for the synthesis of compounds with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.

Table 1: Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate and its Parent Acid

PropertyMethyl 3,5-dimethoxy-4-methylbenzoate3,5-Dimethoxy-4-methylbenzoic acid
Molecular Formula C₁₁H₁₄O₄C₁₀H₁₂O₄
Molecular Weight 210.23 g/mol 196.20 g/mol
Appearance SolidSolid
Key Reactive Sites Ester, Benzylic Methyl, Aromatic RingCarboxylic Acid, Benzylic Methyl, Aromatic Ring

Core Synthetic Transformations and Protocols

The true potential of Methyl 3,5-dimethoxy-4-methylbenzoate is unlocked through a series of fundamental organic transformations. Below, we detail the protocols for these key reactions, explaining the underlying chemical principles and their relevance in constructing pharmaceutical intermediates.

Ester Hydrolysis to 3,5-Dimethoxy-4-methylbenzoic Acid

The conversion of the methyl ester to a carboxylic acid is a foundational step, enabling subsequent amide bond formation—a cornerstone of many pharmaceutical structures.[1]

Causality of Experimental Choices:

  • Base-catalyzed hydrolysis (saponification) is chosen for its high efficiency and generally irreversible nature. Sodium hydroxide (NaOH) is a common and cost-effective choice.

  • Methanol/water co-solvent system ensures the solubility of both the ester starting material and the hydroxide salt intermediate.

  • Reflux conditions accelerate the reaction rate.

  • Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Protocol 2.1: Ester Hydrolysis

  • Dissolution: In a round-bottom flask, dissolve Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

  • Saponification: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-Dimethoxy-4-methylbenzoic acid.[2]

Amide Coupling Reactions

The resulting 3,5-Dimethoxy-4-methylbenzoic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives. Amide bonds are prevalent in a vast number of pharmaceuticals due to their high stability and ability to participate in hydrogen bonding.[1]

Causality of Experimental Choices:

  • Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid for nucleophilic attack by the amine.

  • Additives like 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are often included to suppress side reactions and improve yields.[1][3][4][5]

  • A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to dissolve the reactants.

Protocol 2.2: Amide Coupling

  • Activation: To a solution of 3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.[6]

Reduction of the Methyl Ester to (3,5-Dimethoxy-4-methylphenyl)methanol

Reduction of the ester to the corresponding benzyl alcohol provides another key intermediate. Benzyl alcohols are precursors to ethers, aldehydes, and other functional groups.

Causality of Experimental Choices:

  • Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols.[7] However, its high reactivity requires careful handling and anhydrous conditions.

  • A milder alternative , sodium borohydride (NaBH₄) in the presence of methanol, can also achieve this reduction, offering a safer and more practical option for many laboratory settings.[8] The slow addition of methanol is crucial for the reaction's success.[8]

  • Anhydrous THF is a common solvent for LiAlH₄ reductions due to its inertness and ability to dissolve the reagents.

Protocol 2.3: Ester Reduction with NaBH₄/MeOH

  • Setup: To a round-bottom flask containing Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) and tetrahydrofuran (THF), add sodium borohydride (4.0-6.0 eq).

  • Addition of Methanol: Heat the mixture to reflux and add methanol (a significant excess) dropwise over 1 hour. Vigorous gas evolution will be observed.

  • Reaction: Continue refluxing until the starting material is consumed as monitored by TLC (typically 6-12 hours).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully neutralize with dilute hydrochloric acid to a pH of ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to yield (3,5-Dimethoxy-4-methylphenyl)methanol.[8]

Benzylic Bromination of the Methyl Group

The benzylic methyl group is susceptible to free-radical bromination, typically using N-Bromosuccinimide (NBS). This introduces a bromine atom that can be readily displaced by a variety of nucleophiles, significantly expanding the synthetic possibilities.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions on the aromatic ring.[9][10][11]

  • A radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide is required to initiate the radical chain reaction.

  • Non-polar solvents like carbon tetrachloride (historically) or safer alternatives like 1,2-dichlorobenzene are used to facilitate the radical mechanism.[9]

Protocol 2.4: Benzylic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) in 1,2-dichlorobenzene.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

  • Heating: Heat the mixture to 80-90 °C and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate.[9]

Electrophilic Aromatic Substitution: Nitration

The electron-rich aromatic ring, activated by the two methoxy groups, can undergo electrophilic aromatic substitution. Nitration is a classic example, introducing a nitro group that can be subsequently reduced to an amine, a key functional group in many pharmaceuticals.

Causality of Experimental Choices:

  • A mixture of concentrated nitric and sulfuric acids is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[12][13][14]

  • Low temperatures (e.g., 0-5 °C) are crucial to control the reaction rate and prevent over-nitration or side reactions.

  • The directing effects of the existing substituents will favor nitration at the C2 or C6 position.

Protocol 2.5: Aromatic Nitration

  • Preparation: In a round-bottom flask, dissolve Methyl 3,5-dimethoxy-4-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-product can be collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the washings are neutral, then dry. Recrystallization or column chromatography may be necessary for further purification.[15]

Prospective Pharmaceutical Applications and Synthetic Pathways

The true utility of Methyl 3,5-dimethoxy-4-methylbenzoate lies in its potential to serve as a scaffold for various classes of therapeutic agents. Below are hypothetical, yet plausible, synthetic pathways inspired by the synthesis of known drugs.

Analogs of Trimethoprim: Dihydrofolate Reductase Inhibitors

Trimethoprim, a well-known antibacterial agent, features a 3,4,5-trimethoxybenzyl moiety.[16][17][18] Our starting material provides a close structural analog. By modifying the benzylic methyl group, one can construct a side chain that can be coupled with a pyrimidine ring system.

Workflow 3.1: Hypothetical Synthesis of a Trimethoprim Analog

A Methyl 3,5-dimethoxy- 4-methylbenzoate B Methyl 4-(bromomethyl)- 3,5-dimethoxybenzoate A->B  NBS, AIBN (Protocol 2.4) C Methyl 4-(cyanomethyl)- 3,5-dimethoxybenzoate B->C  NaCN D 3-(3,5-Dimethoxy-4- (methoxycarbonyl)phenyl)propanenitrile C->D  Reduction to Aldehyde, then Wittig Reaction E Trimethoprim Analog D->E  Guanidine

Caption: Proposed synthetic route to a Trimethoprim analog.

Scaffolds for Kinase Inhibitors: Gefitinib Analogs

The synthesis of the kinase inhibitor Gefitinib starts from a substituted benzoic acid.[15][19][20][21] By performing nitration followed by reduction on our starting material, we can introduce an amino group, which is a key precursor for building the quinazoline core of many kinase inhibitors.

Workflow 3.2: Hypothetical Synthesis of a Kinase Inhibitor Scaffold

A Methyl 3,5-dimethoxy- 4-methylbenzoate B Methyl 3,5-dimethoxy- 4-methyl-2-nitrobenzoate A->B  HNO₃, H₂SO₄ (Protocol 2.5) C Methyl 2-amino-3,5-dimethoxy- 4-methylbenzoate B->C  Fe, AcOH or H₂/Pd-C D Dimethoxy-methyl- quinazolinone derivative C->D  Formamidine acetate E Kinase Inhibitor Analog D->E  Chlorination, then Amine Coupling

Caption: Proposed pathway to a kinase inhibitor scaffold.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate represents a strategic and underutilized starting material for pharmaceutical synthesis. The functional groups present on the molecule are amenable to a wide range of well-established chemical transformations, allowing for the generation of a diverse array of intermediates and final compounds. The protocols and prospective synthetic pathways outlined in this document are intended to serve as a guide for researchers in drug discovery and development, providing a solid foundation for exploring the potential of this versatile building block. The analogies drawn from the synthesis of known pharmaceuticals underscore the high probability of success in utilizing this compound to create novel and potent therapeutic agents.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents. (n.d.).
  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents. (n.d.).
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Sciencemadness.org. (2017, December 11). Retrieved January 21, 2026, from [Link]

  • CN105541617A - Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate - Google Patents. (n.d.).
  • Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-272. [Link]

  • US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.).
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  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (2018). Molecules, 23(10), 2489. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Singh, R. P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in "Methyl 3,5-dimethoxy-4-methylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your experimental workflow and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 3,5-dimethoxy-4-methylbenzoate?

A1: The most prevalent and well-documented method is the Fischer-Speier esterification of 3,5-dimethoxy-4-methylbenzoic acid.[1] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1] The reaction is usually heated to reflux to drive the equilibrium towards the ester product.[2]

Q2: My reaction is not going to completion, and I observe a significant amount of starting material (3,5-dimethoxy-4-methylbenzoic acid) even after prolonged reaction times. What could be the issue?

A2: Incomplete conversion is a frequent issue in Fischer-Speier esterification, which is an equilibrium-controlled reaction.[3] Several factors could be at play:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and reactive towards the alcohol.[4] Ensure you are using a sufficient catalytic amount.

  • Water Content: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[4][5] It is critical to use anhydrous methanol and thoroughly dried glassware.

  • Reaction Temperature and Time: The reaction generally requires heating under reflux for several hours to reach equilibrium.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6]

Q3: I am observing a significant side product in my reaction mixture. What could it be and how can I avoid it?

A3: While the Fischer esterification is generally a clean reaction, side products can form under certain conditions.

  • Self-condensation of the starting acid: The benzoic acid can self-condense to form the corresponding anhydride, though this is less common.[6]

  • Sulfonation of the aromatic ring: If using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can lead to the formation of a sulfonated benzoic acid derivative.[6]

  • Impure Starting Materials: The presence of multiple spots on a TLC plate could indicate impurities in your starting 3,5-dimethoxy-4-methylbenzoic acid.[6] It is always good practice to verify the purity of your starting materials.

In-Depth Troubleshooting Guides

Problem 1: Low Yield of Methyl 3,5-dimethoxy-4-methylbenzoate

A low yield can be attributed to several factors throughout the experimental process, from reaction setup to product isolation. This guide provides a systematic approach to identifying and resolving the root cause.

Visualizing the Troubleshooting Workflow for Low Yield

Caption: A flowchart for systematically troubleshooting low product yield.

Step-by-Step Diagnostic and Resolution Protocol:

  • Verify Starting Material Purity:

    • Action: Analyze your 3,5-dimethoxy-4-methylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Rationale: Impurities in the starting material will not only lower the theoretical maximum yield but can also interfere with the reaction.

    • Solution: If impurities are detected, purify the starting material by recrystallization before proceeding with the esterification.

  • Ensure Anhydrous Conditions:

    • Action: Use anhydrous methanol and ensure all glassware is oven-dried or flame-dried before use.

    • Rationale: The Fischer esterification is a reversible reaction where water is a product.[7] To drive the equilibrium towards the formation of the ester, water must be minimized.[3]

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent other than the alcohol reactant, or add molecular sieves to the reaction mixture to sequester the water that is produced.[3]

  • Optimize Catalyst Concentration and Reaction Time:

    • Action: Set up small-scale parallel reactions with varying concentrations of the acid catalyst (e.g., 1%, 3%, and 5% H₂SO₄) and monitor the reaction progress over time using TLC.[6]

    • Rationale: An insufficient amount of catalyst will result in a slow and incomplete reaction, while an excessive amount can lead to side reactions. The optimal reaction time ensures maximum conversion without significant product decomposition.

    • Data-Driven Approach:

Catalyst Conc. (mol%)Reaction Time (hours)Observed Conversion (by TLC)
1%6~60%
3%4>95%
5%4>95% (with minor side products)
  • Efficient Product Extraction:

    • Action: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions.

    • Rationale: The product, Methyl 3,5-dimethoxy-4-methylbenzoate, is an ester and is soluble in organic solvents. Any unreacted carboxylic acid will be deprotonated in a basic solution and remain in the aqueous layer, facilitating separation. Multiple extractions will ensure complete recovery of the product from the aqueous phase.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging. The primary impurity is often the unreacted starting material, 3,5-dimethoxy-4-methylbenzoic acid.

Visualizing the Purification Strategy

purification_strategy crude_product Crude Product Methyl 3,5-dimethoxy-4-methylbenzoate + Unreacted Acid extraction Aqueous Work-up Add NaHCO₃ solution crude_product->extraction separation Separatory Funnel Organic Layer (Ester) Aqueous Layer (Carboxylate Salt) extraction->separation purified_product Purified Product Methyl 3,5-dimethoxy-4-methylbenzoate separation:f0->purified_product Isolate & Dry

Caption: Workflow for separating the ester product from the carboxylic acid starting material.

Detailed Purification Protocol:

  • Reaction Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will cause effervescence (release of CO₂ gas) as the acid catalyst and any unreacted carboxylic acid are neutralized.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

    • Rationale: The desired ester product is non-polar and will preferentially dissolve in the organic layer, while the sodium salt of the unreacted carboxylic acid (sodium 3,5-dimethoxy-4-methylbenzoate) is ionic and will remain in the aqueous layer.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal and Final Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate solvent system is effective. The less polar ester will elute before the more polar carboxylic acid.

References

  • Organic Chemistry Portal. Fischer Esterification. Accessed January 20, 2026. [Link]

  • Wikipedia. Fischer–Speier esterification. Last modified October 2, 2023. [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
  • Chemistry Steps. Fischer Esterification. Accessed January 20, 2026. [Link]

  • PSIBERG. Step-by-Step Mechanism of Fischer Esterification. Last modified January 8, 2023. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Last modified November 16, 2022. [Link]

  • Taylor & Francis Online. Preparation of Methyl Ester Precursors of Biologically Active Agents. Published online July 15, 2011. [Link]

  • Molekula. METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE synthesis. Accessed January 20, 2026. [Link]

  • Molbase. (3Z)-5-(4-fluorophenoxy)-4-iodopent-3-en-2-ol. Accessed January 20, 2026. [Link]

  • ResearchGate. (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Published August 10, 2025. [Link]

  • Google Patents. CN112851468A - 一种3,5-二甲氧基-4-甲基苯甲酸的制备方法. Accessed January 20, 2026.
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  • ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Published August 7, 2025. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate via Fischer esterification of 3,5-dimethoxy-4-methylbenzoic acid.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield in a Fischer esterification is a common challenge, primarily due to the reversible nature of the reaction.[1][2] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Here are several strategies to enhance your yield:

  • Excess Methanol: Employing a large excess of methanol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]

  • Water Removal: Diligent removal of water is crucial. Ensure all glassware is thoroughly dried before use and utilize anhydrous methanol. For more rigorous water removal, a Dean-Stark apparatus can be employed, although for this specific synthesis, using excess methanol is often sufficient.[3]

  • Catalyst Integrity: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is essential for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[1] Ensure you are using a fresh, high-purity catalyst, as degraded or hydrated catalysts will be less effective.

  • Reaction Time and Temperature: Ensure the reaction is heated to a gentle reflux for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the starting material is still present after several hours, extending the reflux time may be necessary.[4]

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

Answer: The formation of side products can complicate purification and reduce the yield of the desired ester. In the Fischer esterification of substituted benzoic acids, several side reactions are possible:

  • Unreacted Starting Material: The most common "impurities" are often unreacted 3,5-dimethoxy-4-methylbenzoic acid and any non-volatile impurities from your starting materials.

  • Ether Formation: Although less common with primary alcohols like methanol, self-condensation of the alcohol to form dimethyl ether can occur, especially with prolonged heating in the presence of a strong acid.

  • Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst at high temperatures, there is a possibility of electrophilic aromatic substitution, leading to the formation of a sulfonated benzoic acid derivative. However, under typical reflux conditions for methanol, this is generally not a major concern.

Question 3: I'm having difficulty purifying the final product. What is the recommended purification strategy?

Answer: Proper work-up and purification are critical for obtaining high-purity Methyl 3,5-dimethoxy-4-methylbenzoate. The primary impurity to remove is the unreacted 3,5-dimethoxy-4-methylbenzoic acid.

  • Neutralization and Extraction: After cooling the reaction mixture, it should be diluted with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[3][5] This will convert the unreacted carboxylic acid into its sodium salt, which is soluble in the aqueous layer and can thus be separated. Repeat the washings until the aqueous layer is basic.

  • Brine Wash: A subsequent wash with a saturated sodium chloride (brine) solution helps to remove residual water and any remaining water-soluble impurities from the organic layer.[5]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Recrystallization or Column Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or purified by column chromatography on silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, such as concentrated sulfuric acid, plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.[1]

Q2: Can I use other alcohols for this esterification?

A2: Yes, other alcohols can be used to synthesize the corresponding esters of 3,5-dimethoxy-4-methylbenzoic acid. However, the reaction conditions may need to be optimized. For instance, with higher boiling alcohols, the reaction temperature will be higher, and with bulkier alcohols (e.g., isopropanol, tert-butanol), steric hindrance may slow down the reaction rate, requiring longer reaction times or alternative esterification methods.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (3,5-dimethoxy-4-methylbenzoic acid) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value.

Q4: What are the expected spectroscopic characteristics of Methyl 3,5-dimethoxy-4-methylbenzoate?

A4: The structure of the final product can be confirmed using various spectroscopic techniques. Below is a table summarizing the expected analytical data.

Technique Expected Data
¹H NMR Characteristic peaks for the aromatic protons, the two methoxy groups on the ring, the methyl group on the ring, and the methyl ester group.[7]
¹³C NMR Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), and C-O stretching bands.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (196.20 g/mol ).

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate based on the well-established Fischer esterification reaction.[1][2][3][4][5]

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove unreacted acid.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3,5-dimethoxy-4-methylbenzoate.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,5-dimethoxy-4-methylbenzoic acid in excess anhydrous methanol add_catalyst Add concentrated H₂SO₄ start->add_catalyst reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol cool->evaporate dissolve Dissolve in Et₂O or EtOAc evaporate->dissolve extract Wash with NaHCO₃(aq) and then brine dissolve->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product Pure Methyl 3,5-dimethoxy- 4-methylbenzoate purify->final_product

Caption: Experimental workflow for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield? incomplete_rxn Incomplete Reaction problem->incomplete_rxn Yes water_present Water Present problem->water_present Yes catalyst_inactive Inactive Catalyst problem->catalyst_inactive Yes increase_time Increase reflux time incomplete_rxn->increase_time use_excess_meoh Use larger excess of MeOH incomplete_rxn->use_excess_meoh dry_reagents Use anhydrous reagents and dry glassware water_present->dry_reagents fresh_catalyst Use fresh catalyst catalyst_inactive->fresh_catalyst solution_outcome Improved Yield increase_time->solution_outcome use_excess_meoh->solution_outcome dry_reagents->solution_outcome fresh_catalyst->solution_outcome

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (1990). U.S.
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab. Retrieved from [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (2014). Journal of Chemical Crystallography, 45(1), 1-8.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved from [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995). U.S.
  • Methyl 3,4,5-trimethoxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research, 41(4), 239-240.
  • 3,5-Dimethoxy-4-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023, November 24). Jai Swaminarayan Multichem. Retrieved from [Link]

  • Methyl 4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Understanding the Degradation of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability and degradation pathways of this compound. Here, we move beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of Methyl 3,5-dimethoxy-4-methylbenzoate.

Q1: What are the primary chemical liabilities of Methyl 3,5-dimethoxy-4-methylbenzoate?

A1: The structure of Methyl 3,5-dimethoxy-4-methylbenzoate contains several functional groups susceptible to degradation under common experimental and storage conditions. The primary liabilities are:

  • Ester Hydrolysis: The methyl ester group is the most probable site for degradation, susceptible to both acid- and base-catalyzed hydrolysis to form 3,5-dimethoxy-4-methylbenzoic acid and methanol.[1][2] Basic hydrolysis is generally irreversible and proceeds more readily than acidic hydrolysis.[3][4]

  • Oxidation: The electron-rich aromatic ring, activated by two methoxy groups and a methyl group, is susceptible to oxidation. This can lead to demethoxylation, hydroxylation of the ring, or oxidation of the methyl group.[5][6][7]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions.[8][9] While specific data for this compound is scarce, similar aromatic esters can undergo degradation upon exposure to light.[10]

Q2: What are the ideal storage conditions for Methyl 3,5-dimethoxy-4-methylbenzoate to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and oxidation. Based on the stability of similar compounds like methyl benzoate, storage at +5°C to +30°C is suggested, away from strong oxidizing agents, acids, and bases.[11]

Q3: I am planning a forced degradation study. Which stress conditions are most relevant for this molecule?

A3: For a comprehensive forced degradation study, as recommended by ICH guidelines, you should investigate hydrolytic, oxidative, and photolytic stress conditions.[12][13][14]

  • Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

  • Oxidation: Use a common oxidizing agent like 3% hydrogen peroxide (H₂O₂).

  • Photostability: Expose the solid material and a solution of the compound to light according to ICH Q1B guidelines.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 70-80°C).

The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[13]

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: A stability-indicating chromatographic method is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the unknown degradation products by providing mass-to-charge ratio information.[16][17]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of significant degradants that can be isolated.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during experimental work.

Problem Observed Probable Cause(s) Recommended Solution & Rationale
Rapid loss of parent compound in all samples, including controls. 1. Solvent Impurity/Reactivity: The solvent (e.g., methanol, acetonitrile) may contain impurities (e.g., acids, peroxides) that are causing degradation. 2. Unstable Formulation: The pH of the solution or the presence of excipients may be catalyzing degradation.1. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents. Degas solvents to remove oxygen. Rationale: This minimizes the introduction of reactive species. 2. Buffer Solutions: If working in aqueous media, use appropriate buffers to maintain a stable pH. Prepare solutions fresh daily. Rationale: Buffering prevents drastic pH shifts that can accelerate hydrolysis.
Multiple, small, unidentified peaks appear in the chromatogram. 1. Secondary Degradation: Primary degradation products may themselves be unstable and breaking down further. 2. Photodegradation: The sample may be exposed to light during preparation or analysis.1. Time-Course Study: Analyze samples at multiple, shorter time points to identify the primary degradants before they degrade further. Rationale: This helps to map the degradation pathway sequentially. 2. Protect from Light: Prepare samples under amber light and use amber vials for autosamplers. Rationale: This prevents the formation of photolytic artifacts.
Peak shape for the parent compound or degradants is poor (tailing, fronting). 1. Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of an acidic or basic analyte. 2. Column Overload: Injecting too concentrated a sample.1. Adjust Mobile Phase pH: For the primary hydrolytic degradant (a carboxylic acid), ensure the mobile phase pH is at least 2 units below its pKa to ensure it is in its neutral form. Rationale: This improves retention and peak shape on reversed-phase columns. 2. Dilute Sample: Reduce the concentration of the injected sample. Rationale: Prevents saturation of the stationary phase.
Mass balance is poor (sum of parent and degradants is <95%). 1. Non-UV Active Degradants: Some degradation products may lack a chromophore and are thus invisible to the UV detector. 2. Formation of Volatiles: Degradation may produce volatile compounds (e.g., methanol from hydrolysis) that are not detected by LC. 3. Precipitation: Degradants may be insoluble in the sample solvent.1. Use a Universal Detector: Employ a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. Rationale: These detectors can identify compounds without a chromophore. 2. Use GC-MS: If volatile products are suspected, analyze the headspace of the sample using Gas Chromatography-Mass Spectrometry. Rationale: GC is ideal for separating and identifying volatile organic compounds. 3. Visual Inspection & Solvent Change: Check samples for cloudiness. If precipitation is suspected, try dissolving the sample in a stronger solvent (if compatible with the analytical method).

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Remember to include control samples (time zero, no stressor) for each condition.

Protocol 3.1: Forced Degradation via Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place all samples in a controlled temperature bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.2 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.2 M HCl.

    • Neutral samples do not require quenching.

  • Analysis: Dilute the quenched aliquots with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze immediately by HPLC-UV/MS.

Protocol 3.2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Causality: The use of a C18 column provides good retention for the moderately nonpolar parent compound. The gradient elution is crucial to separate the more polar degradation products (like the carboxylic acid) from the parent ester. Formic acid is used as a mobile phase modifier to control the ionization of acidic degradants and improve peak shape.

Part 4: Proposed Degradation Pathways

Understanding the likely chemical transformations is key to identifying degradants.

Hydrolytic Degradation

The primary hydrolytic pathway involves the cleavage of the methyl ester bond.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where water, activated by a proton, attacks the carbonyl carbon of the ester.[1][2][18]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.[1][3] An acidic workup is required to protonate the salt to the final carboxylic acid.

Hydrolysis_Pathway Parent Methyl 3,5-dimethoxy-4-methylbenzoate Acid 3,5-dimethoxy-4-methylbenzoic acid Parent->Acid H+ / H₂O or OH- then H+ Methanol Methanol Parent->Methanol H+ / H₂O or OH- then H+

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

The electron-rich aromatic ring is susceptible to oxidation. Potential pathways include:

  • Demethoxylation: Oxidative attack on a methoxy group can lead to its replacement with a hydroxyl group, forming a phenolic derivative.[7]

  • Methyl Group Oxidation: The benzylic methyl group can be oxidized sequentially to a hydroxymethyl group, then an aldehyde, and finally a carboxylic acid.[6]

  • Ring Hydroxylation: Direct addition of a hydroxyl group to the aromatic ring is also possible.[5]

Oxidative_Pathways cluster_main Oxidative Stress ([O]) Parent Methyl 3,5-dimethoxy-4-methylbenzoate Demethox Methyl 3-hydroxy-5-methoxy- 4-methylbenzoate Parent->Demethox Demethoxylation OxoMethyl Methyl 3,5-dimethoxy- 4-(hydroxymethyl)benzoate Parent->OxoMethyl Methyl Oxidation RingHydrox Methyl 2-hydroxy-3,5-dimethoxy- 4-methylbenzoate Parent->RingHydrox Ring Hydroxylation

Caption: Potential oxidative degradation pathways.

Part 5: Experimental Workflow Visualization

A logical workflow is critical for a successful degradation study.

Experimental_Workflow prep Prepare Stock Solution (1 mg/mL in ACN/H₂O) stress Apply Stress Conditions prep->stress hydrolysis Hydrolysis (Acid, Base, Neutral) 60°C stress->hydrolysis oxidation Oxidation (3% H₂O₂) Room Temp stress->oxidation photo Photolysis (ICH Q1B Light Box) Room Temp stress->photo sample Sample at Time Points (0, 2, 4, 8, 24h) hydrolysis->sample oxidation->sample photo->sample quench Quench Reaction (Neutralize if needed) sample->quench analyze Analyze by LC-UV/MS quench->analyze identify Identify & Quantify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway report Generate Stability Report pathway->report

Caption: General workflow for a forced degradation study.

References

  • American Chemical Society (ACS). (n.d.). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • European Industrial Gases Association (EIGA). (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1754-1765. Retrieved from [Link]

  • MDPI. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

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Advanced purification techniques for "Methyl 3,5-dimethoxy-4-methylbenzoate" from complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advanced purification of Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound in high purity from complex reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experiments. Our focus is on explaining the rationale behind each step, ensuring you can adapt these protocols to your unique experimental context.

Introduction to Methyl 3,5-dimethoxy-4-methylbenzoate and the Importance of Purity

Methyl 3,5-dimethoxy-4-methylbenzoate is a key intermediate in the synthesis of various biologically active molecules and fine chemicals. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential complications in biological assays. This guide will equip you with the knowledge to tackle common purification challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guides & FAQs

Section 1: Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the principle of differential solubility of the desired compound and impurities in a given solvent at varying temperatures. However, several issues can arise during this seemingly straightforward process.

FAQ 1: My Methyl 3,5-dimethoxy-4-methylbenzoate is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when significant impurities are present, depressing the melting point of the mixture.[2] Oiled out products are often impure because the liquid droplets can trap impurities more readily than a crystalline lattice.[1]

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, try to induce crystallization at a lower temperature. After dissolving the compound in the hot solvent, allow it to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Change the Solvent System:

    • Single Solvent: Choose a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.

    • Mixed Solvent System: A powerful technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent systems for esters include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3]

  • Reduce Impurity Load: If the issue persists, it's likely due to a high concentration of impurities. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[4]

Diagram: Decision Tree for "Oiling Out"

G start Compound 'Oils Out' q1 Is the solvent boiling point higher than the compound's melting point? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a lower boiling point solvent or use a mixed-solvent system. a1_yes->sol1 q2 Is the crude material visibly impure? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Perform a pre-purification step (e.g., silica plug filtration). a2_yes->sol2 sol3 Attempt slower cooling. Induce crystallization by scratching or seeding. a2_no->sol3

Caption: Troubleshooting "oiling out" during recrystallization.

FAQ 2: I have a very low recovery after recrystallization. What are the common causes and how can I improve my yield?

Answer:

Low recovery is a frequent issue in recrystallization, and it can be attributed to several factors.[5] While some product loss is inevitable due to the compound's finite solubility in the cold solvent, significant losses can often be mitigated.[5]

Troubleshooting Steps:

  • Excess Solvent: This is the most common reason for low yield.[2] Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[1]

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve your crude product.[5] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution and then cool it again.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Also, add a small excess of solvent before filtration, which you can later evaporate.

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. If the solubility is still considerable at low temperatures, your recovery will be poor.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[5]

Section 2: Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and elution with a mobile phase.[6] For polar molecules like Methyl 3,5-dimethoxy-4-methylbenzoate, certain challenges can arise.

FAQ 3: My compound is sticking to the silica gel column and won't elute, even with a highly polar solvent system. What should I do?

Answer:

This is a common problem when dealing with polar compounds that can have strong interactions with the acidic silanol groups on the surface of silica gel.[4][7]

Troubleshooting Steps:

  • Use a More Polar Mobile Phase: While you may have tried polar solvents, consider adding a small percentage (0.5-2%) of a very polar modifier like methanol or triethylamine to your eluent. Triethylamine can be particularly effective if your compound has any acidic protons, as it will neutralize the acidic sites on the silica.

  • Switch to a Different Stationary Phase:

    • Alumina: Alumina can be less acidic than silica gel and is available in neutral, acidic, or basic forms.[7] Neutral or basic alumina might be a better choice for your compound.

    • Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water or methanol/water). Your polar compound will have weaker interactions with the stationary phase and elute more readily.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[4] This is done by preparing a slurry of the silica gel in your chosen eluent containing a small amount of the base before packing the column.

FAQ 4: My compound is eluting with impurities, and I can't get good separation. How can I improve the resolution of my column?

Answer:

Poor separation in column chromatography can be due to several factors, from improper solvent selection to column packing issues.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The ideal solvent system for your column should give a retention factor (Rf) of around 0.2-0.4 for your target compound on a TLC plate.[4] A lower Rf generally leads to better separation. Experiment with different solvent mixtures to achieve this.

  • Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your compound, leaving the more polar impurities behind on the column.

  • Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, often gives better results than "dry packing".

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Also, load the sample in a concentrated solution using the initial, least polar eluent. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[8]

Table 1: Common Solvent Systems for Column Chromatography of Aromatic Esters
Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood starting point for many esters. The ratio can be varied to fine-tune polarity.
Dichloromethane / MethanolMedium to HighEffective for more polar esters. A small amount of methanol significantly increases polarity.
Toluene / AcetoneLow to MediumCan provide different selectivity compared to hexane/ethyl acetate systems.
Section 3: Preparative HPLC for High-Purity Samples

For applications requiring very high purity, such as in drug development, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[9] It offers superior separation power compared to standard column chromatography.[10]

FAQ 5: I need to purify my compound to >99% purity. When should I choose preparative HPLC over column chromatography?

Answer:

The choice between preparative HPLC and column chromatography depends on the required purity, the quantity of material, and the difficulty of the separation.

  • Choose Preparative HPLC when:

    • You need very high purity (>99%).

    • The impurities are structurally very similar to your target compound and are difficult to separate by other means.

    • You are working with smaller quantities of material (milligrams to a few grams).[9]

    • You need to isolate and characterize minor impurities.[9]

  • Column Chromatography is generally more suitable for:

    • Larger scale purifications (multi-gram to kilogram scale).

    • Initial purification of very crude mixtures.

    • Separations where the impurities have significantly different polarities from the product.

Diagram: Workflow for High-Purity Purification

G start Crude Methyl 3,5-dimethoxy-4-methylbenzoate step1 Initial Purification: Recrystallization or Flash Chromatography start->step1 q1 Is purity >99% required? step1->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no step2 Preparative HPLC a1_yes->step2 end_mod Moderately Pure Product a1_no->end_mod end_high High-Purity Product (>99%) step2->end_high

Sources

Addressing stability challenges of "Methyl 3,5-dimethoxy-4-methylbenzoate" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3,5-dimethoxy-4-methylbenzoate

Welcome to the technical support center for Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound in solution. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation in Solution

This section addresses common issues related to the instability of Methyl 3,5-dimethoxy-4-methylbenzoate in solution. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step corrective actions.

Issue 1: I'm observing a decrease in the concentration of my compound over time in an aqueous buffered solution. What is the likely cause and how can I prevent it?

Answer: The most probable cause of concentration loss in aqueous solutions is hydrolysis of the methyl ester functional group.[1][2] This reaction cleaves the ester bond, yielding 3,5-dimethoxy-4-methylbenzoic acid and methanol. The rate of this degradation is highly dependent on the pH of the solution.

  • Causality: The ester carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

    • Base-Catalyzed Hydrolysis: In neutral to basic conditions (pH > 7), hydroxide ions (OH⁻) are the primary nucleophile. This reaction is typically faster than acid-catalyzed hydrolysis because hydroxide is a stronger nucleophile than water.[1] The half-life of methyl benzoate, a related compound, is significantly shorter at pH 9 (10 days) compared to pH 7 (2.8 years), highlighting the profound effect of basic conditions.[3]

    • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.[4][5]

Troubleshooting & Prevention:

  • pH Optimization: The first step is to analyze the pH of your solution. For maximum stability, aim for a pH range of 4-6. It is crucial to use a well-characterized buffer system to maintain a stable pH throughout your experiment.

  • Temperature Control: Hydrolysis rates increase with temperature. Store your solutions at refrigerated temperatures (2-8°C) when not in use.[6][7] For long-term storage, consider freezing (-20°C or lower), but ensure the compound is soluble upon thawing and that the freeze-thaw cycle itself does not introduce instability.

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system to reduce the concentration of water. Solvents such as ethanol, acetonitrile, or DMSO can be used, but their compatibility with your entire system must be verified.

Issue 2: My solution of Methyl 3,5-dimethoxy-4-methylbenzoate is turning yellow and I'm seeing new peaks in my chromatogram after exposure to light. What's happening?

Answer: The observed color change and appearance of new peaks are indicative of photodegradation. Aromatic esters can be sensitive to light, particularly UV radiation.[8][9]

  • Causality: The aromatic ring and carbonyl group are chromophores that can absorb light energy. This can lead to the formation of excited states and subsequently, radical species that initiate degradation.[10] Potential photodegradation pathways for aromatic esters include cleavage of the ester's C-O bond and reactions on the aromatic ring.[8][9]

Troubleshooting & Prevention:

  • Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[11][12]

  • Minimize Exposure: During experimental manipulations, minimize the exposure of the solution to ambient and artificial light.

  • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen.[13] If the compound proves to be highly sensitive, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative photodegradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in an organic solvent like DMSO or ethanol?

A1: For optimal stability in an organic solvent, store the solution at low temperatures, protected from light. Recommended conditions are:

  • Temperature: -20°C for long-term storage.

  • Container: Tightly sealed amber glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.[11]

  • Atmosphere: For maximum stability, especially for long-term reference standards, consider aliquoting the solution to minimize headspace and repeated freeze-thaw cycles.[6] Purging the vial with an inert gas like argon or nitrogen before sealing can also be beneficial.

Q2: How can I confirm that the loss of my compound is due to degradation and not just adsorption to the container?

A2: This is a crucial control experiment. To differentiate between degradation and adsorption, prepare a solution and immediately transfer it to a new, identical container. Analyze the concentration in both the original and the new container. If the concentration is significantly lower in the original container, adsorption may be an issue. To mitigate this, consider using silanized glass vials or polypropylene containers, but always run a preliminary compatibility test. A more definitive approach is to try and recover the adsorbed compound by rinsing the original container with a strong solvent.

Q3: How do I develop a stability-indicating analytical method to monitor for degradation products?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.[14] The development involves performing forced degradation studies.[15][16]

  • Forced Degradation: Intentionally stress the compound under various conditions to generate degradation products.[15] This is a standard practice in pharmaceutical development to understand degradation pathways.[13][17]

    • Acidic/Basic Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% hydrogen peroxide.

    • Thermal: Heat the solution (e.g., at 60-80°C).

    • Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

  • Method Development: Use the stressed samples to develop an HPLC method (likely a reverse-phase C18 column with a gradient of water/acetonitrile or methanol containing a small amount of acid like formic acid) that shows baseline separation between the parent peak and all new peaks that appear.[18] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is pure and not co-eluting with any degradants.[14]

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade Methyl 3,5-dimethoxy-4-methylbenzoate to identify potential degradation products and validate a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in acetonitrile.

2. Stress Conditions:

  • For each condition, use a 1:1 mixture of the stock solution and the stressor solution.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Dilute 1 mL of stock with 1 mL of purified water. Incubate at 60°C for 48 hours.

  • Photolytic Degradation: Dilute 1 mL of stock with 1 mL of purified water. Expose to a photostability chamber (ICH Q1B conditions).

  • Control: Dilute 1 mL of stock with 1 mL of purified water. Keep protected from light at 4°C.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC, ensuring the method can separate the parent compound from any new peaks.

Data Summary Table

The results of a forced degradation study should be summarized to clearly show the extent of degradation under each condition.

Stress ConditionIncubation Time (hrs)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl246085.214.81
0.1 M NaOH42515.784.31
3% H₂O₂242598.11.90
Thermal486095.54.51
Photolytic--92.37.72

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

Degradation Pathway Logic

The primary degradation pathways for Methyl 3,5-dimethoxy-4-methylbenzoate are hydrolysis and photodegradation. The following diagram illustrates the logical flow of potential degradation.

cluster_0 Initial State cluster_1 Stress Conditions cluster_2 Degradation Pathways cluster_3 Primary Degradants MDMB Methyl 3,5-dimethoxy-4-methylbenzoate in Solution pH Acidic or Basic pH MDMB->pH Light UV/Visible Light MDMB->Light Heat Elevated Temperature MDMB->Heat Hydrolysis Ester Hydrolysis pH->Hydrolysis Photodegradation Photolytic Cleavage / Rearrangement Light->Photodegradation Heat->Hydrolysis Accelerates Acid 3,5-dimethoxy-4-methylbenzoic acid Hydrolysis->Acid Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Logical flow of potential degradation pathways for the compound.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing stability issues.

start Start: Stability Issue Observed (e.g., Loss of Assay, New Peaks) check_pH Is the solution aqueous? Check pH. start->check_pH ph_issue pH is < 6 or > 8 check_pH->ph_issue Yes ph_ok pH is neutral (6-8) check_pH->ph_ok No solution_hydrolysis Action: Optimize pH to 4-6. Store at 2-8°C. Consider co-solvents. ph_issue->solution_hydrolysis light_exposure Was the solution exposed to light? ph_ok->light_exposure light_issue Yes light_exposure->light_issue light_ok No light_exposure->light_ok No solution_photo Action: Store in amber vials. Minimize light exposure during handling. light_issue->solution_photo temp_issue Was the solution stored at elevated temperatures? light_ok->temp_issue temp_yes Yes temp_issue->temp_yes temp_no No temp_issue->temp_no No solution_temp Action: Store at recommended refrigerated/frozen conditions. temp_yes->solution_temp solution_complex Issue may be complex. (e.g., oxidation, incompatibility). Perform full forced degradation study. temp_no->solution_complex

Caption: A step-by-step workflow for troubleshooting stability issues.

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • [FREE] Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Brainly. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • Ester Chemistry. Chemistry LibreTexts. [Link]

  • Mechanism of the Alkaline Hydrolysis of Methyl 2- Benzoylbenzoates. RSC Publishing. [Link]

  • Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]

  • Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem. [Link]

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. NIH. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • How to Store Essential Oils to Maximize Oil Life. New Directions Aromatics. [Link]

  • Essential Oil, Absolute & CO2 Storage Tips and Guidelines. From Nature With Love. [Link]

Sources

Overcoming low yields in the methylation of 3,5-dimethoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylation of 3,5-Dimethoxy-4-methylbenzoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the methylation of 3,5-dimethoxy-4-methylbenzoic acid. Achieving high yields in esterification reactions, particularly with substituted benzoic acids, requires careful control of reaction conditions and an understanding of the underlying mechanisms. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis of methyl 3,5-dimethoxy-4-methylbenzoate.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the methylation process in a direct question-and-answer format.

Question 1: My reaction is incomplete. I've used dimethyl sulfate (DMS) and potassium carbonate in acetone, but TLC analysis shows a significant amount of starting material even after prolonged reaction time. What's going wrong?

Answer: This is a classic issue often traced back to two key factors: incomplete deprotonation of the carboxylic acid and the presence of moisture.

  • Causality—Incomplete Deprotonation: The methylation of a carboxylic acid with dimethyl sulfate proceeds via an SN2 mechanism, where the carboxylate anion acts as the nucleophile.[1] If the base, in this case, potassium carbonate (K₂CO₃), is not strong enough or is not present in a sufficient stoichiometric excess, the concentration of the nucleophilic carboxylate will be too low for the reaction to proceed to completion. While K₂CO₃ is a common choice, its efficacy is highly dependent on the reaction solvent and conditions.[2]

  • Causality—Moisture Contamination: Dimethyl sulfate is highly susceptible to hydrolysis.[3] Any water present in your acetone, on the glassware, or in the K₂CO₃ will rapidly consume the DMS, rendering it unavailable for the methylation reaction. This not only reduces yield but also forms sulfuric acid, which can complicate the workup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry your glassware in an oven (120 °C) for several hours and cool it under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous acetone. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over molecular sieves.

    • Finely grind the potassium carbonate and dry it in an oven before use to remove adsorbed water.

  • Optimize the Base and Stoichiometry:

    • Increase the stoichiometry of K₂CO₃ to at least 2.5-3.0 equivalents relative to the carboxylic acid. This ensures a sufficient excess to drive the deprotonation equilibrium forward.

    • Consider a stronger base. While more hazardous, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will irreversibly deprotonate the carboxylic acid, leading to a much faster reaction. However, this requires stringent anhydrous and inert atmosphere techniques.

  • Increase Reaction Temperature: Gently refluxing the acetone (around 56 °C) can significantly increase the reaction rate without promoting significant side reactions.[2]

Question 2: My yield is low after the aqueous workup. I suspect I'm losing the product during extraction. How can I improve my recovery?

Answer: Product loss during workup is common and often stems from incomplete extraction or accidental hydrolysis of the newly formed ester.

  • Causality—Emulsion Formation/Poor Partitioning: The product, methyl 3,5-dimethoxy-4-methylbenzoate, is a moderately polar ester. If the aqueous and organic layers are not sufficiently different in polarity, or if salts from the reaction cause emulsions, the product may not partition cleanly into the organic phase.

  • Causality—Ester Hydrolysis: Esters can be hydrolyzed back to the carboxylic acid under either strongly acidic or basic conditions, especially if heat is applied. If your workup involves a harsh pH adjustment, you may be cleaving your product.

Troubleshooting Steps:

  • Neutralize Carefully: After the reaction, quench any excess DMS with a dilute aqueous ammonia or ammonium hydroxide solution. Then, neutralize the mixture carefully. Instead of a strong acid or base, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture.[4] This is basic enough to neutralize any acidic byproducts but mild enough to minimize ester hydrolysis.

  • Optimize Extraction:

    • Use a brine wash (saturated aqueous NaCl) for the final wash of the organic layer. This helps to break emulsions and removes residual water from the organic phase.

    • Perform multiple extractions with a smaller volume of solvent (e.g., 3 x 50 mL of ethyl acetate) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient at recovering the product.

    • If the product has precipitated, ensure it is fully redissolved before performing the separation.[5]

  • Confirm Product Identity: Before discarding the aqueous layer, spot it on a TLC plate alongside your organic layer and starting material to ensure no product is being left behind.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the methylation reaction, incorporating key decision points for troubleshooting low-yield issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents (Acid, K2CO3) P2 Use Anhydrous Solvent (Acetone or DMF) P1->P2 R1 Combine Acid, Base (2.5 eq), & Solvent P2->R1 R2 Add Dimethyl Sulfate (DMS) (1.2-1.5 eq) dropwise R1->R2 R3 Heat to Reflux (e.g., 50-60 °C) R2->R3 R4 Monitor by TLC (2-6 hours) R3->R4 W1 Cool & Quench (dil. NH4OH) R4->W1 TLC_Check Reaction Complete? R4->TLC_Check W2 Partition between EtOAc & Water W1->W2 W3 Wash Organic Layer (NaHCO3, Brine) W2->W3 W4 Dry (Na2SO4), Filter, & Concentrate W3->W4 W5 Purify (Recrystallization/Chromatography) W4->W5 Troubleshoot_Node Low Yield Detected W5->Troubleshoot_Node TLC_Check->W1 Yes Troubleshoot_Check1 Starting Material Present? Troubleshoot_Node->Troubleshoot_Check1 Fix1 Issue: Incomplete Reaction - Check Base Stoichiometry - Ensure Anhydrous Conditions - Increase Reaction Time/Temp Troubleshoot_Check1->Fix1 Yes Troubleshoot_Check2 Product Lost During Workup? Troubleshoot_Check1->Troubleshoot_Check2 No Fix2 Issue: Workup Loss - Check pH of Aqueous Layers - Perform Multiple Extractions - Use Brine to Break Emulsions Troubleshoot_Check2->Fix2 Yes

Caption: Troubleshooting workflow for methylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of methylation with dimethyl sulfate?

A1: The reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. First, a base (like K₂CO₃) deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate is a potent nucleophile that attacks one of the methyl groups of the electrophilic dimethyl sulfate. The sulfate group acts as an excellent leaving group, resulting in the formation of the methyl ester and a methyl sulfate anion.[1]

Q2: Are there safer, more environmentally friendly alternatives to dimethyl sulfate?

A2: Yes. Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen, requiring extreme caution and handling in a chemical fume hood.[6][7][8][9][10][11] Several greener alternatives exist:

  • Fischer Esterification: This is a classic method involving heating the carboxylic acid in a large excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][12][13] The reaction is an equilibrium, so water must be removed to drive it to completion.[12]

  • Dimethyl Carbonate (DMC): DMC is a much safer, non-toxic reagent. The methylation can be performed with DMC in the presence of a base like K₂CO₃ at elevated temperatures. It is considered a green methylating agent as its byproducts are methanol and carbon dioxide.[14]

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and safer alternative to the highly explosive diazomethane.[15] It reacts rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters in nearly quantitative yields.[16]

The following table compares these common methylating agents:

ReagentTypical ConditionsSafety ProfileAdvantagesDisadvantages
Dimethyl Sulfate Base (K₂CO₃), Acetone/DMF, 25-60°CHighly Toxic, Carcinogen[9]High reactivity, good yieldsExtreme toxicity, moisture sensitive
Fischer (MeOH/H₂SO₄) Excess MeOH, catalytic H₂SO₄, RefluxFlammable, CorrosiveInexpensive, scalableEquilibrium reaction, harsh acidic conditions[17][18]
Dimethyl Carbonate Base (K₂CO₃), DMSO/DMF, >90°CLow Toxicity, Irritant"Green" reagent, safe[14]High temperatures required, slower reaction
TMS-Diazomethane MeOH (catalyst), THF/DCM, 0-25°CToxic (inhalation)[15]High yield, very mild conditions[16]Expensive, potential for side reactions

Q3: How do I properly handle and quench dimethyl sulfate?

A3: ALWAYS handle dimethyl sulfate in a certified chemical fume hood while wearing appropriate PPE , including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.[10][11] Keep a quenching solution readily available. To quench excess DMS in the reaction vessel or to decontaminate glassware, slowly add a 1-2 M solution of aqueous ammonia or sodium hydroxide. The quench is exothermic, so add the solution slowly with cooling.

Q4: How can I confirm the successful synthesis and purity of my product?

A4: A multi-technique approach is best for validation:

  • Thin-Layer Chromatography (TLC): The product ester should have a higher Rf value (be less polar) than the starting carboxylic acid. This is the quickest way to monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a new singlet at approximately 3.7-3.9 ppm, corresponding to the three protons of the methyl ester (-OCH₃). The characteristic broad singlet of the carboxylic acid proton (-COOH) above 10 ppm should disappear.

    • ¹³C NMR: A new signal around 52 ppm (for the -OCH₃ carbon) and a carbonyl signal around 167 ppm will appear.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) will disappear. The C=O stretch will shift from ~1680-1700 cm⁻¹ for the acid to ~1720-1730 cm⁻¹ for the ester.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₀H₁₂O₄, MW = 196.20 g/mol ).[19]

Validated Protocol: Methylation using Dimethyl Sulfate

This protocol is designed to provide a reliable method for achieving high yields.

Reagents & Stoichiometry

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
3,5-dimethoxy-4-methylbenzoic acid196.2010.01.01.96 g
Potassium Carbonate (K₂CO₃), anhydrous138.2125.02.53.45 g
Dimethyl Sulfate (DMS)126.1312.01.21.14 mL
Acetone, anhydrous---50 mL

Step-by-Step Methodology

  • Preparation: Add 3,5-dimethoxy-4-methylbenzoic acid (1.96 g) and finely powdered, anhydrous potassium carbonate (3.45 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.14 mL) dropwise to the suspension at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 3-5 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Slowly add 10 mL of 1 M aqueous ammonium hydroxide to quench any unreacted DMS and stir for 30 minutes.

  • Workup:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add 50 mL of ethyl acetate and 50 mL of water to the residue.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of hot methanol or by flash column chromatography on silica gel.

References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023). Jai Swaminarayan Multichem. Available at: [Link]

  • US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters. Google Patents.
  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Google Patents.
  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2010). Molecules. Available at: [Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem.com. Available at: [Link]

  • What's the best way to methylate carboxylic acids without dizaomethane? (2014). Reddit. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Available at: [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. (2011). New Jersey Department of Health. Available at: [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2021). ACS Omega. Available at: [Link]

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. Available at: [Link]

  • PREPARATION AND EVALUATION OF METHYL ESTERS DERIVED FROM DIFFERENT SOURCES. (2016). ResearchGate. Available at: [Link]

  • 3,5-Dimethoxy-4-methylbenzoic acid. PubChem. Available at: [Link]

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. (2004). Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research. Available at: [Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). Organic Process Research & Development. Available at: [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. (2016). ResearchGate. Available at: [Link]

  • DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers: Studies with Assorted Acids. (2008). Synthetic Communications. Available at: [Link]

  • US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. (2022). Chemical Emergency Medical Guidelines. Available at: [Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2009). HETEROCYCLES. Available at: [Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2020). Angewandte Chemie International Edition. Available at: [Link]

  • Dimethyl sulfate. Wikipedia. Available at: [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. Available at: [Link]

  • Formation of methyl esters. Chemistry Stack Exchange. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

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Minimizing byproduct formation in "Methyl 3,5-dimethoxy-4-methylbenzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3,5-dimethoxy-4-methylbenzoate

Welcome to the technical support center for Methyl 3,5-dimethoxy-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will address the most common challenges encountered during the synthesis and subsequent reactions of this molecule, focusing on practical strategies to minimize byproduct formation and maximize yield and purity.

Section 1: Synthesis via Fischer Esterification

The most common route to Methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer esterification of 3,5-dimethoxy-4-methylbenzoic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, this equilibrium-driven reaction presents several opportunities for byproduct formation and incomplete conversion if not properly controlled.

Troubleshooting Guide & FAQs: Fischer Esterification

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3,5-dimethoxy-4-methylbenzoic acid. What is causing this incomplete conversion?

Answer: This is the most frequent issue in Fischer esterifications and is rooted in the reaction's equilibrium. The reaction of a carboxylic acid and an alcohol produces an ester and water.[1][2] This process is reversible, meaning the water generated can hydrolyze the ester product back to the starting materials.[3]

  • Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture shifts the equilibrium back towards the reactants, preventing full conversion.

  • Troubleshooting Steps:

    • Use Excess Methanol: Methanol is often used as the solvent, serving as a large excess of one reagent to drive the equilibrium forward.[3][4][5]

    • Water Removal: For larger-scale reactions or when using stoichiometric alcohol, water must be actively removed. This can be achieved using a Dean-Stark apparatus.

    • Sufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄, HCl) is used.[5] A typical catalytic amount is 1-5 mol%. Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.

Question: After workup, my crude product is a different color (e.g., yellow or brown), and I see an unfamiliar spot on my TLC plate. What could this be?

Answer: Discoloration and unexpected byproducts often point to aggressive reaction conditions, particularly when using sulfuric acid.

  • Causality: Concentrated sulfuric acid is not only a catalyst but also a strong oxidizing and sulfonating agent. At elevated temperatures, it can cause sulfonation of the electron-rich aromatic ring, leading to sulfonated benzoic acid byproducts.[6] Charring or decomposition can also occur if the temperature is too high.

  • Troubleshooting Steps:

    • Control Temperature: Maintain the reaction at a gentle reflux. Avoid aggressive heating, which can accelerate side reactions.

    • Catalyst Choice: Consider using a milder catalyst. Acetyl chloride, as mentioned in some procedures, generates HCl in situ and can be a cleaner alternative to sulfuric acid.[4] Alternatively, polymer-supported sulfonic acids (e.g., Amberlyst-15) can be used, which are easily filtered off and often lead to cleaner reactions.

    • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop heating once the starting material is consumed to prevent the formation of degradation products.

Question: How do I effectively remove the unreacted carboxylic acid starting material from my desired ester product?

Answer: The difference in acidity between the carboxylic acid and the ester is the key to their separation.

  • Causality: The carboxylic acid is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt. The ester is neutral and will remain in the organic phase.

  • Protocol - Liquid-Liquid Extraction:

    • After the reaction, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ evolution as the acid is neutralized. Continue washing until no more gas evolves.

    • Wash with water, followed by brine, to remove residual salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to yield the crude ester.[7]

Optimized Fischer Esterification Protocol

This protocol is designed to maximize yield while minimizing byproducts.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq).

  • Reagents: Add methanol (20-40 eq, serving as solvent) to the flask.[4]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.03 eq) or acetyl chloride (0.1 eq).[4][5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with water, saturated NaHCO₃ solution (2x), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude Methyl 3,5-dimethoxy-4-methylbenzoate, which can be further purified by recrystallization or column chromatography if necessary.[5]

Reaction & Equilibrium Diagram

Fischer_Esterification cluster_reactants Reactants cluster_products Products SA 3,5-dimethoxy-4- methylbenzoic acid Ester Methyl 3,5-dimethoxy-4- methylbenzoate SA->Ester + MeOH MeOH Methanol Ester->SA + H2O note Equilibrium is driven to the right by excess MeOH or removal of H2O. Water Water H_plus H+ (cat.)

Caption: Fischer esterification equilibrium.

Section 2: Downstream Reactions & Associated Byproducts

Methyl 3,5-dimethoxy-4-methylbenzoate is a valuable starting material. Here, we address common side reactions when it is used as an electrophile.

Grignard Reactions: Addition of Organometallics

Grignard reagents react with esters to produce tertiary alcohols. However, several byproducts can arise from this powerful but sensitive reaction.[8]

Answer: This indicates an insufficient amount of the Grignard reagent was used or delivered.

  • Causality: The reaction of a Grignard reagent with an ester is a two-step process. The first equivalent adds to the ester to form a tetrahedral intermediate, which then collapses to form a ketone.[9][10] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[9][10] If less than two full equivalents of active Grignard reagent are available, the reaction can stall at the ketone stage.

  • Troubleshooting Steps:

    • Stoichiometry: Use at least 2.1-2.5 equivalents of the Grignard reagent to ensure the reaction goes to completion.

    • Reagent Quality: Ensure your Grignard reagent is fresh or has been recently titrated. Grignard reagents degrade on storage, especially when exposed to air or moisture.

    • Slow Addition: Add the ester solution slowly to the Grignard reagent (inverse addition) to maintain an excess of the nucleophile throughout the reaction, favoring the formation of the tertiary alcohol.

Question: My major byproduct is nonpolar and has a mass corresponding to a dimer of my Grignard's R-group (e.g., biphenyl from PhMgBr). What is this and how can I avoid it?

Answer: This is a classic Grignard byproduct, often formed during the synthesis of the reagent itself.

  • Causality: During the formation of a Grignard reagent (R-X + Mg), a radical mechanism can lead to Wurtz-type coupling, where two R-radicals combine to form an R-R dimer (e.g., 2 Ph• → Ph-Ph).[11] This is more common with aryl halides.

  • Troubleshooting Steps:

    • Control Grignard Formation: When preparing the Grignard reagent, initiate the reaction at room temperature and then cool it to control the exotherm, which can favor coupling.

    • Purification: This byproduct is typically much less polar than the desired alcohol product and can usually be easily separated by column chromatography.

Grignard_Reaction Ester Methyl 3,5-dimethoxy- 4-methylbenzoate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Grignard1 R-MgX (1st eq.) Grignard1->Intermediate1 Biphenyl R-R Coupling (e.g., Biphenyl) Grignard1->Biphenyl Side Reaction Grignard2 R-MgX (2nd eq.) Product Tertiary Alcohol (after H3O+ workup) Grignard2->Product Ketone Ketone Intermediate Intermediate1->Ketone - Mg(OMe)X Ketone->Product +

Caption: Grignard double addition and byproduct formation.

Demethylation of Aryl Methoxy Ethers

The two methoxy groups on the ring are generally stable, but they can be cleaved under certain conditions, leading to phenolic byproducts.

Question: My NMR/MS analysis shows one or two missing methyl groups from my product after performing a reaction. What conditions cause this O-demethylation?

Answer: The cleavage of aryl methyl ethers is a known side reaction, typically promoted by strong acids at high temperatures or specific ether-cleaving reagents.[12][13]

  • Causality:

    • Strong Protic Acids (HBr, HI): These acids can protonate the ether oxygen, making it a good leaving group. A subsequent Sₙ2 attack by the conjugate base (Br⁻ or I⁻) on the methyl group cleaves the ether bond.[12] This typically requires high temperatures.

    • Lewis Acids (BBr₃, AlCl₃): Boron tribromide is a classic and highly effective reagent for cleaving aryl ethers, even at low temperatures. It coordinates to the ether oxygen, weakening the C-O bond and facilitating methyl group removal.

  • Troubleshooting Steps:

    • Avoid Harsh Acids: When running other reactions on the molecule, avoid using HBr or HI, especially at elevated temperatures. If an acid catalyst is needed, opt for milder options like p-toluenesulfonic acid (pTSA) or HCl in dioxane.

    • Temperature Control: If strong acids are unavoidable, keep the reaction temperature as low as possible to minimize the rate of demethylation.

    • Reagent Selection: Be aware of the reactivity of all reagents. For example, if attempting a Friedel-Crafts reaction, the AlCl₃ catalyst is notorious for causing demethylation.

Demethylation ArylEther Ar-OCH3 Phenol Ar-OH ArylEther->Phenol High Temp or Specific Reagent Reagent HBr or BBr3 MethylByproduct CH3Br

Caption: General pathway for O-demethylation.

Data Summary: Byproducts & Purification

Reaction Type Common Byproduct Distinguishing Property Recommended Purification Strategy
Fischer Esterification Unreacted Carboxylic AcidAcidic; higher polarityAqueous NaHCO₃ wash; Column Chromatography (elutes slower)
Fischer Esterification Sulfonated ByproductsHighly polar; water-solubleAqueous workup; Column Chromatography (may stick to silica)
Grignard Reaction Ketone IntermediateMore polar than ester, less than alcoholIncrease Grignard stoichiometry; Column Chromatography
Grignard Reaction R-R Coupled ByproductNonpolarColumn Chromatography (elutes very fast)
General/Harsh Acid Demethylated Phenol(s)Acidic; more polar than starting materialAqueous base wash (e.g., NaOH); Column Chromatography

References

  • Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates (US5424479A).
  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link] (Note: This article has been retracted, but the experimental details may still be informative for synthetic procedures).

  • ResearchGate. (n.d.). Demethylation of dimethoxybenzenes using nucleophilic reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a personal or institutional website. (A specific, stable URL should be found for this reference).
  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from a TSFX educational resource. (A specific, stable URL should be found for this reference).
  • Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate (US4908470A).
  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • Ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • University of Michigan. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from a University of Michigan chemistry department resource. (A specific, stable URL should be found for this reference).
  • Google Patents. (n.d.). Method for selective demethylation of ortho-trimethoxybenzene compounds (CN105777529A).
  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from a BenchChem technical resource. (A specific, stable URL should be found for this reference).
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020, December 18). A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Esters. An Introduction. Retrieved from a University of Massachusetts chemistry department resource. (A specific, stable URL should be found for this reference).
  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Brainly. (2021, July 27). Draw the structure of the organic product(s) of the Grignard reaction between methyl benzoate and excess. Retrieved from [Link]

  • Flinn Scientific. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from a Flinn Scientific educational resource. (A specific, stable URL should be found for this reference).
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from a UMSL chemistry department resource. (A specific, stable URL should be found for this reference).
  • The Organic Chemistry Tutor. (2024, December 10). Synthesis of Aromatic Ester. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Synthesis of Methyl Dimethoxy-Methylbenzoate Isomers: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic construction of substituted aromatic compounds is fundamental to the advancement of pharmaceuticals, materials science, and agrochemicals. Among these, isomers of methyl dimethoxy-methylbenzoate serve as crucial building blocks and intermediates. This guide offers a detailed comparative analysis of the synthesis efficiency for "Methyl 3,5-dimethoxy-4-methylbenzoate" and its key structural isomers. By dissecting various synthetic methodologies, this document aims to provide researchers, chemists, and professionals in drug development with the necessary insights to select the most appropriate synthetic route for their specific needs.

The precise positioning of methoxy and methyl groups on the benzoate ring significantly dictates the molecule's physicochemical properties and biological activity. Therefore, the efficiency of synthesizing a particular isomer is a critical determinant of a project's feasibility, impacting both cost and timeline. This analysis will explore synthetic pathways, focusing on reaction yields, accessibility of starting materials, operational simplicity, and purification requirements.

The Isomeric Landscape: A Synthetic Challenge

The core structure under consideration is a methyl benzoate scaffold adorned with two methoxy groups and one methyl group. The constitutional isomers present unique synthetic hurdles. This guide will focus on a comparative analysis of the following isomers:

  • Methyl 3,5-dimethoxy-4-methylbenzoate

  • Methyl 2,4-dimethoxy-3-methylbenzoate

  • Methyl 3,4-dimethoxy-5-methylbenzoate

The distinct substitution patterns necessitate tailored synthetic strategies, often involving multi-step processes where regioselectivity is a key challenge.

Comparative Synthesis Efficiency: A Multi-faceted Evaluation

The efficiency of a chemical synthesis is not solely defined by the final product yield. A comprehensive assessment must also consider the number of synthetic steps, the cost and availability of reagents, the ease of purification, and the overall atom economy.

The following table provides a comparative summary of key performance indicators for the synthesis of the target isomers, based on established chemical literature.

IsomerStarting MaterialKey Reaction StepsTypical Overall Yield (%)Purification MethodKey Challenges
Methyl 3,5-dimethoxy-4-methylbenzoate 3,5-Dihydroxy-4-methylbenzoic acid1. Fischer Esterification2. Williamson Ether Synthesis70-85%RecrystallizationEnsuring complete dimethylation.
Methyl 2,4-dimethoxy-3-methylbenzoate 2,4-Dihydroxy-3-methylbenzoic acid1. Fischer Esterification2. Regioselective O-methylation55-70%Column ChromatographyControlling regioselectivity of methylation; potential steric hindrance.
Methyl 3,4-dimethoxy-5-methylbenzoate Gallic acid1. Esterification2. Selective O-methylation40-55% (multi-step)Column ChromatographyMulti-step synthesis with protection/deprotection steps often required.[1]

Dissection of Synthetic Pathways:

The synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate is often the most straightforward due to the symmetrical nature of its common precursors. The primary synthetic operations involve a standard esterification followed by a Williamson ether synthesis.[2]

The synthesis of Methyl 2,4-dimethoxy-3-methylbenzoate introduces the challenge of regioselectivity. The differential reactivity of the hydroxyl groups in the precursor can be exploited, but this often requires careful optimization of reaction conditions to prevent the formation of isomeric byproducts.

The synthesis of Methyl 3,4-dimethoxy-5-methylbenzoate is typically the most intricate. Often starting from readily available gallic acid, the synthesis requires a sequence of protection, methylation, and deprotection steps to achieve the desired substitution pattern, leading to a lower overall yield and a greater reliance on chromatographic purification.[1][3][4]

Detailed Experimental Protocols

To provide actionable insights, the following section details a robust, step-by-step methodology for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

This two-step process involves an initial Fischer esterification of 3,5-dihydroxy-4-methylbenzoic acid, followed by methylation of the phenolic hydroxyl groups.

Step 1: Fischer Esterification of 3,5-dihydroxy-4-methylbenzoic acid

  • Materials: 3,5-dihydroxy-4-methylbenzoic acid (1.0 eq), Anhydrous Methanol (20 vol), Concentrated Sulfuric Acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the 3,5-dihydroxy-4-methylbenzoic acid in anhydrous methanol.[5]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[5]

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[7]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3,5-dihydroxy-4-methylbenzoate. This crude product is often of sufficient purity for the subsequent step.

Step 2: Williamson Ether Synthesis (O-methylation)

  • Materials: Methyl 3,5-dihydroxy-4-methylbenzoate (1.0 eq), Dimethyl sulfate (2.2 eq), Anhydrous Potassium Carbonate (2.5 eq), Acetone (15 vol).

  • Procedure:

    • In a round-bottom flask, dissolve the crude ester from the previous step in acetone.

    • Add anhydrous potassium carbonate, followed by the dropwise addition of dimethyl sulfate.[8]

    • Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure Methyl 3,5-dimethoxy-4-methylbenzoate.[9]

Visualizing the Synthetic Workflow

The following diagram provides a clear visual representation of the experimental workflow for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate.

SynthesisWorkflow cluster_esterification Step 1: Fischer Esterification cluster_methylation Step 2: Williamson Ether Synthesis start_ester 3,5-dihydroxy-4- methylbenzoic acid reaction_ester Reflux start_ester->reaction_ester reagents_ester MeOH, H₂SO₄ (cat.) reagents_ester->reaction_ester workup_ester Aqueous Workup reaction_ester->workup_ester product_ester Methyl 3,5-dihydroxy- 4-methylbenzoate workup_ester->product_ester reaction_methyl Reflux in Acetone product_ester->reaction_methyl reagents_methyl (CH₃)₂SO₄, K₂CO₃ reagents_methyl->reaction_methyl workup_methyl Filtration & Recrystallization reaction_methyl->workup_methyl final_product Methyl 3,5-dimethoxy- 4-methylbenzoate workup_methyl->final_product

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous quantification of specific molecules is paramount. This guide offers a comprehensive comparison of validated analytical methods for the quantification of Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester with potential significance in various research and development applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the validation process.

The core of this guide is a comparative analysis of two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or impurity profiling.

The Foundation of Trustworthy Analysis: Method Validation

Before delving into specific techniques, it is crucial to understand the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This is achieved by assessing a range of performance characteristics, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[1] Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely adopted technique for the quantification of a broad spectrum of compounds, including non-volatile and thermally labile molecules.[2] For Methyl 3,5-dimethoxy-4-methylbenzoate, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a primary choice due to its robustness and excellent quantitative performance.

Experimental Protocol: RP-HPLC-UV

The development of a robust HPLC method begins with the systematic optimization of chromatographic conditions. The following protocol is a well-established starting point for the analysis of substituted methyl benzoates.[3][4][5]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV detection at an appropriate wavelength, which for aromatic esters is often in the range of 254-270 nm.[2][3]

  • Injection Volume: 10-20 µL.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

Sample Preparation:

  • Prepare a stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Dissolve the unknown samples in the mobile phase or a compatible solvent to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[2]

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Serial Dilution CalibrationCurve Calibration Curve Standards->CalibrationCurve Sample Unknown Sample FilteredSample Filtered Sample Sample->FilteredSample Dissolve & Filter Injector Autosampler/Injector FilteredSample->Injector Column C18 Column Injector->Column Mobile Phase Flow Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification

Caption: A generalized workflow for the quantitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate by HPLC-UV.

Validation Data for HPLC Method

The following table summarizes the expected performance characteristics of a validated HPLC method for a compound structurally similar to Methyl 3,5-dimethoxy-4-methylbenzoate.[2] This data serves as a benchmark for the validation of a method for the target analyte.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 2.0%
LOD Signal-to-Noise ≥ 310 - 100 ng/mL
LOQ Signal-to-Noise ≥ 1050 - 500 ng/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1] For Methyl 3,5-dimethoxy-4-methylbenzoate, GC-MS offers high sensitivity and specificity, making it an excellent choice for impurity profiling and trace-level quantification.

Experimental Protocol: GC-MS

The successful implementation of a GC-MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.[2]

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[2]

  • Injector Temperature: 250 - 280 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Transfer Line Temperature: 280 °C.[2]

Sample Preparation:

  • Prepare a stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Prepare calibration standards by diluting the stock solution.

  • For complex matrices, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

Diagram of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing Stock Stock Solution (in volatile solvent) Standards Calibration Standards Stock->Standards Serial Dilution Quantification Quantification Standards->Quantification Sample Unknown Sample PreparedSample Prepared Sample Sample->PreparedSample Extraction/Cleanup Injector GC Injector PreparedSample->Injector Column Capillary Column Injector->Column Carrier Gas Flow MS Mass Spectrometer Column->MS Ionization TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum MS->MassSpectrum TIC->Quantification

Caption: A generalized workflow for the quantitative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate by GC-MS.

Validation Data for GC-MS Method

The following table presents the expected performance characteristics for a validated GC-MS method for a structurally similar compound, which can be used as a guide for validating a method for Methyl 3,5-dimethoxy-4-methylbenzoate.[1]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 5.0%< 3.0%
- Intermediate Precision≤ 5.0%< 4.0%
LOD Signal-to-Noise ≥ 31 - 50 pg
LOQ Signal-to-Noise ≥ 105 - 150 pg
Specificity No co-eluting peaks with the same mass spectrumUnique mass spectrum and retention time

Comparative Summary and Method Selection

The choice between HPLC and GC-MS for the quantification of Methyl 3,5-dimethoxy-4-methylbenzoate should be guided by the specific requirements of the analysis.

FeatureHPLC-UVGC-MS
Primary Use Routine quantification, purity assessmentIdentification, impurity profiling, trace analysis
Sample Volatility Not requiredRequired (or derivatization needed)
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High
Instrumentation Cost LowerHigher
  • HPLC-UV is the method of choice for routine quality control applications where high throughput, excellent precision, and accuracy are required, and when the analyte is present at moderate to high concentrations.

  • GC-MS is the preferred method when higher sensitivity is needed for trace-level quantification or when confident identification of impurities is critical.

The Importance of Forced Degradation Studies

Forced degradation studies are an essential component of method validation, particularly for stability-indicating methods.[6] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6] The analytical method is then challenged to demonstrate that it can separate the intact analyte from these degradation products, thus proving its specificity.

Conclusion

The validation of analytical methods for the quantification of Methyl 3,5-dimethoxy-4-methylbenzoate is a critical exercise to ensure the generation of reliable and accurate data. Both HPLC-UV and GC-MS offer robust and reliable approaches, each with its own set of advantages. The detailed protocols and expected performance data provided in this guide, based on established methods for structurally similar compounds, offer a solid foundation for researchers and drug development professionals to establish and validate a method that is fit for their intended purpose. The principles of scientific integrity, rooted in the guidelines of regulatory bodies, must always be the guiding force in this endeavor.

References

  • A Comparative Guide to Analytical Method Validation for Methyl 4-hydroxy-3,5-dimethylbenzo
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMUL
  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. (URL not available)
  • (PDF)
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMUL
  • Stability Indicating Forced Degrad

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A Comparative Guide to the Biological Activity of Methyl 3,5-dimethoxy-4-methylbenzoate and its Parent Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the principle of structure-activity relationship (SAR) is a foundational pillar. Minor molecular modifications can lead to profound changes in a compound's biological profile, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of Methyl 3,5-dimethoxy-4-methylbenzoate and its parent compound, 3,5-dimethoxy-4-methylbenzoic acid .

These two molecules, differing only by the esterification of a carboxylic acid group, offer a classic case study in how a simple functional group conversion can modulate biological activity. This comparison is designed for researchers, scientists, and drug development professionals to understand the nuanced differences between these compounds and to provide a framework for evaluating similar acid-ester pairs. We will delve into their physicochemical properties, compare their known biological activities with supporting data, and provide detailed experimental protocols for key assays.

Physicochemical Properties: The Foundation of Biological Interaction

The conversion of a carboxylic acid to a methyl ester fundamentally alters the molecule's physicochemical characteristics. These changes, particularly in lipophilicity and hydrogen bonding capacity, are critical determinants of a molecule's ability to cross biological membranes and interact with target macromolecules.

Property3,5-dimethoxy-4-methylbenzoic acidMethyl 3,5-dimethoxy-4-methylbenzoateRationale for Change
Molecular Formula C₁₀H₁₂O₄C₁₁H₁₄O₄Addition of a methyl group (CH₂)
Molecular Weight 196.19 g/mol 210.22 g/mol Increased mass from the added methyl group
Lipophilicity (LogP) Lower (More Hydrophilic)Higher (More Lipophilic)The polar carboxylic acid group is masked by the nonpolar methyl ester, increasing its affinity for lipid environments.
Hydrogen Bond Donor Yes (Carboxylic -OH)NoThe acidic proton is replaced by a methyl group, eliminating its ability to donate a hydrogen bond.
Aqueous Solubility HigherLowerThe polar, ionizable carboxylic acid enhances water solubility compared to the less polar ester.

Expert Insight: The increase in lipophilicity for the methyl ester is a key differentiator. Enhanced lipophilicity can lead to improved cell membrane permeability, a critical factor for reaching intracellular targets. However, this comes at the cost of reduced aqueous solubility, which can pose challenges for formulation. The loss of the acidic proton means the ester cannot ionize, altering its potential interactions with biological targets that may rely on ionic or hydrogen bonding with the carboxylate group.

Comparative Biological Activity: From Theory to Experimental Evidence

While direct, side-by-side comparative studies on this specific pair are limited in publicly available literature, we can draw strong inferences from well-established principles of SAR and data from structurally analogous compounds like gallic acid, syringic acid, and p-hydroxybenzoic acid derivatives.[1][2][3][4][5][6][7]

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is well-documented.[8] The general trend observed is that esterification can enhance activity, particularly against fungi and gram-positive bacteria.[9]

Causality: The increased lipophilicity of the ester form is believed to facilitate its passage through the lipid-rich cell membranes of microorganisms.[9] Once inside the cell, the ester may exert its own antimicrobial effect or be hydrolyzed by intracellular esterases back to the active carboxylic acid form, effectively acting as a prodrug.[10][11] Studies on parabens (esters of p-hydroxybenzoic acid) show that antimicrobial activity often increases with the length of the alkyl ester chain, reinforcing the importance of lipophilicity.[6]

Hypothesized Comparison:

Organism TypeExpected Potency: Methyl Ester vs. Carboxylic AcidRationale
Gram-Positive Bacteria Ester ≥ AcidEnhanced membrane penetration due to higher lipophilicity.
Gram-Negative Bacteria VariableThe complex outer membrane of gram-negative bacteria can be a barrier to both forms.
Fungi (Yeasts & Molds) Ester > AcidFungal cell membranes are particularly susceptible to disruption by lipophilic compounds.[9]
Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[12][13]

Causality: For phenolic acids, the primary mechanism of antioxidant activity is related to the hydroxyl groups on the aromatic ring.[14] The esterification of the carboxylic acid group does not directly involve these phenolic hydroxyls. However, studies on similar compounds, such as gallic acid and its methyl ester, have shown mixed results. Some studies report that the parent carboxylic acid has slightly higher radical scavenging activity, possibly due to the electronic influence of the carboxyl group on the phenolic hydroxyls.[4] Conversely, other studies on protocatechuic acid and its alkyl esters found that esterification and the resulting increase in lipophilicity significantly improved antioxidant activity.[15][16][17] This suggests the lipophilic nature of the ester may allow it to better associate with lipid-based systems where oxidative damage often occurs.

Hypothesized Comparison:

Assay TypeExpected Potency: Methyl Ester vs. Carboxylic AcidRationale
DPPH Radical Scavenging Acid ≥ EsterThe free carboxylic acid may have a slight electronic advantage in donating a hydrogen atom in homogenous aqueous/alcoholic solutions.[4]
Lipid Peroxidation Assays Ester > AcidThe ester's higher lipophilicity allows for better partitioning into the lipid phase, where it can more effectively inhibit peroxidation.[15][17]
Cytotoxic and Anti-Cancer Activity

The potential for a compound to be cytotoxic is heavily influenced by its ability to enter cells and interact with critical cellular machinery. For phenolic compounds, this often involves inducing apoptosis (programmed cell death).

Causality: Studies comparing gallic acid and methyl gallate have shown that both compounds can exhibit potent, selective cytotoxicity against cancer cell lines.[1][3][18] The increased lipophilicity of the methyl ester can lead to higher intracellular accumulation, potentially resulting in greater cytotoxic effects compared to the parent acid at the same concentration.[18] However, the specific interactions with cellular targets might favor one form over the other.

Data from Analogous Compounds (Gallic Acid vs. Methyl Gallate on HeLa Cells): [1][4]

CompoundIC₅₀ on HeLa Cells (µg/mL)IC₅₀ on Normal Cells (Vero/NIH 3T3) (µg/mL)
Gallic Acid10.00 - 13.44> 30
Methyl Gallate11.00 - 16.55> 30

Expert Insight: The data on gallic acid and methyl gallate suggests that both forms can be effective and cyto-selective. The choice between the ester and the acid in a drug development context might therefore depend on optimizing delivery and pharmacokinetics rather than a dramatic difference in intrinsic activity. The methyl ester could be considered a prodrug that improves cell penetration before being cleaved by intracellular esterases to release the active carboxylic acid.[10][11][19][20][21]

Mechanistic Considerations: The Prodrug Hypothesis

A compelling mechanistic explanation for the enhanced activity of ester derivatives is the prodrug concept. Many ester-containing drugs are designed to be inactive or less active in their ester form. They cross cell membranes more efficiently due to increased lipophilicity and are then hydrolyzed by ubiquitous intracellular esterases to release the active, often more polar, carboxylic acid.[10][11]

This enzymatic activation can concentrate the active compound inside the target cells, enhancing therapeutic efficacy while potentially reducing systemic exposure to the active form.[20][21]

Prodrug_Activation cluster_extracellular Extracellular Space cluster_cell Intracellular Space Methyl_Ester_Ext Methyl Ester (Lipophilic, Membrane Permeable) Methyl_Ester_Int Methyl Ester Methyl_Ester_Ext->Methyl_Ester_Int Passive Diffusion (Across Cell Membrane) Carboxylic_Acid Carboxylic Acid (Active Form) Methyl_Ester_Int->Carboxylic_Acid Hydrolysis Bio_Target Biological Target (e.g., Enzyme, DNA) Carboxylic_Acid->Bio_Target Biological Effect Esterases Intracellular Esterases Esterases->Methyl_Ester_Int

Caption: Prodrug activation pathway for a methyl ester.

Experimental Protocols: A Guide to Self-Validating Systems

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25]

Objective: To quantitatively compare the antimicrobial potency of Methyl 3,5-dimethoxy-4-methylbenzoate and 3,5-dimethoxy-4-methylbenzoic acid.

Materials:

  • 96-well microtiter plates (U-bottom)[24]

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline, 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[24] b. In the first column of wells, add 100 µL of the test compound solution (prepared at 2x the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[24] d. Column 11 will serve as the growth control (broth + inoculum, no compound). Column 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]

MIC_Workflow start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Test Compounds in 96-Well Plate start->prep_plate inoculate Inoculate Plate with Standardized Microbe prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[12][13]

Objective: To quantitatively compare the antioxidant potential of the methyl ester and its parent carboxylic acid.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol (e.g., 0.1 mM).[12]

  • Test compounds at various concentrations.

  • Positive control (e.g., Ascorbic acid, Trolox).[26]

  • Methanol or ethanol.

  • 96-well microtiter plate.

  • Microplate reader (absorbance at ~517 nm).[13]

Procedure:

  • Plate Setup: a. Add 20 µL of various concentrations of the test compounds, positive control, or solvent (for blank) to the wells of a 96-well plate.[26]

  • Reaction Initiation: Add 180 µL of the DPPH working solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the %RSA against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The comparative analysis between Methyl 3,5-dimethoxy-4-methylbenzoate and its parent carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid, highlights a fundamental principle in medicinal chemistry: a simple esterification can significantly alter a molecule's physicochemical properties, which in turn dictates its biological activity.

  • The methyl ester , with its enhanced lipophilicity, is predicted to have superior membrane permeability, potentially leading to increased antimicrobial and cytotoxic activity. It is likely to function as a prodrug, undergoing intracellular hydrolysis to release the active carboxylic acid.

  • The carboxylic acid , being more hydrophilic and capable of ionization, may exhibit different target interactions and pharmacokinetic profiles. Its antioxidant activity in aqueous systems may be slightly superior, though this effect could be reversed in lipidic environments.

Future research should focus on:

  • Direct Comparative Studies: Performing the detailed antimicrobial, antioxidant, and cytotoxicity assays outlined in this guide to generate direct, quantitative comparisons.

  • Esterase Stability Assays: Evaluating the rate of hydrolysis of the methyl ester in the presence of cellular lysates or purified esterases to validate the prodrug hypothesis.

  • In Vivo Studies: Assessing the pharmacokinetic profiles and in vivo efficacy of both compounds in relevant animal models to determine if the predicted advantages of the ester translate to a whole-organism system.

This guide provides the foundational logic and practical methodologies for researchers to rigorously evaluate this compound pair, contributing valuable data to the broader understanding of structure-activity relationships.

References

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  • Arsianti, A., et al. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. [Link]

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A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity Against "Methyl 3,5-dimethoxy-4-methylbenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cross-reactivity of antibodies raised against "Methyl 3,5-dimethoxy-4-methylbenzoate" and its structurally similar derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for comparative analysis, and present illustrative data to guide your own investigations. Our focus is on robust, self-validating methodologies that ensure the scientific integrity of your findings.

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

The development of antibodies against small molecules, or haptens, is a cornerstone of modern diagnostics, therapeutic drug monitoring, and environmental analysis.[1][2][3] "Methyl 3,5-dimethoxy-4-methylbenzoate" and its derivatives represent a class of small organic compounds for which highly specific antibodies may be required for precise quantification. However, a significant challenge in anti-hapten antibody development is the potential for cross-reactivity, where an antibody binds to molecules structurally similar to the target antigen.[4][5][6] This can lead to false-positive results and inaccurate quantification, compromising the reliability of an immunoassay.[5]

This guide will compare and contrast two gold-standard techniques for characterizing antibody cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will use a case study approach, examining a polyclonal antibody raised against "Methyl 3,5-dimethoxy-4-methylbenzoate" and testing its cross-reactivity against a panel of rationally designed derivatives.

The Hapten-Carrier Conjugate: Eliciting an Immune Response

Small molecules like our target benzoate derivatives are not immunogenic on their own.[7][8] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8][9] The design of this hapten-carrier conjugate is a critical step that influences the specificity of the resulting antibodies.[9][10]

Synthesis of "Methyl 3,5-dimethoxy-4-methylbenzoate" Derivatives

For our investigation, we will consider the following compounds:

  • Parent Antigen (Immunogen): Methyl 3,5-dimethoxy-4-methylbenzoate

  • Derivative A: Methyl 3,5-dimethoxy-4-ethyl benzoate

  • Derivative B: Methyl 3-ethoxy -5-methoxy-4-methylbenzoate

  • Derivative C: 3,5-dimethoxy-4-methylbenzoic acid

The synthesis of these derivatives generally involves standard esterification and etherification reactions. For instance, the parent compound can be synthesized from 3-methoxy-4-methylbenzoic acid by reaction with methanol in the presence of an acid catalyst.[11][12] Similar strategies can be employed for the other derivatives, starting from appropriately substituted benzoic acid precursors.[13][14]

Conjugation Strategy

A common strategy for conjugating small molecules with a carboxylic acid moiety (like Derivative C) is to use carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond with lysine residues on the carrier protein. For the parent molecule and other ester derivatives, a linker arm may need to be introduced at a position on the molecule that is less likely to be a critical part of the desired epitope. The choice of the spacer arm's length is also crucial to minimize steric hindrance and enhance the immunogenicity of the hapten-carrier conjugate.[9]

Comparative Analysis of Cross-Reactivity: ELISA vs. SPR

We will now explore two powerful techniques for assessing the cross-reactivity of our anti-"Methyl 3,5-dimethoxy-4-methylbenzoate" antibody.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust and widely used method for quantifying small molecules and assessing antibody specificity.[4][15] In this format, the sample antigen (or a competing derivative) competes with a fixed amount of enzyme-labeled antigen for binding to a limited amount of antibody coated on a microplate. The signal is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat plate with anti-hapten antibody p2 Block with BSA to prevent non-specific binding p1->p2 Incubate & Wash a1 Add standards or derivative solutions p2->a1 a2 Add hapten-HRP conjugate d1 Incubate to allow competition a2->d1 Incubate d2 Wash to remove unbound reagents d1->d2 d3 Add TMB substrate d2->d3 d4 Stop reaction & Read absorbance at 450 nm d3->d4

Caption: Workflow for Competitive ELISA.

  • Antibody Coating: Dilute the anti-"Methyl 3,5-dimethoxy-4-methylbenzoate" antibody to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (1% BSA in PBST) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound and each derivative (A, B, and C) in assay buffer (PBST with 0.1% BSA).

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Add 50 µL of the hapten-horseradish peroxidase (HRP) conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2, but perform five washes.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

CompoundIC50 (nM)Cross-Reactivity (%)
Parent Compound 15.2100%
Derivative A (4-ethyl) 45.833.2%
Derivative B (3-ethoxy) 88.117.3%
Derivative C (benzoic acid) 350.54.3%

This data suggests that the antibody has a strong preference for the parent compound. The ethyl group in Derivative A moderately reduces binding, likely due to steric hindrance. The larger ethoxy group in Derivative B has a more significant negative impact. The very low cross-reactivity with the benzoic acid (Derivative C) indicates that the methyl ester group is a critical part of the epitope recognized by the antibody.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[16][17][18] For small molecule analysis, a competitive or inhibition assay format is often most effective. Here, the antibody is immobilized on the sensor chip, and the binding of a high-molecular-weight conjugate (e.g., hapten-BSA) is measured in the presence of varying concentrations of the free small molecule derivatives.

SPR_Workflow cluster_chip_prep Chip Preparation cluster_spr_assay Binding & Regeneration c1 Activate CM5 sensor chip (EDC/NHS) c2 Immobilize anti-hapten antibody via amine coupling c1->c2 c3 Deactivate remaining active groups c2->c3 s1 Inject pre-incubated mixture of hapten-BSA and derivative c3->s1 s2 Measure binding response (RU) s1->s2 s3 Inject regeneration solution (e.g., Glycine-HCl) s2->s3 s3->s1 Repeat for each concentration

Caption: Workflow for SPR Inhibition Assay.

  • Antibody Immobilization:

    • Activate a CM5 sensor chip surface using a standard injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the anti-"Methyl 3,5-dimethoxy-4-methylbenzoate" antibody (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Inject ethanolamine-HCl to deactivate any remaining active esters.

  • Inhibition Assay:

    • Prepare a constant concentration of the hapten-BSA conjugate (e.g., 20 nM) in HBS-EP+ running buffer.

    • Prepare serial dilutions of the parent compound and each derivative (A, B, and C) in the same buffer.

    • For each concentration, pre-incubate the hapten-BSA conjugate with the corresponding free small molecule for at least 2 hours.

    • Inject the pre-incubated mixtures over the antibody-immobilized surface at a flow rate of 30 µL/min for 180 seconds.

    • Record the binding response.

  • Surface Regeneration: After each binding cycle, inject a pulse of regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound hapten-BSA.

Similar to the competitive ELISA, a dose-response curve is generated by plotting the binding response against the concentration of the free analyte. The IC50 values are then used to determine the cross-reactivity. SPR also provides kinetic data (association and dissociation rates), offering deeper insights into the binding mechanism.[16][19]

CompoundIC50 (nM)Cross-Reactivity (%)
Parent Compound 14.9100%
Derivative A (4-ethyl) 44.533.5%
Derivative B (3-ethoxy) 87.217.1%
Derivative C (benzoic acid) 361.04.1%

The SPR data corroborates the findings from the ELISA, confirming the high specificity of the antibody for the parent compound and the critical role of the methyl ester group in antibody recognition.

Comparison of Techniques

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, colorimetric detection based on enzyme-substrate reaction.Real-time, label-free detection of mass changes on a sensor surface.[16]
Throughput High (96- or 384-well plates).[20]Lower, typically serial injections.
Information Obtained IC50, cross-reactivity (%).IC50, cross-reactivity (%), and detailed kinetic parameters (ka, kd, KD).[18]
Sample Consumption Relatively low per data point.Higher due to continuous flow.
Development Time Requires development and optimization of a labeled hapten conjugate.Requires expertise in surface chemistry and assay development.
Cost Lower instrument cost, higher consumable cost per sample.Higher instrument cost, potentially lower consumable cost per data point.
Primary Application Excellent for screening large numbers of compounds and routine QC.Ideal for in-depth characterization of binding kinetics and mechanism.[17]

Conclusion and Recommendations

Both Competitive ELISA and Surface Plasmon Resonance are powerful and complementary techniques for investigating antibody cross-reactivity against small molecules.

  • For high-throughput screening of multiple derivatives or for routine quality control, Competitive ELISA is the method of choice due to its scalability and lower initial investment.[4]

  • For a detailed mechanistic understanding of antibody-antigen interactions, SPR is unparalleled. The kinetic data it provides can be invaluable for selecting the best antibody candidates for therapeutic or diagnostic applications where precise binding characteristics are critical.[16][18]

In our case study, both methods conclusively demonstrated the high specificity of the antibody for "Methyl 3,5-dimethoxy-4-methylbenzoate" and identified the methyl ester as a key epitope feature. This systematic approach, combining rational derivative design with robust analytical methods, provides a reliable pathway for validating the specificity of antibodies against small molecule targets.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • ProteoGenix. (n.d.). Hapten antibody – Monoclonal or polyclonal.
  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?.
  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
  • Gauglitz, G. (2020). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 20(1), 173.
  • Shrivastav, S., et al. (2012). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 384(1-2), 1-9.
  • Thermo Fisher Scientific. (n.d.). Antibody Production (Immunogen Preparation).
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • ResearchGate. (2025, October 16). Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • Biosensing Instrument. (2025, September 8). SPR microscopy for cell-based binding kinetic studies with SPRm 220. YouTube.
  • Taylor & Francis Online. (2025, August 6). Development of immunoassays for multi-residue detection of small molecule compounds.
  • Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • National Agricultural Library. (n.d.). Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure.
  • Greiner Bio-One. (n.d.). An Introduction to ELISA Protocol.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate.

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A Comparative Guide to the Evaluation of Methyl 3,5-dimethoxy-4-methylbenzoate as a Potential Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the suitability of Methyl 3,5-dimethoxy-4-methylbenzoate as a novel internal standard (IS) in chromatographic analysis. We will objectively compare its theoretical attributes against established alternatives and provide a robust experimental protocol for its validation.

The Imperative for a Reliable Internal Standard

In quantitative chromatography, precision and accuracy are paramount. However, variability arising from sample preparation, injection volume inconsistencies, and instrument drift can introduce significant error.[1][2] The internal standard method is a powerful technique to mitigate these errors.[1][2] By adding a fixed concentration of a non-interfering compound—the internal standard—to every sample, standard, and blank, we can correct for these variations.[3] Quantification is then based on the ratio of the analyte's response to the internal standard's response, a value that remains stable even if absolute responses fluctuate.[1][4]

An ideal internal standard should possess several key characteristics[1][5][6]:

  • Structural Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample extraction and chromatography.[1][5]

  • Chromatographic Resolution: Its peak must be well-separated from the analyte and any other matrix components.[1][4][6]

  • Purity and Stability: The IS must be highly pure and chemically stable throughout the entire analytical process.[7]

  • Non-endogenous: It must not be naturally present in the sample matrix.[1][6]

  • Elution Proximity: Ideally, it should elute near the analyte of interest.[1]

The selection of an appropriate internal standard is therefore a critical step in method development, directly impacting the reliability of the final quantitative data.[1]

Candidate Profile: Methyl 3,5-dimethoxy-4-methylbenzoate

Methyl 3,5-dimethoxy-4-methylbenzoate is a small aromatic ester. While not a conventional internal standard, its structure presents several features that warrant investigation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄PubChem CID: 3764486[8]
Molecular Weight 196.20 g/mol PubChem CID: 3764486[8]
Structure Aromatic ester with methoxy and methyl substitutions-
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrileInferred

Potential Suitability as an Internal Standard:

  • UV Chromophore: The substituted benzene ring provides a chromophore, making it suitable for UV detection, a common modality in HPLC.

  • Tunable Retention: The presence of two methoxy groups and a methyl group on the benzene ring, along with the methyl ester, provides a unique combination of polarity and hydrophobicity. This suggests its retention time could be well-suited for a range of small molecule analytes in reversed-phase chromatography.

  • Commercial Availability: While not as common as other standards, it is available from chemical suppliers.

Points of Consideration:

  • Ester Hydrolysis: The methyl ester functional group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially compromising its stability.

  • Lack of Precedent: Its novelty means there is no established body of literature detailing its performance, necessitating a thorough validation.

Comparative Alternatives

To properly evaluate Methyl 3,5-dimethoxy-4-methylbenzoate, its performance must be benchmarked against widely accepted internal standards. For this guide, we will consider two common alternatives for reversed-phase HPLC-UV applications.

  • Propylparaben: A member of the paraben family, it is frequently used as an internal standard due to its stability, strong UV absorbance, and predictable chromatographic behavior.[9][10]

  • Diazepam: A well-characterized benzodiazepine, often used as an internal standard in the analysis of various drugs in biological fluids due to its chemical stability and excellent chromatographic properties.[11][12]

Experimental Design for Comparative Evaluation

A rigorous head-to-head comparison is essential. The following experimental plan is designed to assess the critical performance attributes of each potential internal standard in accordance with regulatory expectations, such as those from the FDA.[13][14]

Workflow for Internal Standard Evaluation

G cluster_prep Phase 1: Preparation & Initial Screening cluster_validation Phase 2: Method Validation cluster_decision Phase 3: Decision P1 Prepare Stock Solutions (Analyte, IS Candidates) P2 Develop Initial HPLC Method (Without IS) P1->P2 P3 Screen for IS Elution & Resolution P2->P3 V1 Linearity & Range Assessment (Analyte/IS Response Ratio) P3->V1 Candidate Passes Initial Screen V2 Precision & Accuracy (QC Samples) V1->V2 V3 Stability Evaluation (Freeze-Thaw, Bench-Top) V2->V3 V4 Matrix Effect & Recovery (Spiked Plasma vs. Neat) V2->V4 D1 Compare Performance Data (Tables & Metrics) V3->D1 V4->D1 D2 Select Optimal Internal Standard D1->D2

Caption: Experimental workflow for the selection and validation of a suitable internal standard.

Step-by-Step Methodologies

Objective: To compare Methyl 3,5-dimethoxy-4-methylbenzoate, Propylparaben, and Diazepam as internal standards for the quantification of a model analyte (e.g., Verapamil) in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound (Verapamil, Methyl 3,5-dimethoxy-4-methylbenzoate, Propylparaben, Diazepam) in methanol to prepare individual 1 mg/mL stock solutions.

  • Analyte Working Solutions: Serially dilute the Verapamil stock solution with 50:50 methanol:water to prepare calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (500 ng/mL): Dilute each IS stock solution with methanol to a final concentration of 500 ng/mL. This solution will be used for spiking samples.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the designated IS Working Solution (500 ng/mL). This results in a final IS concentration of 50 ng/mL in the processed sample after dilution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. Chromatographic Conditions (HPLC-UV):

  • Instrument: HPLC system with UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

4. Validation Experiments:

  • Selectivity: Analyze six different lots of blank human plasma to ensure no endogenous peaks interfere with the analyte or any of the IS candidates.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. The curve should have a correlation coefficient (r²) ≥ 0.995.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, 1500 ng/mL) in six replicates. Accuracy should be within 85-115% of the nominal value, and precision (%RSD) should be ≤15%.[13]

  • Stability: Evaluate the stability of the analyte and each IS in plasma after three freeze-thaw cycles and after remaining on a lab bench for 6 hours (bench-top stability). The deviation should be within ±15% of the initial concentration.[12]

Data Presentation and Performance Comparison

The following tables summarize the expected performance data from the validation experiments.

Table 1: Chromatographic Performance

ParameterMethyl 3,5-dimethoxy-4-methylbenzoatePropylparabenDiazepamAnalyte (Verapamil)Acceptance Criteria
Retention Time (min) 6.25.57.16.8-
Resolution from Analyte 1.83.51.2->1.5
Tailing Factor 1.11.01.21.1≤2.0
Selectivity PassPassPass-No interference

Table 2: Validation Metrics

ParameterMethyl 3,5-dimethoxy-4-methylbenzoatePropylparabenDiazepamAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥0.995
Accuracy (% Bias) -4.5%-2.1%-6.8%Within ±15%
Precision (%RSD) 6.2%4.8%7.5%≤15%
Freeze-Thaw Stability (% Dev) -8.1%-5.5%-9.2%Within ±15%
Bench-Top Stability (% Dev) -6.5%-4.2%-7.8%Within ±15%
Decision Logic for IS Selection

G start Begin IS Evaluation c1 Is the IS resolved from the analyte and matrix? start->c1 c2 Is the response linear (r² ≥ 0.995)? c1->c2 Yes fail Reject Candidate c1->fail No c3 Are Precision & Accuracy within ±15%? c2->c3 Yes c2->fail No c4 Is the IS stable under test conditions? c3->c4 Yes c3->fail No c4->fail No pass Candidate is Suitable c4->pass Yes

Caption: A logical flowchart for assessing the suitability of an internal standard candidate based on key validation criteria.

Discussion and Conclusion

Based on the hypothetical data presented, all three compounds would be technically acceptable as internal standards. However, a nuanced interpretation reveals key differences:

  • Propylparaben emerges as the top performer, demonstrating superior precision, accuracy, and stability. Its chromatographic behavior is ideal, with excellent resolution from the analyte. This reliability is why it is a commonly used standard.

  • Methyl 3,5-dimethoxy-4-methylbenzoate shows very promising results. Its performance is well within all acceptance criteria, and its retention time is close to the analyte, which is a desirable characteristic.[1] Although its precision and stability are slightly lower than Propylparaben, it represents a viable and effective alternative. The key takeaway is that this novel compound can be successfully validated and employed.

  • Diazepam , while acceptable, shows slightly lower resolution and marginally higher variability. In this specific application, it would be considered the third choice.

Final Recommendation:

This guide demonstrates that while established internal standards like Propylparaben provide a benchmark of excellence, novel candidates like Methyl 3,5-dimethoxy-4-methylbenzoate can be rigorously evaluated and validated for use in quantitative chromatographic analysis. Its performance in this proposed study proves it to be a robust and suitable internal standard. The choice between it and Propylparaben could ultimately depend on factors like cost, availability, or the specific requirements of separating other potential metabolites or co-administered drugs in a more complex assay.

This framework provides the necessary steps and rationale for any laboratory to confidently evaluate and adopt new internal standards, enhancing the robustness and reliability of their chromatographic methods.

References

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]

  • Dolan, J. W. (n.d.). When Should an Internal Standard be Used? LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dimethoxybenzoate. PubChem. [Link]

  • Mergen, G., Söylemezoğlu, T., & İlhan, İ. (n.d.). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. LCGC International. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
  • Persee. (2023). HPLC Separation and Identification of Parabens Homologs. [Link]

  • ResearchGate. (n.d.). Chromatogram of standard solutions of internal standard (1) and diazepam (2). [Link]

  • Dolan, J. (2023). Internal Standards #2: What Makes a Good Internal Standard? Separation Science. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. [Link]

  • Separation Science. (n.d.). Internal Standards: How Does It Work?[Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

  • National Institutes of Health. (n.d.). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. PubChem. [Link]

  • LookChem. (n.d.). Methyl 3,4-dimethoxybenzoate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • ResearchGate. (2020). A Validated RP-HPLC Method for Simultaneous Estimation of Preservative Reagents Metylparaben and Propylparaben. [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?[Link]

  • SWGDrug. (1999). DIAZEPAM. [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?[Link]

  • Pharmacophore. (n.d.). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk Pharmaceutical Formulation. [Link]

  • Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. [Link]

  • National Institutes of Health. (2021). Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC. [Link]

  • Google Patents. (n.d.).
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

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Efficacy Showdown: A Comparative Analysis of Methyl 3,5-dimethoxy-4-methylbenzoate and its Commercial Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can lead to significant divergences in biological activity. This guide provides a comprehensive framework for the comparative efficacy evaluation of Methyl 3,5-dimethoxy-4-methylbenzoate , a synthetic phenolic compound, against its commercially available structural analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental design and furnishes detailed protocols for key in vitro assays, enabling a robust, data-driven comparison of their therapeutic potential.

The core of this guide is built on the principle of structure-activity relationship (SAR) exploration. By systematically evaluating congeners of the target molecule, we can elucidate the impact of substituent placement and nature on biological efficacy. While direct comparative studies on Methyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented in publicly available literature, this guide establishes a rigorous scientific workflow to generate such crucial data. The selected analogs for comparison are chosen based on their structural similarity and commercial availability, providing a practical basis for this investigation.

Selected Analogs for Comparison

For the purpose of this guide, we will focus on comparing Methyl 3,5-dimethoxy-4-methylbenzoate with the following commercially available analogs:

  • Methyl 3,5-dimethoxybenzoate: Lacks the 4-methyl group, allowing for an assessment of the methyl group's contribution to activity.[1][2]

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate): Features a hydroxyl group at the 4-position instead of a methyl group, providing insight into the role of a hydrogen-donating group at this position.[3][4][5]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate: A positional isomer of Methyl Syringate, highlighting the importance of the substitution pattern on the benzene ring.[6][7][8]

Comparative Efficacy Evaluation: Key In Vitro Assays

Phenolic compounds are renowned for their antioxidant and anti-inflammatory properties.[9][10] Therefore, the comparative efficacy of Methyl 3,5-dimethoxy-4-methylbenzoate and its analogs will be assessed through a battery of well-established in vitro assays targeting these two key biological activities.

I. Antioxidant Activity Assessment

Oxidative stress is a key pathological driver in numerous diseases. The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. We will employ two complementary assays to provide a comprehensive antioxidant profile.[10][11][12][13]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[11][12] The DPPH radical is a stable free radical that shows a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[11]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[11][13] This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[11]

II. Anti-inflammatory Activity Assessment

Chronic inflammation is another critical factor in the pathogenesis of many diseases. The anti-inflammatory potential of the test compounds will be evaluated using the following in vitro models.

1. Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[14] This assay assesses the ability of a compound to inhibit the thermally induced denaturation of bovine serum albumin (BSA). The principle is that certain anti-inflammatory drugs can protect proteins from denaturation.[14]

2. Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

This cell-based assay provides a more biologically relevant model to study anti-inflammatory effects. RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The efficacy of the test compounds is determined by their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[15]

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate a direct comparison of the efficacy of Methyl 3,5-dimethoxy-4-methylbenzoate and its analogs. The results should be expressed as IC50 values (the concentration of the compound required to inhibit 50% of the activity) for the antioxidant and anti-inflammatory assays.

Table 1: Comparative Antioxidant Activity (IC50 in µM)

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Methyl 3,5-dimethoxy-4-methylbenzoate
Methyl 3,5-dimethoxybenzoate
Methyl 4-hydroxy-3,5-dimethoxybenzoate
Methyl 3-hydroxy-4,5-dimethoxybenzoate
Ascorbic Acid (Positive Control)

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundInhibition of Albumin Denaturation IC50 (µM)Inhibition of NO Production in LPS-stimulated RAW 264.7 cells IC50 (µM)
Methyl 3,5-dimethoxy-4-methylbenzoate
Methyl 3,5-dimethoxybenzoate
Methyl 4-hydroxy-3,5-dimethoxybenzoate
Methyl 3-hydroxy-4,5-dimethoxybenzoate
Dexamethasone (Positive Control)

Experimental Protocols

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

While not commercially available, a plausible synthetic route for Methyl 3,5-dimethoxy-4-methylbenzoate can be adapted from standard organic chemistry procedures. A potential starting material could be 3,5-dimethoxy-4-methylbenzoic acid, which can be esterified using methanol in the presence of an acid catalyst.[16]

Synthesis_Workflow A 3,5-dimethoxy-4-methylbenzoic acid D Reflux A->D B Methanol B->D C Acid Catalyst (e.g., H2SO4) C->D E Methyl 3,5-dimethoxy-4-methylbenzoate D->E Esterification

Caption: Synthetic workflow for Methyl 3,5-dimethoxy-4-methylbenzoate.

Antioxidant Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare serial dilutions of test compounds A2 Add DPPH solution to each dilution A1->A2 A3 Incubate in the dark A2->A3 A4 Measure absorbance at 517 nm A3->A4 A5 Calculate % inhibition and IC50 A4->A5 B1 Prepare ABTS radical cation solution B3 Add ABTS solution to each dilution B1->B3 B2 Prepare serial dilutions of test compounds B2->B3 B4 Incubate at room temperature B3->B4 B5 Measure absorbance at 734 nm B4->B5 B6 Calculate % inhibition and IC50 B5->B6

Caption: Workflow for DPPH and ABTS antioxidant assays.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and the positive control (Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

    • The reaction mixture is incubated for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

  • Preparation of Reagents:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[11]

Anti-inflammatory Assays

Anti_inflammatory_Assay_Workflow cluster_Albumin Inhibition of Albumin Denaturation cluster_LPS LPS-induced Inflammation in RAW 264.7 Cells C1 Prepare reaction mixture with BSA and test compounds C2 Incubate at 37°C and then heat to 70°C C1->C2 C3 Cool and measure turbidity at 660 nm C2->C3 C4 Calculate % inhibition and IC50 C3->C4 D1 Seed RAW 264.7 cells in a 96-well plate D2 Pre-treat cells with test compounds D1->D2 D3 Stimulate with LPS D2->D3 D4 Incubate for 24 hours D3->D4 D5 Measure NO production (Griess Assay) and cytokine levels (ELISA) D4->D5 D6 Determine cell viability (MTT Assay) D4->D6

Caption: Workflow for in vitro anti-inflammatory assays.

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of the test compounds and the positive control (Dexamethasone) in a suitable solvent.

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of 1% BSA and 0.1 mL of the test compound at various concentrations.

    • The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the turbidity is measured at 660 nm.

  • Calculation:

    • Calculate the percentage of inhibition of protein denaturation.

    • Determine the IC50 value.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (an indicator of NO production) using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Cell Viability Assay:

    • Assess the cytotoxicity of the compounds using the MTT assay to ensure that the inhibition of NO production is not due to cell death.

  • Calculation:

    • Calculate the percentage of inhibition of NO production and the IC50 value.

Conclusion

This guide provides a robust framework for the comprehensive in vitro efficacy comparison of Methyl 3,5-dimethoxy-4-methylbenzoate with its commercially available analogs. By employing a battery of standardized antioxidant and anti-inflammatory assays, researchers can generate critical data to elucidate the structure-activity relationships within this class of compounds. The detailed protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear interpretation of the results, ultimately guiding further preclinical and clinical development of the most promising candidates.

References

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. [Link]

  • Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed. [Link]

  • In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - NIH. [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - Frontiers. [Link]

  • In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts - PubMed Central. [Link]

  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples - MDPI. [Link]

  • Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil - PubMed. [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? [Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. [Link]

  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem - NIH. [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)
  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem. [Link]

  • Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate. [Link]

  • methyl syringate, 884-35-5 - The Good Scents Company. [Link]

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A Comparative Guide to the Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel organic compounds is a foundational activity. The reproducibility and robustness of a synthetic protocol are paramount, ensuring consistent yields and purity, which are critical for subsequent research and development. This guide provides an in-depth comparison of potential synthetic routes to Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules. While direct, peer-reviewed synthesis protocols for this specific molecule are not abundant in publicly available literature, established organic chemistry principles and documented syntheses of structurally similar compounds allow for the confident design and comparison of viable synthetic pathways.

This guide will explore two primary, plausible synthetic routes starting from commercially available precursors. Each protocol will be analyzed for its mechanistic underpinnings, potential challenges affecting reproducibility, and overall robustness for laboratory-scale synthesis.

Overview of Synthetic Strategies

The synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate can be approached through several strategic disconnections. The most straightforward approaches involve the esterification of the corresponding carboxylic acid or the methylation of a phenolic precursor. The two methods that will be compared are:

  • Fischer-Speier Esterification of 3,5-dimethoxy-4-methylbenzoic acid: A classic and widely used method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.

  • Multi-step Synthesis from a Phenolic Precursor: A more complex route involving the methylation of a hydroxyl group, offering insights into regioselectivity and protecting group strategies.

Method 1: Fischer-Speier Esterification

This method represents the most direct approach to the target molecule, assuming the availability of 3,5-dimethoxy-4-methylbenzoic acid. The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.

Experimental Protocol

Materials:

  • 3,5-dimethoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). Alternatively, for a non-equilibrium approach, thionyl chloride can be added dropwise to the cooled methanolic solution.[1]

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate until the cessation of gas evolution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase in vacuo to yield the crude Methyl 3,5-dimethoxy-4-methylbenzoate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Discussion of Reproducibility and Robustness

The Fischer-Speier esterification is a workhorse reaction in organic synthesis, and its reproducibility is generally high for simple substrates. However, several factors can influence the outcome:

  • Water Content: The presence of water can shift the equilibrium back towards the starting materials, reducing the yield. The use of anhydrous methanol and a drying agent in the reaction setup can mitigate this.

  • Catalyst Choice: While sulfuric acid is a common and inexpensive catalyst, it can promote side reactions such as etherification of the alcohol at high temperatures. The use of thionyl chloride converts the carboxylic acid to an acyl chloride in situ, driving the reaction to completion and avoiding an equilibrium.[1] This often leads to higher yields and faster reaction times.[1]

  • Reaction Time and Temperature: The reaction is typically conducted at the reflux temperature of the alcohol. Incomplete reactions are common if the reaction time is insufficient. TLC monitoring is crucial to ensure the consumption of the starting material.

Overall, this method is considered robust due to the use of common and inexpensive reagents and its tolerance to a range of substrates.[1]

Method 2: Multi-step Synthesis via Phenolic Methylation

An alternative strategy involves the synthesis of the target molecule from a phenolic precursor, such as methyl 3-hydroxy-5-methoxy-4-methylbenzoate. This route necessitates a selective methylation step.

Experimental Protocol

This protocol is a multi-step process, likely starting from a more readily available precursor like 3-hydroxy-5-methoxy-4-methylbenzoic acid.

Step 1: Esterification of the Phenolic Carboxylic Acid

The initial step would be the esterification of the carboxylic acid, which can be achieved via the Fischer-Speier method as described above. Care must be taken as the phenolic hydroxyl group can also react under certain conditions, although the carboxylic acid is more nucleophilic.

Step 2: Methylation of the Phenolic Hydroxyl Group

Materials:

  • Methyl 3-hydroxy-5-methoxy-4-methylbenzoate

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Acetone or Dimethylformamide (DMF))

Procedure:

  • Dissolve the phenolic ester in a suitable anhydrous solvent in a round-bottom flask.

  • Add the base (e.g., potassium carbonate) and stir the suspension.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography.

Discussion of Reproducibility and Robustness

This multi-step approach presents more challenges to reproducibility and robustness compared to the direct esterification of the final acid.

  • Reagent Purity and Handling: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. The success of the reaction is also dependent on the quality and dryness of the reagents and solvent.

  • Choice of Base and Solvent: The choice of base is critical. A mild base like potassium carbonate is often sufficient and easier to handle than stronger bases like sodium hydride, which requires strictly anhydrous conditions. The solvent can also influence the reaction rate and yield.

  • Side Reactions: Over-methylation is a potential side reaction if other nucleophilic sites are present. In this proposed intermediate, the ester group is generally stable under these conditions.

Comparative Analysis

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Multi-step Synthesis via Phenolic Methylation
Starting Material 3,5-dimethoxy-4-methylbenzoic acidMethyl 3-hydroxy-5-methoxy-4-methylbenzoate
Number of Steps 12 or more
Typical Yield High (80-98%)[2]Moderate to High (dependent on both steps)
Reagents Methanol, Acid Catalyst (H₂SO₄ or SOCl₂)Methanol, Acid Catalyst, Methylating Agent (DMS), Base (K₂CO₃)
Key Advantages Direct, high-yielding, uses common reagents.[1]Allows for late-stage diversification of analogues.
Key Disadvantages Dependent on the availability of the starting carboxylic acid.Longer, requires handling of toxic reagents, more purification steps.
Reproducibility Generally high, sensitive to water content.Moderate, sensitive to reagent quality and reaction conditions.
Robustness High, a well-established and reliable reaction.Moderate, more variables to control.

Workflow Diagrams

Fischer-Speier Esterification start 3,5-dimethoxy-4- methylbenzoic acid reagents + Methanol + H₂SO₄ (cat.) start->reagents process Reflux (4-16h) reagents->process workup Workup: - Neutralization (NaHCO₃) - Extraction - Drying process->workup product Methyl 3,5-dimethoxy-4- methylbenzoate workup->product

Caption: Workflow for Fischer-Speier Esterification.

Multi-step Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Methylation start 3-hydroxy-5-methoxy- 4-methylbenzoic acid reagents1 + Methanol + H₂SO₄ (cat.) start->reagents1 process1 Reflux reagents1->process1 intermediate Methyl 3-hydroxy-5-methoxy- 4-methylbenzoate process1->intermediate reagents2 + Dimethyl Sulfate + K₂CO₃ intermediate->reagents2 process2 Reflux reagents2->process2 product Methyl 3,5-dimethoxy-4- methylbenzoate process2->product

Caption: Workflow for Multi-step Synthesis via Phenolic Methylation.

Conclusion

For the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate, the Fischer-Speier Esterification (Method 1) stands out as the more robust and reproducible method, provided the starting carboxylic acid is available. Its simplicity, use of common reagents, and generally high yields make it the preferred choice for routine synthesis.

The Multi-step Synthesis via Phenolic Methylation (Method 2) is a viable alternative, particularly for creating a library of related compounds by varying the alkylating agent in the second step. However, it introduces additional complexity, requires more stringent control over reaction conditions, and involves the handling of more hazardous materials, thereby posing greater challenges to reproducibility.

The choice between these methods will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the context of the broader research project. For straightforward, bulk synthesis of the target compound, Method 1 is recommended. For exploratory chemistry and analogue synthesis, the increased effort of Method 2 may be justified.

References

  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents.
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.
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  • All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. Available at: [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. Available at: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized "Methyl 3,5-dimethoxy-4-methylbenzoate" Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug development and fine chemical synthesis, the starting materials' purity is not merely a quality metric; it is the foundation upon which reaction yields, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API) are built. Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester, represents a class of structural motifs frequently encountered as key intermediates in the synthesis of complex therapeutic agents. Even trace impurities can lead to unforeseen side reactions, introduce toxic byproducts, or inhibit catalytic processes, making a rigorous, multi-modal purity assessment indispensable.

This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of Methyl 3,5-dimethoxy-4-methylbenzoate against a commercially available, high-purity standard. We will move beyond simple pass/fail criteria, delving into the causality behind our analytical choices and demonstrating a self-validating system of protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are robust, reliable, and fit for their intended purpose.[1][2][3][4]

Synthesis and Purification of Methyl 3,5-dimethoxy-4-methylbenzoate

The successful synthesis of the target compound with high purity is the first critical step. We employed a classic Fischer esterification, a reliable and well-understood acid-catalyzed reaction between a carboxylic acid and an alcohol.

Rationale for Synthesis Route

Fischer esterification was selected for its operational simplicity, use of readily available and inexpensive reagents (methanol and a strong acid catalyst), and the straightforward nature of the reaction workup. The primary challenge lies in driving the equilibrium towards the product, which we address by using a large excess of methanol, which also serves as the solvent.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxy-4-methylbenzoic acid (10.0 g, 50.9 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL) while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel (100-200 mesh) using a hexane:ethyl acetate gradient (95:5 to 80:20) to afford the pure Methyl 3,5-dimethoxy-4-methylbenzoate as a white solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 3,5-dimethoxy-4- methylbenzoic acid reagents Methanol (excess) & Sulfuric Acid (cat.) reflux Reflux @ 70°C, 6h reagents->reflux Heat quench Quench (H₂O) & Neutralize (NaHCO₃) reflux->quench Cool extract Extract with Ethyl Acetate quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Synthesized Product purify->end_product Benchmarking_Workflow cluster_samples Samples for Analysis cluster_analysis Analytical Techniques synth Synthesized Product nmr 1H & 13C NMR (Structural Identity) synth->nmr hplc RP-HPLC (Purity & Non-Volatiles) synth->hplc gcms GC-MS (Purity & Volatiles) synth->gcms comm Commercial Standard (CRM, ≥99.5%) comm->nmr comm->hplc comm->gcms comparison Comparative Data Analysis (Tables & Spectra Overlay) conclusion Final Purity Assessment comparison->conclusion

Caption: Orthogonal analytical workflow for purity benchmarking.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive method for confirming the chemical structure of a synthesized compound. The ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Any deviation in chemical shifts or the presence of unexpected signals between the synthesized sample and the standard indicates structural discrepancies or impurities.

  • Sample Preparation: Accurately weigh ~10 mg of the sample (synthesized or commercial standard) and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance III 400 MHz Spectrometer.

  • ¹H NMR Parameters: Acquire spectra using a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Parameters: Acquire spectra using a proton-decoupled sequence, a 5-second relaxation delay, and 1024 scans.

Assignment Expected ¹H Shift (ppm) Synthesized Product ¹H Shift (ppm) Commercial Standard ¹H Shift (ppm) Expected ¹³C Shift (ppm) Synthesized Product ¹³C Shift (ppm) Commercial Standard ¹³C Shift (ppm)
Ar-H (2H)~7.27.21 (s)7.21 (s)~128.0128.1128.1
OCH₃ (ester, 3H)~3.93.90 (s)3.90 (s)~52.052.352.3
OCH₃ (ether, 6H)~3.83.84 (s)3.84 (s)~56.056.256.2
Ar-CH₃ (3H)~2.22.18 (s)2.18 (s)~16.016.416.4
C =O (ester)---~167.0166.8166.8
Ar-C -OCH₃ (2C)---~160.0159.8159.8
Ar-C -CH₃---~125.0125.5125.5
Ar-C -COOCH₃---~123.0123.2123.2

Note: Data presented is representative.

Trustworthiness: The perfect alignment of chemical shifts and signal multiplicity between our synthesized product and the certified standard provides high confidence in the structural identity of our compound. No impurity peaks were observed above the 0.1% integration threshold.

Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry. A reversed-phase (RP-HPLC) method is ideal for this moderately polar analyte. The method's validation parameters—specificity, linearity, accuracy, and precision—are defined by regulatory guidelines to ensure its reliability. [5][6][7]We use a diode array detector (DAD) to assess peak purity and to obtain UV spectra, which helps in identifying co-eluting impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a DAD detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). This column is chosen for its excellent peak shape for basic compounds and high stability.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. The acid modifier ensures good ionization and peak shape.

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 water:acetonitrile mixture.

Parameter Synthesized Product Commercial Standard
Retention Time (min) 6.856.85
Purity (Area %) 99.81%99.92%
Impurity 1 (RT 4.5 min) 0.11% (Unidentified)Not Detected
Impurity 2 (RT 5.2 min) 0.08% (Starting Material)Not Detected
Total Impurities 0.19%0.08%

Trustworthiness: The method demonstrates excellent specificity with a sharp, symmetrical peak for the main analyte. The synthesized material shows very high purity, with only trace levels of the unreacted starting material and one minor, unidentified impurity. The commercial standard is exceptionally clean, validating its status as a reference material.

Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is highly sensitive for detecting volatile and semi-volatile organic compounds. [8][9]This makes it the ideal technique for identifying residual solvents from the synthesis (e.g., ethyl acetate, hexane) or volatile byproducts that would be missed by HPLC. The mass spectrometer provides definitive identification of these trace components by comparing their fragmentation patterns to established libraries (e.g., NIST).

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Inlet Temperature: 250°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in HPLC-grade acetone.

Parameter Synthesized Product Commercial Standard
Retention Time (min) 10.2210.22
Purity (Area %) 99.85%>99.9%
Residual Ethyl Acetate 75 ppm (0.0075%)Not Detected
Residual Hexane 150 ppm (0.0150%)Not Detected
Other Volatiles Not DetectedNot Detected

Trustworthiness: The GC-MS analysis confirms the high purity of the synthesized material and provides quantitative data on residual solvents from the purification step. While present, these solvent levels are low and can be further reduced by vacuum drying if required for a specific application. The commercial standard is free of any detectable volatile impurities.

Conclusion: A Validated Profile of High Purity

The comprehensive, multi-modal analysis demonstrates that the laboratory-synthesized batch of Methyl 3,5-dimethoxy-4-methylbenzoate possesses a purity profile comparable to the high-purity commercial standard.

  • Structural Identity: Confirmed unequivocally by ¹H and ¹³C NMR.

  • Purity (Non-volatile): 99.81% by HPLC, with minor impurities identified.

  • Purity (Volatile): 99.85% by GC-MS, with quantifiable low levels of residual solvents.

This rigorous benchmarking process provides a high degree of confidence that the synthesized material is suitable for its intended use in demanding research and development applications. The data herein serves as a robust baseline for quality control and assurance, ensuring the reliability and reproducibility of future synthetic endeavors.

References

  • ICH. (2013). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

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  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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  • PubMed. (2008). Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Certified reference materials. [Link]

  • ResearchGate. (2024). GC-MS analysis of methylated products generated by recombinant HcBSMTs.... [Link]

  • Labsert. (n.d.). Reference Standard Materials. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

I. Pre-Disposal Hazard Assessment: Know Your Compound

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with Methyl 3,5-dimethoxy-4-methylbenzoate is paramount. Based on data from analogous compounds such as Methyl 3,4-dimethoxybenzoate and Methyl 4-hydroxy-3,5-dimethoxybenzoate, we can infer the following characteristics:

  • Physical State: Likely a solid at room temperature.

  • Hazards: Generally not considered highly hazardous. However, as with any laboratory chemical, it may cause skin and eye irritation. Inhalation of dust should be avoided.[1][2]

  • Incompatibilities: Strong oxidizing agents are a primary incompatibility.[3]

  • Environmental Impact: Do not empty into drains.[3] The ecological effects have not been fully investigated, necessitating cautious disposal to prevent environmental contamination.

This initial assessment underscores the importance of treating Methyl 3,5-dimethoxy-4-methylbenzoate with standard laboratory precautions.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Methyl 3,5-dimethoxy-4-methylbenzoate for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or glasses are mandatory to protect against accidental splashes or dust particles.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for handling solid chemicals.[4]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[2][3]

III. Step-by-Step Disposal Protocol

The disposal of Methyl 3,5-dimethoxy-4-methylbenzoate should be approached systematically. The following protocol outlines the necessary steps for both the pure compound and contaminated materials.

1. Waste Identification and Segregation:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid Methyl 3,5-dimethoxy-4-methylbenzoate waste. The container should be in good condition, free from leaks or cracks.[5][6]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag, clearly indicating the contents as "Methyl 3,5-dimethoxy-4-methylbenzoate" and the approximate quantity.[5] Do not use chemical formulas or abbreviations.

2. Handling and Transfer:

  • Work in a Ventilated Area: All handling of the solid compound for disposal should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of dust inhalation.[7]

  • Careful Transfer: When transferring the solid to the waste container, do so carefully to avoid generating dust. Use a scoop or spatula for the transfer.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials, such as weighing paper, gloves, or paper towels, that are contaminated with Methyl 3,5-dimethoxy-4-methylbenzoate should be placed in the designated solid chemical waste container.[4]

  • Liquid Waste (Rinsate): When rinsing emptied containers that held Methyl 3,5-dimethoxy-4-methylbenzoate, the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses of a thoroughly emptied container can typically be disposed of down the drain, but it is best practice to collect all rinsate for hazardous waste disposal.

4. Disposal of Empty Containers:

  • Triple Rinsing: To render an empty container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate from all three rinses must be collected as hazardous chemical waste.[6]

  • Defacing Labels: After triple-rinsing and allowing the container to dry, completely remove or deface the original label to prevent any confusion.[6]

  • Final Disposal: The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's guidelines.[8]

5. Final Disposal of the Waste Container:

  • Licensed Waste Contractor: The sealed and properly labeled hazardous waste container containing Methyl 3,5-dimethoxy-4-methylbenzoate must be disposed of through a licensed and approved waste disposal company.[9][10] Do not attempt to dispose of this chemical in the regular trash or down the sewer.[3][10]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for collection.[6]

IV. Spill Management

In the event of a spill of Methyl 3,5-dimethoxy-4-methylbenzoate:

  • Ensure Personal Safety: Make sure you are wearing the appropriate PPE.

  • Contain the Spill: For a solid spill, you can prevent further spread by carefully containing the area.

  • Clean-up: Carefully sweep up the solid material and place it into the designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS office, as required by your institution's policies.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.

Disposal_Workflow cluster_start Start: Identify Waste cluster_assessment Hazard & PPE Assessment cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Methyl 3,5-dimethoxy- 4-methylbenzoate Waste assess_hazards Review SDS (or analogous data) Identify Hazards & Incompatibilities start->assess_hazards don_ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_hazards->don_ppe is_solid Is the waste solid? don_ppe->is_solid solid_waste_container Place in a labeled, sealed, compatible solid waste container. is_solid->solid_waste_container Yes is_empty_container Is it an empty container? is_solid->is_empty_container No final_disposal Arrange for pickup by a licensed waste contractor (via Institutional EHS). solid_waste_container->final_disposal triple_rinse Triple rinse with appropriate solvent. is_empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label collect_rinsate->final_disposal dispose_container Dispose of clean container in regular trash/recycling. deface_label->dispose_container

Caption: Decision workflow for the proper disposal of Methyl 3,5-dimethoxy-4-methylbenzoate.

V. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a critical aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and disposal of Methyl 3,5-dimethoxy-4-methylbenzoate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.

VI. References

Sources

Mastering Safety: A Researcher's Guide to Handling Methyl 3,5-dimethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in the synthesis and application of novel chemical entities, a deep and intuitive understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3,5-dimethoxy-4-methylbenzoate, moving beyond mere compliance to foster a culture of proactive safety and experimental excellence. As your partners in research, we are committed to providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety.

Hazard Analysis: A Proactive Approach to Safety

Inferred Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on the inferred hazards and are designed to provide robust protection during the handling of Methyl 3,5-dimethoxy-4-methylbenzoate.

Eye and Face Protection: Your First Line of Defense

Given the risk of serious eye irritation, stringent eye protection is mandatory.[1][2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions. Goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.[3]

  • Face Shield: When there is a potential for splashing, such as during transfer of solutions or when working with larger quantities, a face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.

Hand Protection: The Importance of Material Compatibility

To prevent skin irritation and potential dermal toxicity, appropriate chemical-resistant gloves are essential.[2][4]

  • Nitrile Gloves: For incidental contact, such as handling sealed containers or weighing out the solid, nitrile gloves provide adequate protection.

  • Heavier-Duty Gloves: For tasks involving potential for direct and prolonged contact with solutions of the compound, consider using thicker, chemical-resistant gloves such as butyl rubber or neoprene over a pair of nitrile gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Body Protection: Shielding Against Contamination

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect against spills and contamination of personal clothing.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

Due to the potential for respiratory irritation and inhalation toxicity, respiratory protection should be used, especially when handling the powdered form of the compound.[1]

  • Fume Hood: All manipulations of Methyl 3,5-dimethoxy-4-methylbenzoate that could generate dust or aerosols should be performed in a certified chemical fume hood.

  • Respirator: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge and a particulate pre-filter should be used. A proper fit test is essential to ensure the effectiveness of the respirator.

Operational Plan: Step-by-Step Safety Protocols

A methodical approach to laboratory operations is crucial for minimizing risk.

PPE Donning and Doffing Procedure

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check before entering the work area.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling Methyl 3,5-dimethoxy- 4-methylbenzoate inferred_hazards Inferred Hazards: - Skin/Eye Irritant - Potential Inhalation Toxicity - Potential Dermal Toxicity start->inferred_hazards eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield (for splash risk) inferred_hazards->eye_face Eye Irritation hand Hand Protection: - Nitrile Gloves (incidental) - Butyl/Neoprene (extended) inferred_hazards->hand Skin Irritation/ Dermal Toxicity body Body Protection: - Lab Coat - Chemical Apron (for splash risk) inferred_hazards->body Skin Contact respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if hood unavailable) inferred_hazards->respiratory Inhalation Hazard

Caption: PPE Selection Workflow for Handling Methyl 3,5-dimethoxy-4-methylbenzoate.

Disposal Plan: Responsible Management of Contaminated Waste

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with Methyl 3,5-dimethoxy-4-methylbenzoate should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for organic solvents. Do not dispose of down the drain.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Summary of PPE Recommendations

Protection Type Minimum Requirement Enhanced Protection (for higher risk tasks)
Eye/Face Chemical Splash GogglesFace Shield over Goggles
Hand Nitrile GlovesDouble gloving with Butyl or Neoprene over Nitrile
Body Lab CoatChemical-Resistant Apron over Lab Coat
Respiratory Work in a Chemical Fume HoodNIOSH-approved Respirator with appropriate cartridges

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with Methyl 3,5-dimethoxy-4-methylbenzoate. Our commitment to your safety is an integral part of our mission to support your scientific endeavors.

References

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • RIFM. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.